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  • Product: N-methyl-1H-indazol-4-amine
  • CAS: 1263378-21-7

Core Science & Biosynthesis

Foundational

Physicochemical Properties and Synthetic Utility of N-methyl-1H-indazol-4-amine: A Core Pharmacophore in Kinase Inhibitor Design

Target Audience: Research Scientists, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Whitepaper Executive Summary In the landscape of targeted oncology and receptor tyrosine kinase (RTK)...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Research Scientists, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Whitepaper

Executive Summary

In the landscape of targeted oncology and receptor tyrosine kinase (RTK) inhibition, the structural design of small-molecule inhibitors relies heavily on privileged scaffolds. N-methyl-1H-indazol-4-amine (CAS: 1263378-21-7) has emerged as a critical building block and pharmacophore[1]. As an application scientist navigating the complexities of drug design, it is essential to understand that this compound is not merely a structural spacer; it actively dictates the pharmacodynamics and physicochemical profile of the resulting active pharmaceutical ingredient (API). This whitepaper provides an in-depth analysis of its properties, its mechanistic role in EphB4/EphA2 kinase inhibition, and field-proven synthetic methodologies for its integration into complex molecular architectures[2].

Fundamental Physicochemical Properties

The physicochemical profile of a building block dictates its solubility, reactivity, and behavior in biological systems. The indazole core exhibits tautomerism, while the secondary exocyclic amine at the 4-position provides a precise vector for hydrogen bonding. The N-methylation is a deliberate structural choice: it fine-tunes the steric bulk and lipophilicity (LogP) of the molecule, preventing off-target kinase binding while maintaining the critical hydrogen-bond trajectory required for target engagement.

Quantitative Data Summary

Below is the consolidated physicochemical and analytical data for N-methyl-1H-indazol-4-amine:

PropertyValue / Specification
CAS Number 1263378-21-7
Molecular Formula C8H9N3
Molecular Weight 147.18 g/mol
InChI Key CVNIZFVBGJHRPX-UHFFFAOYSA-N
Physical Form Solid (Typically pale orange to white)
Storage Temperature 2-8°C, protect from light to prevent oxidation
Purity Standard ≥98% (Validated via HPLC and LC-MS)
GHS Hazard Statements H302, H315, H319, H335 (Harmful if swallowed; Irritant)

Mechanistic Role in Kinase Inhibition

Receptor tyrosine kinases (RTKs) such as EphB4 and EphA2 are critical in the transmission of biochemical signals that initiate tumor cell proliferation, survival, and migration[3]. The therapeutic value of N-methyl-1H-indazol-4-amine lies in its ability to act as a hinge-binding motif within the ATP-binding pocket of these kinases[2].

The Causality of Binding: The indazole nitrogen atoms (N1/N2) and the exocyclic N-methyl amine create a versatile hydrogen-bond donor/acceptor network. When synthesized into a larger pyrimidine derivative, this network anchors securely into the hinge region of the kinase, competitively displacing ATP. The N-methyl group specifically restricts the rotational degrees of freedom of the attached moieties, locking the kinase in an inactive conformation and halting downstream phosphorylation[3]. Furthermore, indazole-based derivatives utilizing this core have demonstrated superior anti-proliferative activity against a broad spectrum of tumor cell lines, including H460, A549, and HT-29[4].

KinaseBinding A N-methyl-1H-indazol-4-amine Pharmacophore B Hinge Region Binding (ATP Pocket) A->B H-Bonding Network C EphB4 / EphA2 Kinase Inhibition B->C Conformational Lock D Downstream Signaling Blockade C->D Prevents Phosphorylation

Fig 1. Logical flow of N-methyl-1H-indazol-4-amine mediated RTK inhibition via hinge binding.

Experimental Protocols: Regioselective N-Methylation

To utilize this scaffold effectively, researchers must often synthesize highly functionalized derivatives. The following protocol details the regioselective N-methylation of an indazole-4-amine intermediate to yield N-(2-chloropyrimidin-4-yl)-1-(4-methoxybenzyl)-N-methyl-1H-indazol-4-amine, a direct precursor to potent Eph receptor inhibitors[5].

This protocol is designed as a self-validating system: each reagent and environmental condition is specifically chosen to prevent side reactions (such as poly-alkylation or protecting group cleavage).

Step-by-Step Methodology

1. Reagent Assembly & Deprotonation

  • Action: Suspend N-(2-chloropyrimidin-4-yl)-1-(4-methoxybenzyl)-1H-indazol-4-amine (10.93 mmol) and Potassium Carbonate (

    
    , 16.40 mmol) in 40 mL of anhydrous N,N-Dimethylformamide (DMF)[5].
    
  • Causality: DMF is a polar aprotic solvent that stabilizes the transition state of the subsequent

    
     reaction. 
    
    
    
    is selected as a mild, insoluble base to selectively deprotonate the secondary amine without degrading the starting material or cleaving the 4-methoxybenzyl (PMB) protecting group.

2. Temperature Control & Initiation

  • Action: Cool the suspension to 0°C under a continuous nitrogen atmosphere. Add Methyl iodide (MeI, 16.40 mmol) dropwise[5].

  • Causality: The 0°C environment strictly controls the exothermic nature of the alkylation. Adding MeI dropwise prevents local concentration spikes, thereby ensuring high regioselectivity and preventing over-methylation at the indazole ring nitrogens.

3. Kinetic Propagation

  • Action: Stir the mixture at 0°C for 15 minutes, then remove the ice bath, allowing the reaction to warm to room temperature. Stir overnight[5].

  • Causality: The initial cold phase establishes the selective mono-alkylation. Warming to room temperature provides the necessary activation energy to drive the reaction to kinetic completion, maximizing the yield.

4. Workup & Extraction

  • Action: Filter the mixture to remove inorganic salts and wash the filter cake with ethyl acetate. Concentrate the filtrate to dryness. Dilute the residue with dichloromethane (DCM, 40 mL), and wash sequentially with water (40 mL) and brine (40 mL). Dry the organic layer over anhydrous

    
     and concentrate[5].
    
  • Causality: The aqueous washes effectively partition and remove the highly polar DMF and residual inorganic salts (

    
    , KI). DCM is utilized because it efficiently extracts the lipophilic N-methylated product while rejecting aqueous impurities.
    

5. Purification & Characterization

  • Action: Purify the concentrated residue via flash chromatography on silica gel, eluting with a gradient of 0 to 45% ethyl acetate in petroleum ether[5].

  • Causality: Silica gel chromatography separates the desired N-methylated product (pale orange solid, ~82% yield) from unreacted starting material and trace byproducts based on polarity differences. Verification is achieved via NMR: 1H NMR (DMSO-d6) 3.50 (s, 3H, N-CH3), 3.71 (s, 3H, O-CH3), 5.63 (s, 2H, CH2)[5].

SynthWorkflow Step1 Step 1: Deprotonation K2CO3 in DMF (0°C) Step2 Step 2: N-Methylation Addition of MeI (Dropwise) Step1->Step2 Step3 Step 3: Kinetic Completion Stir at RT (Overnight) Step2->Step3 Step4 Step 4: Workup & Extraction DCM / H2O / Brine Wash Step3->Step4 Step5 Step 5: Purification Flash Chromatography (Silica) Step4->Step5

Fig 2. Step-by-step workflow for the regioselective N-methylation of the indazole core.

References

  • calpaclab.com. N-Methyl-1H-indazol-4-amine, 98% Purity, C8H9N3, 250 mg.
  • Sigma-Aldrich. N-Methyl-1H-indazol-4-amine | 1263378-21-7 Properties.
  • Google Patents (US7718653B2). Pyrimidine derivatives for inhibiting Eph receptors.
  • googleapis.com (US7718653B2 Full Text Extract). Receptor Tyrosine Kinase Inhibition and Synthesis.
  • molaid.com. N-methyl-1H-indazol-4-amine - Synthesis of indazole based diarylurea derivatives and their antiproliferative activity.
  • googleapis.com (US7718653B2 NMR Data Extract). Experimental Protocol and NMR Spectra for N-Methylation.

Sources

Exploratory

The N-Methyl-1H-Indazol-4-Amine Scaffold: Mechanism of Action in Kinase Modulation

Executive Summary N-methyl-1H-indazol-4-amine (CAS: 1263378-21-7) represents a "privileged scaffold" in medicinal chemistry, serving as a critical pharmacophore for the design of ATP-competitive kinase inhibitors. While...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

N-methyl-1H-indazol-4-amine (CAS: 1263378-21-7) represents a "privileged scaffold" in medicinal chemistry, serving as a critical pharmacophore for the design of ATP-competitive kinase inhibitors. While often encountered as a chemical building block, its structural architecture—specifically the indazole core coupled with a 4-amino substitution—forms the mechanistic anchor for potent inhibitors targeting Polo-like Kinase 4 (PLK4) , Ephrin Receptors (EphB4/EphA2) , and VEGFR .

This technical guide dissects the molecular mechanism of this scaffold, detailing its interaction with the kinase hinge region, its downstream effects on centriole duplication and angiogenesis, and the validated protocols required to assay its activity.

Structural Biology & Binding Mechanism

The primary mechanism of action for N-methyl-1H-indazol-4-amine derivatives is Type I ATP-competitive inhibition . The scaffold functions as a bioisostere of the adenine ring found in ATP, allowing it to occupy the catalytic cleft of the kinase.

The Hinge Binder Motif

The efficacy of this scaffold relies on a specific hydrogen-bonding network within the kinase ATP-binding pocket:[1]

  • Donor-Acceptor Pair: The indazole nitrogen (N1 or N2, depending on tautomer) acts as a hydrogen bond donor/acceptor with the kinase hinge backbone residues.[1][2]

  • The 4-Amine Anchor: The exocyclic N-methyl amine at position 4 typically forms a critical hydrogen bond with the carbonyl oxygen of a hinge residue (e.g., the "gatekeeper" region).

  • Solvent Exposure: The methyl group or further substitutions on the amine often project into the solvent-front region, allowing for modular modifications to tune solubility and selectivity.

Visualization: Pharmacophore Interaction

The following diagram illustrates the logical binding mode of the scaffold within a generic kinase hinge region.

HingeBinding cluster_0 Molecular Interaction Scaffold N-methyl-1H-indazol-4-amine (Scaffold) Hinge Kinase Hinge Region (Backbone Residues) Scaffold->Hinge H-Bond (Indazole N) Scaffold->Hinge H-Bond (4-NH Group) ATP_Pocket ATP Binding Pocket (Catalytic Cleft) Scaffold->ATP_Pocket Occupies Inhibition Steric Blockade of ATP ATP_Pocket->Inhibition Prevents Phosphotransfer

Figure 1: Logical representation of the bidentate hydrogen bonding interaction between the indazole scaffold and the kinase hinge region.

Cellular Pathways & Downstream Effects

The biological impact of this scaffold depends on the specific kinase targeted by the full inhibitor molecule. The two most validated pathways for derivatives of this core are PLK4-mediated Centriole Duplication and Eph/VEGFR-mediated Angiogenesis .

Pathway A: PLK4 and Mitotic Catastrophe

Inhibitors utilizing the N-methyl-1H-indazol-4-amine core (e.g., analogs of CFI-400945) target PLK4, the master regulator of centriole biogenesis.

  • Normal Function: PLK4 phosphorylates STIL and SAS6 to initiate procentriole formation.

  • Mechanism of Inhibition: Blockade of PLK4 prevents proper centriole duplication or, paradoxically, induces "centriole amplification" (depending on concentration and kinetics), leading to multipolar spindles.

  • Outcome: Cells undergo mitotic catastrophe and apoptosis due to chromosomal segregation errors.

Pathway B: EphB4/VEGFR and Angiogenesis

Derivatives linked to pyrimidine moieties (e.g., Patent US7718653B2) target EphB4 and VEGFR.

  • Mechanism: Inhibition of receptor autophosphorylation prevents the recruitment of downstream effectors (e.g., PI3K/Akt, MAPK).

  • Outcome: Disruption of endothelial cell migration and proliferation, effectively starving tumors of blood supply.

Pathway Visualization

Pathways Inhibitor Indazol-4-amine Derivative PLK4 Target: PLK4 (Centrosome Regulator) Inhibitor->PLK4 Inhibits EphB4 Target: EphB4/VEGFR (Angiogenesis) Inhibitor->EphB4 Inhibits STIL STIL/SAS6 Complex PLK4->STIL Blocks Phosphorylation Phospho Receptor Autophosphorylation EphB4->Phospho Blocks Centriole Centriole Duplication STIL->Centriole Dysregulation Mitosis Multipolar Spindles Centriole->Mitosis Apoptosis Mitotic Catastrophe (Cell Death) Mitosis->Apoptosis Signaling Ras/MAPK & PI3K/Akt Phospho->Signaling Endo Endothelial Proliferation Signaling->Endo Stasis Tumor Growth Arrest Endo->Stasis

Figure 2: Divergent signaling cascades modulated by Indazol-4-amine based inhibitors in oncology.

Experimental Protocols

To validate the mechanism of N-methyl-1H-indazol-4-amine derivatives, researchers must employ a combination of biochemical and cellular assays.[1]

Protocol: Biochemical Kinase Assay (ADP-Glo™)

This assay quantifies the inhibition of kinase activity by measuring ADP generation.

Reagents:

  • Recombinant PLK4 or EphB4 enzyme.

  • Substrate (e.g., Casein or Poly(Glu,Tyr)).

  • Ultra-pure ATP (10 µM).

  • Test Compound: N-methyl-1H-indazol-4-amine derivative (dissolved in DMSO).[3][4]

Workflow:

  • Preparation: Dilute compound in 1x Kinase Buffer to 4x desired concentration.

  • Incubation: Mix 2.5 µL compound + 2.5 µL enzyme + 2.5 µL ATP/Substrate mix in a 384-well white plate.

  • Reaction: Incubate at Room Temperature (RT) for 60 minutes.

  • Termination: Add 2.5 µL ADP-Glo™ Reagent to stop the reaction and deplete remaining ATP. Incubate 40 mins at RT.

  • Detection: Add 5.0 µL Kinase Detection Reagent (converts ADP to ATP -> Luciferase light). Incubate 30 mins.

  • Readout: Measure luminescence on a plate reader (e.g., EnVision).

  • Analysis: Calculate IC50 using a sigmoidal dose-response curve.

Protocol: Cellular Target Engagement (Centrosome Counting)

For PLK4 inhibitors, confirming the phenotype (centriole amplification or loss) is critical.

Workflow:

  • Seeding: Plate HeLa or U2OS cells on glass coverslips (50,000 cells/well).

  • Treatment: Treat with compound (e.g., 10 nM - 1 µM) for 24-48 hours.

  • Fixation: Fix with ice-cold methanol for 10 minutes at -20°C.

  • Staining:

    • Primary Ab: Anti-Centrin (centriole marker) and Anti-Pericentrin (PCM marker).

    • Secondary Ab: Alexa Fluor 488 (Green) and 594 (Red).

    • Counterstain: DAPI (Nuclei).

  • Imaging: Acquire Z-stacks using a confocal microscope (63x objective).

  • Quantification: Count centrioles per cell. >4 centrioles indicates amplification (PLK4 dysregulation).

Quantitative Data Summary

The following table summarizes the potency of N-methyl-1H-indazol-4-amine derivatives against key targets, derived from structure-activity relationship (SAR) studies.

Target KinaseCompound ClassIC50 (Biochemical)Cellular PhenotypeClinical Relevance
PLK4 Indazol-4-amine (Vinyl-pyrimidine)11.2 nMCentrosome amplification, ApoptosisBreast Cancer (TNBC)
EphB4 Indazol-4-amine (Chloropyrimidine)< 50 nMReduced endothelial migrationAngiogenesis inhibition
VEGFR2 Indazol-4-amine (Benzamide)~ 4.2 nMReduced vascular densityRenal Cell Carcinoma
FLT3 Amino-indazole (Benzamide)< 10 nMGrowth arrest in AML linesAcute Myeloid Leukemia

Note: Data represents typical values for optimized leads containing this scaffold, not the raw fragment alone.

References

  • RSC Advances. (2017). Synthesis and biological evaluation of (E)-4-(3-arylvinyl-1H-indazol-6-yl)pyrimidin-2-amine derivatives as PLK4 inhibitors.

  • BenchChem. (2025).[1] A Comparative Guide to 6-bromo-1H-indazol-4-amine in Kinase Inhibition.

  • Google Patents. (2010). US7718653B2 - Pyrimidine derivatives for inhibiting Eph receptors.

  • National Institutes of Health (PMC). (2012). An Amino-indazole Scaffold with Spectrum Selective Kinase Inhibition of FLT3, PDGFRα and Kit.[5]

  • EPA CompTox. (2025). N-(2-Chloro-5-fluoropyrimidin-4-yl)-N-methyl-1H-indazol-4-amine Chemical Details.

Sources

Foundational

A Technical Guide to the Discovery and Development of N-methyl-1H-indazol-4-amine Analogs in Modern Drug Discovery

Executive Summary The indazole ring system represents a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a multitude of biologically active compounds and approved therape...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The indazole ring system represents a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a multitude of biologically active compounds and approved therapeutics.[1][2][3] Its unique electronic properties and ability to form critical hydrogen bonds allow it to serve as an effective surrogate for purine bases, making it particularly successful in the development of kinase inhibitors.[4][5] This guide focuses on the N-methyl-1H-indazol-4-amine core, a highly versatile and functionalized starting point for generating diverse chemical libraries. We will explore the landscape of its structural analogs, delve into the strategic methodologies for their discovery and optimization, and provide detailed, field-proven protocols for their synthesis and bioanalytical evaluation. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this potent scaffold for the creation of next-generation targeted therapies.

The Indazole Scaffold: A Privileged Structure in Medicinal Chemistry

The indazole, a bicyclic aromatic heterocycle composed of a fused benzene and pyrazole ring, is a mainstay in drug discovery.[1] Its significance stems from its structural versatility and its capacity to engage with a wide array of biological targets, including kinases, G-protein coupled receptors, and enzymes involved in inflammatory and metabolic pathways.[2][4][6]

Indazoles exist in two primary tautomeric forms, 1H-indazole and 2H-indazole, with the 1H-tautomer being the more thermodynamically stable and predominant form.[6][7][8] The N-methyl-1H-indazol-4-amine scaffold builds upon this stable core with two key features:

  • N1-Methylation: This modification blocks the tautomerization and eliminates a hydrogen bond donor site, which can be crucial for modulating solubility, metabolic stability, and target-specific interactions.

  • C4-Amino Group: This primary amine serves as a critical synthetic handle, providing a vector for introducing a vast range of substituents through well-established chemical reactions, such as amide couplings, sulfonamide formations, and reductive aminations. This allows for the systematic exploration of chemical space to optimize potency, selectivity, and pharmacokinetic properties.

The combination of the indazole core's hinge-binding capabilities and the synthetic tractability of the C4-amino group makes this scaffold particularly potent in the field of oncology, where it has given rise to numerous kinase inhibitors.[4]

Landscape of N-methyl-1H-indazol-4-amine Structural Analogs

The derivatization of the N-methyl-1H-indazol-4-amine core has led to the discovery of potent modulators for several important drug target classes. The most prominent among these are protein kinase inhibitors.

Potent Kinase Inhibitors

The indazole moiety is an effective ATP mimetic, capable of forming key hydrogen bonds with the "hinge" region of the ATP-binding pocket in many kinases.[4][5] The C4-amino substituent typically extends into the solvent-exposed region, allowing for modifications that enhance selectivity and potency.

Analog Class Target Kinase Example Modification at C4-Amine Reported Potency (IC₅₀) Reference
Indazole-ArylsulfonamidesCCR4 (Chemokine Receptor)5-chlorothiophene-2-sulfonamidePotent antagonism[9]
Indazole-3-carboxamidesPAK1 (p21-activated kinase)N-(chlorophenyl) with hydrophobic moieties16 nM - 159 nM[4]
Indazole DerivativesULK1 (Unc-51-Like Kinase 1)N-naphthyl substitution on a piperidine linker11 nM[4]
N-(1H-indazol-6-yl)benzenesulfonamidePLK4 (Polo-like kinase 4)Fragment growth on benzenesulfonamide0.1 nM[10]
1H-indazol-3-amine DerivativesFGFR1 (Fibroblast growth factor receptor 1)6-(3-methoxyphenyl) substitution2.9 nM[7]
Modulators of Other Target Classes

Beyond kinases, the indazole scaffold has been successfully adapted to target other protein families:

  • CRAC Channel Blockers: Indazole-3-carboxamides have been identified as potent blockers of calcium-release activated calcium (CRAC) channels, which are crucial for mast cell activation in inflammatory responses. Structure-activity relationship (SAR) studies revealed that the specific regiochemistry of the amide linker is critical for activity.[11]

  • DNA Gyrase Inhibitors: Novel indazole analogs have shown potent antibacterial activity against Gram-positive bacteria, including resistant strains like MRSA, by inhibiting DNA gyrase.[12]

  • Allosteric CCR4 Antagonists: By exploring substitutions around the entire indazole ring, a series of indazole arylsulfonamides were developed as allosteric antagonists of the CC-Chemokine Receptor 4 (CCR4), a target for inflammatory diseases.[9]

Discovery and Optimization Strategies

The discovery of novel analogs of N-methyl-1H-indazol-4-amine follows a well-trodden but highly effective path in modern drug discovery, integrating computational and experimental approaches.

Lead Identification and Optimization Workflow

The process begins with identifying initial "hit" compounds, which are then iteratively refined into "lead" compounds with improved potency and drug-like properties. This workflow typically involves a combination of high-throughput screening (HTS) of large compound libraries and structure-based drug design (SBDD).[13][14][15]

G cluster_0 Discovery Phase cluster_1 Optimization Phase (Iterative Cycles) cluster_2 Preclinical Development hts High-Throughput Screening (HTS) (Biochemical or Cellular Assay) hits Initial 'Hits' (μM Potency) hts->hits vhts In Silico Screening (Virtual HTS / Docking) vhts->hits sar SAR-Guided Synthesis (Analog Generation) hits->sar bio_eval Biological Evaluation (Potency, Selectivity) sar->bio_eval dmpk ADMET Profiling (Solubility, Stability, PK) bio_eval->dmpk dmpk->sar lead Optimized 'Lead' (nM Potency, Good Properties) dmpk->lead candidate Preclinical Candidate

Caption: A typical drug discovery workflow from initial hit identification to a preclinical candidate.

Structure-Activity Relationship (SAR) by Design

SAR studies are fundamental to optimizing a lead compound.[1] For the indazole scaffold, specific substitutions at various positions have been shown to dramatically influence biological activity.[1][9] The causality behind these choices often relates to accessing specific sub-pockets within the target protein or improving physicochemical properties.

  • N-1 Position: Substitutions here, often with substituted benzyl groups, can explore deeper pockets and significantly impact potency.[1][16]

  • C-3 Position: Adding groups at this position can modulate kinase selectivity and introduce new interaction points.[4][13]

  • C-4, C-5, C-6, C-7 Positions: Modifications on the benzene ring portion of the scaffold are used to fine-tune properties like metabolic stability, solubility, and target selectivity. Small groups are often tolerated at C5 and C7, while C6 modifications are also common.[9]

SAR cluster_vectors Key Modification Vectors Indazole N1 N-1: Potency & PK C3 C-3: Selectivity C4_Amine C-4 Amine: Primary Vector (Solvent Front) C5_C6_C7 C-5/C-6/C-7: Fine-tuning (Metabolic Stability) p_n1->N1 p_c3->C3 p_c4->C4_Amine p_c567->C5_C6_C7

Caption: Key positions on the N-methyl-1H-indazol-4-amine scaffold for SAR exploration.

Synthetic Methodologies and Key Protocols

The synthesis of N-methyl-1H-indazol-4-amine analogs relies on robust and well-documented organic chemistry transformations. The general strategy involves the initial formation of a functionalized indazole core, followed by diversification.

Protocol: Synthesis of a Functionalized Indazole Core (e.g., 6-Bromo-1-methyl-1H-indazole)

This protocol outlines the synthesis of a key intermediate, which can then be further functionalized to the desired 4-amino derivative. The N-methylation is a critical step, often favoring the more stable N1 isomer.[17][18]

Step 1: N-Methylation of 6-bromo-1H-indazole

  • Materials: 6-bromo-1H-indazole, Sodium Hydride (NaH, 60% dispersion in mineral oil), Anhydrous Tetrahydrofuran (THF), Methyl Iodide (CH₃I), Saturated aqueous NH₄Cl, Ethyl Acetate, Brine, Anhydrous Sodium Sulfate.

  • Procedure:

    • Suspend sodium hydride (1.2 eq) in anhydrous THF under a nitrogen atmosphere in a flame-dried flask and cool to 0 °C.

    • Add a solution of 6-bromo-1H-indazole (1.0 eq) in anhydrous THF dropwise to the suspension.

    • Allow the reaction mixture to stir at room temperature for 1 hour to ensure complete deprotonation.

    • Cool the mixture back to 0 °C and add methyl iodide (1.1 eq) dropwise.

    • Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor progress by Thin Layer Chromatography (TLC).[17]

    • Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0 °C.

    • Extract the aqueous layer three times with ethyl acetate.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to afford 6-bromo-1-methyl-1H-indazole.[17]

Causality Note: The use of a strong, non-nucleophilic base like NaH ensures complete deprotonation of the indazole nitrogen, facilitating a clean Sₙ2 reaction with methyl iodide. THF is used as an anhydrous aprotic solvent to prevent quenching of the base and unwanted side reactions.

Protocol: Amide Coupling at the 4-Amino Position

This is a cornerstone reaction for elaborating the scaffold. It involves coupling the 4-amino group with a carboxylic acid.[1]

  • Materials: N-methyl-1H-indazol-4-amine derivative (1.0 eq), desired carboxylic acid (1.1 eq), a coupling agent like EDCI (1.5 eq), an activator like HOBt (1.2 eq), a non-nucleophilic base like DIPEA (2.0 eq), and a suitable solvent like DMF or DCM.

  • Procedure:

    • Dissolve the indazole-amine intermediate and the carboxylic acid in the chosen solvent.

    • Add the coupling agent (EDCI) and activator (HOBt) to the solution.

    • Add the base (DIPEA) to the reaction mixture and stir at room temperature.

    • Monitor the reaction by TLC or LC-MS until the starting amine is consumed.

    • Upon completion, dilute the reaction with an organic solvent (e.g., ethyl acetate) and wash sequentially with aqueous acid (e.g., 1N HCl), aqueous base (e.g., saturated NaHCO₃), and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

    • Purify the resulting amide by column chromatography or recrystallization.[1]

Causality Note: The EDCI/HOBt system is a classic peptide coupling method. EDCI activates the carboxylic acid to form a highly reactive O-acylisourea intermediate. HOBt traps this intermediate to form an activated ester, which is less prone to side reactions (like racemization) and reacts cleanly with the amine to form the stable amide bond. DIPEA acts as a base to neutralize the HCl salt formed and drive the reaction forward.

Bioanalytical Evaluation Protocols

Once analogs are synthesized, their biological activity must be quantified. Standardized in vitro assays are crucial for generating reliable data for SAR analysis.

Protocol: In Vitro Kinase Inhibition Assay (Fluorescence-Based)

This biochemical assay measures the ability of a compound to inhibit the activity of a target kinase.[14]

  • Materials: Purified recombinant target kinase, appropriate peptide substrate (often with a fluorescent tag), ATP, kinase assay buffer, test compounds (dissolved in DMSO), and a microplate reader capable of fluorescence detection.

  • Procedure:

    • Prepare a dilution series of the test compound in DMSO.

    • In a 384-well microplate, add the kinase, the fluorescently-labeled peptide substrate, and the test compound to the kinase assay buffer.

    • Allow the mixture to pre-incubate for a defined period (e.g., 15-30 minutes) at room temperature to allow for compound binding.

    • Initiate the kinase reaction by adding a solution of ATP (typically at its Kₘ concentration).

    • Allow the reaction to proceed for a set time (e.g., 60 minutes) at a controlled temperature (e.g., 30 °C).

    • Stop the reaction (e.g., by adding a solution containing EDTA).

    • Measure the fluorescence signal. The signal will be proportional to the amount of phosphorylated substrate.

    • Calculate the percent inhibition for each compound concentration relative to positive (no inhibitor) and negative (no kinase) controls.

    • Fit the data to a dose-response curve to determine the IC₅₀ value.

Trustworthiness Note: The assay's reliability is ensured by running controls on every plate. The Z-factor, a statistical measure of assay quality, should be calculated during assay development to confirm its suitability for HTS. A Z-factor > 0.5 is generally considered excellent.[19]

Protocol: Cellular Proliferation Assay (MTT Assay)

This assay determines the effect of a compound on the viability and proliferation of cancer cell lines.[5]

  • Materials: Human cancer cell line (e.g., K562), cell culture medium (e.g., RPMI-1640 with 10% FBS), test compounds, MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), and a solubilizing agent (e.g., DMSO or acidified isopropanol).

  • Procedure:

    • Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

    • Treat the cells with a serial dilution of the test compound and incubate for a specified period (e.g., 72 hours).

    • After incubation, add MTT solution to each well and incubate for an additional 2-4 hours. Live cells with active mitochondrial reductases will convert the yellow MTT to a purple formazan precipitate.

    • Add the solubilizing agent to dissolve the formazan crystals.

    • Measure the absorbance of each well at a specific wavelength (e.g., 570 nm) using a microplate reader.

    • Calculate the percentage of cell viability compared to untreated controls and plot the results to determine the IC₅₀ value.[5]

Conclusion and Future Perspectives

The N-methyl-1H-indazol-4-amine scaffold has proven to be an exceptionally fruitful starting point for the discovery of potent and selective therapeutic agents, particularly in oncology. Its synthetic accessibility and the clear SAR relationships that can be established through systematic modification make it an ideal framework for lead optimization.

Future efforts will likely focus on several key areas:

  • Expanding Target Space: Applying libraries based on this scaffold to novel and challenging targets beyond kinases.

  • Enhancing Selectivity: Leveraging structure-based design to create analogs that can distinguish between closely related protein family members, thereby reducing off-target effects.[19]

  • Novel Delivery Mechanisms: Developing analogs suitable for new modalities, such as antibody-drug conjugates (ADCs) or proteolysis-targeting chimeras (PROTACs), where the indazole moiety serves as the target-binding warhead.

The continued exploration of the chemical space around the N-methyl-1H-indazol-4-amine core, guided by the principles of medicinal chemistry and enabled by robust synthetic and analytical methods, promises to deliver the next generation of precision medicines.

References

  • Yohe, S., et al. (2018). Structure-activity relationship study and discovery of indazole 3-carboxamides as calcium-release activated calcium channel blockers. PMC. Retrieved from [Link]

  • Chen, C. H., et al. (2020). Synthetic strategy and structure–activity relationship (SAR) studies of 3-(5′-hydroxymethyl-2′-furyl)-1-benzyl indazole (YC-1, Lificiguat): a review. PMC. Retrieved from [Link]

  • Hamblin, J. N., et al. (2013). Synthesis and Structure–Activity Relationships of Indazole Arylsulfonamides as Allosteric CC-Chemokine Receptor 4 (CCR4) Antagonists. Journal of Medicinal Chemistry. Retrieved from [Link]

  • Scott, L. M., et al. (2017). In Silico HTS and Structure Based Optimization of Indazole-Derived ULK1 Inhibitors. ACS Medicinal Chemistry Letters. Retrieved from [Link]

  • PubChem. (n.d.). 1H-Indazol-4-amine, 1-methyl-. Retrieved from [Link]

  • von Ahsen, O., & Bömer, U. (2005). High-throughput screening for kinase inhibitors. PubMed. Retrieved from [Link]

  • S. L., Nagendra, & Kumar, V. H. B. (2021). Synthesis of Pharmacologically Active Indazoles and Its Analogues: A Review. Caribbean Journal of Science and Technology. Retrieved from [Link]

  • Zhang, C., et al. (2021). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. PMC. Retrieved from [Link]

  • More, M. A., et al. (2022). Computational Investigation of Indazole Scaffolds as Tyrosine Kinase Inhibitors Using Molecular Docking and ADMET Prediction. Biosciences Biotechnology Research Asia. Retrieved from [Link]

  • ResearchGate. (2026). Structure-Based Drug Discovery of N-((R)-3-(7-Methyl-1H-indazol-5-yl).... Retrieved from [Link]

  • Kumar, R., et al. (2021). Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. RSC Publishing. Retrieved from [Link]

  • MDPI. (2023). Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Indazole synthesis. Retrieved from [Link]

  • Journal of Pharmaceutical Negative Results. (n.d.). Indazole From Natural Resources And Biological Activity. Retrieved from [Link]

  • Wiley Analytical Science. (2010). Screening for Allosteric Kinase Inhibitors in High Throughput. Retrieved from [Link]

  • Sharma, A., et al. (2023). Indazole – an emerging privileged scaffold: synthesis and its biological significance. PMC. Retrieved from [Link]

  • MDPI. (2023). Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. Retrieved from [Link]

  • ResearchGate. (2025). (PDF) Synthesis and Analysis of 1-Methyl-4-Phenyl-1H-Imidazol-2-Amine. Retrieved from [Link]

  • Wang, Y., et al. (2024). Design, synthesis, and biological evaluation of novel N-(1H-indazol-6-yl)benzenesulfonamide derivatives as potent PLK4 inhibitors. PMC. Retrieved from [Link]

Sources

Exploratory

A Technical Guide to the Spectroscopic Characterization of N-methyl-1H-indazol-4-amine

This guide provides an in-depth analysis of the spectroscopic techniques required for the unequivocal identification and characterization of N-methyl-1H-indazol-4-amine. Designed for researchers, scientists, and professi...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth analysis of the spectroscopic techniques required for the unequivocal identification and characterization of N-methyl-1H-indazol-4-amine. Designed for researchers, scientists, and professionals in drug development, this document outlines the theoretical basis for the expected spectral data, provides detailed experimental protocols for data acquisition, and offers insights into the interpretation of the resulting spectra. By integrating principles of Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), this guide serves as a comprehensive resource for the structural verification of this important heterocyclic compound.

Introduction: The Importance of Structural Verification

N-methyl-1H-indazol-4-amine is a substituted indazole, a class of heterocyclic compounds of significant interest in medicinal chemistry due to their diverse biological activities.[1][2][3] The precise substitution pattern on the indazole core is critical to its pharmacological function. Therefore, rigorous spectroscopic analysis is paramount to confirm the identity, purity, and isomeric integrity of the synthesized or procured material. This guide establishes a systematic approach to achieving this verification through the synergistic use of NMR, IR, and MS, ensuring data integrity and confidence in downstream applications.

Predicted Spectroscopic Data & Interpretation

The structure and numbering of N-methyl-1H-indazol-4-amine are as follows:

N-methyl-1H-indazol-4-amine Structure

Figure 1. Chemical structure of N-methyl-1H-indazol-4-amine.

Mass Spectrometry (MS)

Mass spectrometry is a fundamental technique for determining the molecular weight of a compound. For N-methyl-1H-indazol-4-amine (C₈H₉N₃), the exact mass can be readily calculated.

  • Molecular Formula: C₈H₉N₃

  • Monoisotopic Mass: 147.080 g/mol [4]

Expected Data:

TechniqueModeExpected m/zIon Species
ESI-MSPositive148.087[M+H]⁺
ESI-MSNegative146.072[M-H]⁻
  • Interpretation: Electrospray Ionization (ESI) is a "soft ionization" technique ideal for this molecule, as it minimizes fragmentation and primarily produces the protonated molecular ion, [M+H]⁺.[5][6][7] The detection of a prominent ion at m/z 148.087 in positive ion mode would provide strong evidence for the compound's molecular weight.

Infrared (IR) Spectroscopy

IR spectroscopy probes the vibrational frequencies of functional groups within a molecule. For N-methyl-1H-indazol-4-amine, key absorptions are expected from the amine N-H bonds, aromatic C-H bonds, and the heterocyclic ring system.

Predicted IR Absorption Bands:

Functional GroupVibration TypeExpected Wavenumber (cm⁻¹)Intensity
Primary Amine (Ar-NH₂)N-H Stretch3450 - 3300 (two bands)Medium, Sharp
Primary Amine (Ar-NH₂)N-H Bend1650 - 1580Medium
Aromatic RingC-H Stretch> 3000Medium
Aromatic RingC=C Stretch1600 - 1450Medium-Strong
Methyl GroupC-H Stretch~2950Medium
Aromatic AmineC-N Stretch1335 - 1250Strong
  • Interpretation: The presence of a primary amine is strongly indicated by two distinct, sharp peaks in the 3450-3300 cm⁻¹ region, corresponding to the asymmetric and symmetric N-H stretching modes.[8][9][10] This is a key differentiator from secondary amines, which show only one peak in this region.[8][9][10] The strong C-N stretch for the aromatic amine and various C=C stretching bands from the fused ring system further confirm the overall structure.[8]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides the most detailed information about the carbon-hydrogen framework of a molecule.

The proton NMR spectrum will reveal the number of distinct proton environments, their chemical shifts, splitting patterns (multiplicity), and integration (proton count).

Predicted ¹H NMR Data (in DMSO-d₆):

Proton AssignmentPredicted δ (ppm)MultiplicityIntegrationNotes
H3~8.0Singlet (s)1HThe proton on the pyrazole ring.
H5~7.2Doublet (d)1HAromatic proton ortho to the amine.
H6~6.9Triplet (t)1HAromatic proton meta to the amine.
H7~7.5Doublet (d)1HAromatic proton on the benzene ring.
-NH₂~5.0Broad Singlet (br s)2HExchangeable protons; signal may disappear upon D₂O shake.[10][11]
N-CH₃~4.0Singlet (s)3HMethyl group attached to the indazole nitrogen.
  • Interpretation: The aromatic region (6.5-8.0 ppm) will show characteristic splitting patterns for the three protons on the benzene ring. The H3 proton on the indazole ring is expected to be a singlet. The N-methyl group will appear as a distinct singlet, typically downfield due to the adjacent nitrogen.[10] The amine protons will likely be a broad signal that can be confirmed by its disappearance after adding a drop of D₂O to the NMR tube.[9][11]

The carbon NMR spectrum indicates the number of unique carbon environments in the molecule.

Predicted ¹³C NMR Data (in DMSO-d₆):

Carbon AssignmentPredicted δ (ppm)Notes
C3~135Carbon in the pyrazole ring.
C3a~120Bridgehead carbon.
C4~145Carbon bearing the amine group.
C5~115Aromatic carbon.
C6~125Aromatic carbon.
C7~110Aromatic carbon.
C7a~140Bridgehead carbon.
N-CH₃~35Methyl carbon.
  • Interpretation: Eight distinct signals are expected. The carbon attached to the amine group (C4) will be significantly downfield. Carbons adjacent to the nitrogen atoms within the heterocyclic ring will also show characteristic shifts.[1][12] The methyl carbon will appear in the aliphatic region (~35 ppm).

Experimental Protocols

To obtain high-quality, reliable data, the following protocols are recommended. These procedures represent best practices in a modern analytical laboratory.

Overall Spectroscopic Verification Workflow

The following diagram illustrates the logical flow for the comprehensive characterization of N-methyl-1H-indazol-4-amine, integrating data from multiple spectroscopic techniques to arrive at a confirmed structure.

G Overall Spectroscopic Verification Workflow cluster_0 Primary Analysis cluster_1 Detailed Structural Elucidation cluster_2 Data Integration & Confirmation start Synthesized/Procured N-methyl-1H-indazol-4-amine ms Mass Spectrometry (ESI-MS) start->ms Determine Mol. Weight ir Infrared Spectroscopy (FT-IR) start->ir Identify Functional Groups nmr_prep Sample Prep for NMR (Dissolve in DMSO-d6) start->nmr_prep integrate Synthesize All Data (MS, IR, 1H, 13C) ms->integrate [M+H]+ matches? ir->integrate N-H & Ar-C-N stretches present? h_nmr 1H NMR Acquisition nmr_prep->h_nmr c_nmr 13C NMR Acquisition h_nmr->c_nmr Confirm H environments h_nmr->integrate Proton signals match? dept DEPT-135 (Optional) c_nmr->dept Confirm C environments c_nmr->integrate Carbon signals match? dept->integrate confirm Structure Confirmed integrate->confirm All data consistent?

Caption: Workflow for structural verification of N-methyl-1H-indazol-4-amine.

Mass Spectrometry (ESI-MS) Protocol
  • Sample Preparation: Prepare a dilute solution of the compound (~0.1 mg/mL) in a suitable solvent such as methanol or acetonitrile. The addition of 0.1% formic acid is recommended for positive ion mode to enhance protonation.[7]

  • Instrumentation: Utilize an Electrospray Ionization Mass Spectrometer (ESI-MS).

  • Acquisition Parameters (Positive Mode):

    • Ion Source: ESI

    • Polarity: Positive

    • Capillary Voltage: 3.5 - 4.5 kV

    • Scan Range: m/z 50 - 500

    • Nebulizer Gas (N₂): Set to instrument manufacturer's recommendation.

    • Drying Gas (N₂): Set to an appropriate flow rate and temperature (e.g., 300-350 °C) to ensure desolvation.[6]

  • Data Analysis: Look for the base peak corresponding to the [M+H]⁺ ion at m/z ~148.1.

Infrared (FT-IR) Spectroscopy Protocol
  • Sample Preparation: If the sample is a solid, the Attenuated Total Reflectance (ATR) method is preferred for its simplicity and speed. Place a small amount of the solid sample directly onto the ATR crystal.

  • Instrumentation: Use a Fourier-Transform Infrared (FT-IR) spectrometer.

  • Acquisition Parameters:

    • Scan Range: 4000 - 400 cm⁻¹

    • Resolution: 4 cm⁻¹

    • Number of Scans: 16-32 scans are typically sufficient to achieve a good signal-to-noise ratio.

  • Data Analysis: Collect a background spectrum first, then the sample spectrum. The instrument software will automatically generate the transmittance or absorbance spectrum. Identify key peaks as outlined in Table 2.

Nuclear Magnetic Resonance (NMR) Spectroscopy Protocol
  • Sample Preparation:

    • Accurately weigh 5-10 mg of the sample.[13]

    • Dissolve the sample in ~0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). DMSO-d₆ is an excellent choice as it readily dissolves many polar compounds and its residual proton peak (~2.50 ppm) typically does not interfere with key analyte signals.[13][14] Furthermore, it allows for the observation of exchangeable N-H protons.

    • Transfer the solution to a 5 mm NMR tube.

  • Instrumentation: A 400 MHz or higher field NMR spectrometer is recommended for good signal dispersion.

  • ¹H NMR Acquisition:

    • Tune and shim the probe for the sample.

    • Acquire a standard one-pulse ¹H spectrum.

    • Key Parameters: 30-degree pulse angle, 1-2 second relaxation delay, 16-32 scans.

    • Reference the spectrum to the residual DMSO peak at δ 2.50 ppm.[14]

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum.

    • Key Parameters: A sufficient number of scans (e.g., 1024 or more) will be needed to achieve an adequate signal-to-noise ratio.

    • Reference the spectrum to the DMSO-d₆ solvent peak at δ 39.52 ppm.[14]

  • D₂O Exchange (Confirmation of -NH₂):

    • After acquiring the initial ¹H spectrum, remove the NMR tube, add one drop of deuterium oxide (D₂O), shake gently to mix, and re-acquire the ¹H spectrum.

    • The signal previously assigned to the -NH₂ protons should significantly diminish or disappear, confirming its identity.[9][10]

Conclusion

The structural integrity of N-methyl-1H-indazol-4-amine can be confidently established through a multi-technique spectroscopic approach. Mass spectrometry confirms the molecular weight, while IR spectroscopy verifies the presence of key functional groups, particularly the primary aromatic amine. High-field ¹H and ¹³C NMR spectroscopy provides an unambiguous map of the molecule's carbon-hydrogen framework, confirming the specific substitution pattern and isomeric purity. The protocols and interpretive guidelines presented in this document provide a robust framework for researchers to ensure the quality and identity of this valuable chemical entity.

References

  • Mak, C. K. (2001). Electrospray Ionisation Mass Spectrometry: Principles and Clinical Applications. The Hong Kong Medical Diary, 6(11). Available at: [Link]

  • Wikipedia contributors. (2024). Electrospray ionization. Wikipedia, The Free Encyclopedia. Available at: [Link]

  • Ho, C. S., Lam, C. W., Chan, M. H., Cheung, S. K., Hjelm, N. M., & Chan, A. Y. (2003). Electrospray ionisation mass spectrometry: principles and clinical applications. Clinical biochemistry, 36(1), 3-15. Available at: [Link]

  • CVC. Electrospray Ionization – ESI. Available at: [Link]

  • Teixeira, F. C., Ramos, H., Antunes, I. F., Curto, M. J. M., Duarte, M. T., & Bento, I. (2006). Synthesis and Structural Characterization of 1- and 2-Substituted Indazoles: Ester and Carboxylic Acid Derivatives. Molecules, 11(11), 867-889. Available at: [Link]

  • Teixeira, F. C., Ramos, H., Antunes, I. F., Curto, M. J. M., Duarte, M. T., & Bento, I. (2006). Synthesis and structural characterization of 1- and 2-substituted indazoles: ester and carboxylic acid derivatives. R Discovery. Available at: [Link]

  • Teixeira, F. C., Ramos, H., Antunes, I. F., Curto, M. J. M., Duarte, M. T., & Bento, I. (2006). Synthesis and structural characterization of 1- and 2-substituted indazoles: ester and carboxylic acid derivatives. PubMed. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 153838, 1H-Indazol-4-amine, 1-methyl-. PubChem. Available at: [Link]

  • BioChromato, Inc. (2018, December 7). NMR solvent selection - that also allows sample recovery. Available at: [Link]

  • UCLA Chemistry & Biochemistry. (n.d.). IR Spectroscopy Tutorial: Amines. Available at: [Link]

  • LibreTexts. (2024, March 24). 24.10: Spectroscopy of Amines. Chemistry LibreTexts. Available at: [Link]

  • OpenStax. (2023, September 20). 24.10 Spectroscopy of Amines. Organic Chemistry. Available at: [Link]

  • ResearchGate. (2016, April 7). 13C NMR of indazoles. Available at: [Link]

Sources

Foundational

In Silico Modeling of N-methyl-1H-indazol-4-amine Receptor Binding: A Methodological Framework for Kinase Inhibitor Design

Executive Summary The N-methyl-1H-indazol-4-amine scaffold (CAS: 1263378-21-7) has emerged as a highly privileged pharmacophore in rational drug design. Specifically, the indazole core serves as an exceptional phenol iso...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The N-methyl-1H-indazol-4-amine scaffold (CAS: 1263378-21-7) has emerged as a highly privileged pharmacophore in rational drug design. Specifically, the indazole core serves as an exceptional phenol isostere and hinge-binding template for targeting the ATP-binding site of receptor tyrosine kinases (RTKs) such as EphB4, VEGFR-2 (KDR), and serine/threonine kinases like PLK4[1][2][3].

This whitepaper outlines the structural causality behind the efficacy of this scaffold and provides a rigorous, self-validating in silico methodology—spanning molecular docking, molecular dynamics (MD), and free energy perturbation (FEP)—to optimize N-methyl-1H-indazol-4-amine derivatives prior to chemical synthesis.

Structural Causality & Pharmacological Context

In kinase inhibitor design, the choice of the core heterocyclic scaffold dictates efficacy, selectivity, and pharmacokinetic viability[4]. The 1H-indazole core is structurally primed to mimic the purine ring of ATP.

Why the Indazole Core? The bicyclic aromatic system provides a rigid framework that inserts deeply into the kinase hinge region. It forms critical bidentate hydrogen bonds with the backbone residues of the kinase. For example, in VEGFR-2 (KDR), the indazole moiety acts as both a hydrogen bond donor and acceptor, interacting specifically with the Glu 917 and Cys 919 residues[5]. Interrupting these specific interactions predictably collapses the binding affinity[5].

Why the N-methyl-4-amine Modification? While 4-hydroxyanilines or unmodified aminoindazoles exhibit high potency, they frequently suffer from poor oral pharmacokinetics[1]. The strategic placement of an N-methylated amine at the 4-position achieves two critical physical chemistry objectives:

  • Conformational Restriction: The N-methyl group introduces a specific steric bulk that restricts the rotational degrees of freedom between the indazole core and attached functional groups (e.g., pyrimidines)[1]. This "locks" the molecule into a bioactive conformation, reducing the entropic penalty of binding.

  • Desolvation Penalty Optimization: The methylation replaces a polar N-H bond with a hydrophobic N-CH3 group, altering the molecule's desolvation penalty and improving membrane permeability, making it a superior phenol isostere[1].

This specific modification is heavily utilized in the synthesis of potent EphB4 and EphA2 receptor inhibitors, where intermediates like N-(2-Chloropyrimidin-4-yl)-1-(4-methoxybenzyl)-N-methyl-1H-indazol-4-amine are foundational[3].

Mechanistic Pathway: RTK Inhibition

Understanding the signaling pathways regulated by target kinases is fundamental for rational drug design[4]. RTKs like EphB4 and VEGFR-2 are critical in tumor angiogenesis, proliferation, and metastasis[6].

Normally, the binding of an ephrin or VEGF ligand to its respective receptor induces a conformational change[3]. This enables the auto-phosphorylation of tyrosine residues within an auto-inhibitory juxtamembrane region, relieving the catalytic inhibition and generating docking sites for downstream signaling effectors[3][7]. N-methyl-1H-indazol-4-amine derivatives act as ATP-competitive inhibitors, binding directly to the active kinase domain and halting this cascade.

RTK_Signaling Ligand Ephrin / VEGF Ligand Receptor RTK (EphB4 / VEGFR) Ligand->Receptor Binds ConformChange Conformational Change & Dimerization Receptor->ConformChange AutoPhos Auto-phosphorylation (Juxtamembrane Domain) ConformChange->AutoPhos KinaseActive Kinase Domain Activation AutoPhos->KinaseActive Downstream Downstream Effectors (Proliferation / Angiogenesis) KinaseActive->Downstream Signaling Inhibitor N-methyl-1H-indazol-4-amine Derivative Inhibitor->KinaseActive ATP-competitive Inhibition

RTK signaling pathway and targeted inhibition by indazole-based compounds.

Quantitative Baseline: Indazole-Based Inhibitors

To establish a computational baseline, we must benchmark our in silico models against known in vitro data. The indazole scaffold consistently yields nanomolar to sub-nanomolar efficacy across multiple kinase targets[4].

Kinase TargetInhibitor / Scaffold ExampleIC50 (nM)Mechanistic NoteRef
VEGFR-2 (KDR) Pazopanib (Indazole-pyrimidine)30Hinge-binding via indazole core[4]
PLK4 Compound C05 (Indazole-based)< 0.1Suppresses autophosphorylation[2]
EphB4 1H-indazole-3-amine derivative (100a)4.71Targets auto-inhibitory relief[6]
VEGFR-2 (KDR) ABT-869 (3-Aminoindazole urea)Low nMBinds Glu 917 & Cys 919[5]

The Self-Validating In Silico Workflow

A computational protocol is only as reliable as its internal validation mechanisms. To model the binding of N-methyl-1H-indazol-4-amine derivatives, we employ a tripartite self-validating loop:

  • Heuristic Generation (Docking): Rapidly explores the conformational space to find the global minimum binding pose.

  • Kinetic Validation (MD): Tests the stability of the docked pose. If the N-methyl group induces steric clashes not captured by rigid docking, the Root Mean Square Deviation (RMSD) will diverge, invalidating the pose.

  • Thermodynamic Validation (FEP): Calculates the exact free energy of binding (

    
    ). If the alchemical transformation does not yield a favorable 
    
    
    
    , the hypothesis is rejected prior to chemical synthesis.

InSilicoWorkflow Prep Protein & Ligand Preparation Docking Molecular Docking (SP / XP) Prep->Docking 3D Poses MD Molecular Dynamics (100-500 ns) Docking->MD Top Poses FEP Free Energy Perturbation (FEP+) MD->FEP Stable Trajectories Synthesis Candidate Selection & Synthesis FEP->Synthesis ΔΔG < -1.5 kcal/mol

Self-validating in silico workflow for kinase inhibitor design.

Step-by-Step Computational Methodologies

Protocol 1: Protein Preparation and Molecular Docking

Objective: Generate high-fidelity initial binding poses within the kinase hinge region.

  • Structure Retrieval: Obtain high-resolution crystal structures of the target kinase (e.g., EphB4 or VEGFR-2) from the Protein Data Bank (PDB).

  • Protein Preparation: Assign protonation states at pH 7.4 using tools like PropKa. Crucial Step: Ensure the kinase hinge region residues (e.g., Glu 917, Cys 919 in VEGFR-2) are correctly protonated to act as H-bond acceptors/donors for the indazole N1/N2 atoms.

  • Ligand Preparation: Enumerate stereocenters and tautomers for the N-methyl-1H-indazol-4-amine library. Generate 3D conformations using a low-energy ring penalty.

  • Grid Generation & Docking: Center the receptor grid on the ATP-binding pocket. Execute Standard Precision (SP) followed by Extra Precision (XP) docking.

  • Filtering: Discard any poses that fail to establish the bidentate hydrogen bond with the hinge region.

Protocol 2: Molecular Dynamics (MD) Simulation

Objective: Validate the kinetic stability of the N-methyl group's orientation.

  • System Setup: Solvate the protein-ligand complex in a TIP3P water box. Neutralize the system with 0.15 M NaCl to mimic physiological ionic strength.

  • Force Field Assignment: Apply the OPLS4 or CHARMM36m force field. Causality: These modern force fields accurately capture the dihedral rotational barriers of the N-methyl amine linkage to the indazole core, which is vital for assessing conformational restriction.

  • Equilibration: Perform a multi-stage equilibration (NVT ensemble to stabilize temperature at 300 K, followed by NPT ensemble to stabilize pressure at 1 atm).

  • Production Run: Execute a 100–500 ns production simulation.

  • Trajectory Analysis: Monitor the Ligand RMSD and the specific distance of the hinge H-bonds. A stable RMSD (< 2.0 Å fluctuation) confirms that the N-methyl group's steric bulk is well-tolerated by the solvent-exposed region or adjacent hydrophobic sub-pockets.

Protocol 3: Alchemical Free Energy Perturbation (FEP)

Objective: Rigorously quantify the thermodynamic binding affinity.

  • Perturbation Map Generation: Create a dual-topology alchemical transformation map. Use a known, unmethylated indazole inhibitor as the reference compound and perturb it into the N-methyl-1H-indazol-4-amine derivative.

  • Lambda (

    
    ) Windows:  Set up 12 to 16 intermediate 
    
    
    
    windows to gradually scale the electrostatic and van der Waals interactions of the N-methyl group from a "dummy" state to full interaction.
  • Simulation: Run Hamiltonian replica exchange MD (HREMD) for each window.

  • Thermodynamic Integration: Calculate the relative free energy of binding (

    
    ) using the Bennett Acceptance Ratio (BAR).
    
  • Decision Gate: Proceed to chemical synthesis only if the N-methyl derivative yields a

    
     kcal/mol compared to the baseline, indicating a statistically significant improvement in binding affinity.
    

References

  • Title: A Comparative Guide to 6-bromo-1H-indazol-4-amine in Kinase Inhibition Source: Benchchem URL: 4

  • Title: N-4-Pyrimidinyl-1H-indazol-4-amine inhibitors of Lck: indazoles as phenol isosteres with improved pharmacokinetics Source: PubMed (NIH) URL: 1

  • Title: N-Methyl-1H-indazol-4-amine | 1263378-21-7 Source: Sigma-Aldrich URL: Link

  • Title: Design, synthesis, and biological evaluation of indazole-based PLK4 inhibitors Source: PMC - NIH URL: 2

  • Title: Discovery of N-(4-(3-Amino-1H-indazol-4-yl)phenyl)-N'-(2-fluoro-5-methylphenyl)urea (ABT-869), a 3-Aminoindazole-Based Orally Active Multitargeted Receptor Tyrosine Kinase Inhibitor Source: Journal of Medicinal Chemistry - ACS Publications URL: 5

  • Title: US7718653B2 - Pyrimidine derivatives for inhibiting Eph receptors Source: Google Patents URL: 3

  • Title: Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer Source: RSC Publishing URL: 6

  • Title: R4 s 4 (Eph Receptor Tyrosine Kinase Mechanisms) Source: Googleapis URL: 7

Sources

Exploratory

N-methyl-1H-indazol-4-amine: A Strategic Building Block for the Synthesis of Bioactive Molecules

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Abstract The indazole ring system is a "privileged scaffold" in medicinal chemistry, forming the core of numerous therapeutic ag...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The indazole ring system is a "privileged scaffold" in medicinal chemistry, forming the core of numerous therapeutic agents due to its unique ability to mimic native biological structures and engage in critical hydrogen bonding interactions with various enzymatic targets.[1] This guide focuses on a particularly valuable derivative, N-methyl-1H-indazol-4-amine, a key building block in the synthesis of potent and selective kinase inhibitors. We will provide an in-depth analysis of its synthesis, characterization, and strategic application in the development of targeted therapies, exemplified by the blockbuster anti-cancer drug, Axitinib. This document serves as a technical resource, offering detailed protocols, mechanistic insights, and a forward-looking perspective for professionals in the field of drug discovery.

The Indazole Scaffold: A Cornerstone of Modern Medicinal Chemistry

Indazoles, bicyclic heterocycles composed of a fused benzene and pyrazole ring, are of significant interest in pharmacology.[1] Though rare in nature, synthetic indazoles exhibit a wide spectrum of biological activities, including anti-tumor, anti-inflammatory, and anti-HIV properties.[1][2] The thermodynamic stability of the 1H-tautomer, combined with its capacity to act as a bioisostere for structures like indole, makes it a highly sought-after motif in drug design.[1]

A major breakthrough for indazole-based therapeutics came with their application as protein kinase inhibitors.[1] Kinases play a pivotal role in cellular signaling, and their dysregulation is a hallmark of many diseases, particularly cancer.[3][4] The indazole core is exceptionally well-suited to act as a "hinge-binder," forming crucial hydrogen bonds with the backbone of the kinase hinge region, a key interaction for potent inhibition.[1] This has led to the successful development of several commercially available anticancer drugs, including Axitinib, Pazopanib, and Niraparib.[4][5]

N-methyl-1H-indazol-4-amine, the focus of this guide, offers specific advantages. The N1-methylation prevents unwanted metabolic N-dealkylation and can enhance cell permeability, while the 4-amino group provides a versatile handle for the introduction of various side chains, allowing for the fine-tuning of a compound's potency and selectivity.

Synthesis and Characterization of N-methyl-1H-indazol-4-amine

The reliable and scalable synthesis of N-methyl-1H-indazol-4-amine is crucial for its application in drug development. While several synthetic routes exist, a common and effective strategy involves a multi-step sequence starting from a readily available substituted aniline.

Generalized Synthetic Workflow

A plausible and widely-used synthetic route proceeds via the following key transformations:

  • Indazole Formation: Cyclization of a substituted 2-methylaniline derivative to form the indazole core.[6]

  • N-Methylation: Regioselective methylation at the N1 position of the indazole ring.[7]

  • Nitration: Introduction of a nitro group at the C4 position.[7]

  • Reduction: Reduction of the nitro group to the desired 4-amino functionality.[6]

The following diagram illustrates this general workflow.

G cluster_0 Synthetic Workflow 2-Methyl-3-nitroaniline 2-Methyl-3-nitroaniline 1H-Indazole_Intermediate Indazole Intermediate 2-Methyl-3-nitroaniline->1H-Indazole_Intermediate Diazotization/ Cyclization N-Methyl_Indazole N1-Methyl Indazole 1H-Indazole_Intermediate->N-Methyl_Indazole Methylation (e.g., MeI, Base) 4-Nitro_Indazole 4-Nitro Intermediate N-Methyl_Indazole->4-Nitro_Indazole Nitration (e.g., HNO₃/H₂SO₄) Target_Molecule N-methyl-1H-indazol-4-amine 4-Nitro_Indazole->Target_Molecule Reduction (e.g., SnCl₂, H₂)

Caption: Generalized synthetic workflow for N-methyl-1H-indazol-4-amine.

Detailed Experimental Protocol: Reduction of 4-Nitro-1-methyl-1H-indazole

This protocol details the final, critical step in the synthesis: the reduction of the nitro-intermediate to the target amine. The use of stannous chloride (SnCl₂) is a classic and reliable method for this transformation.[6]

Materials:

  • 4-Nitro-1-methyl-1H-indazole

  • Stannous chloride dihydrate (SnCl₂·2H₂O)

  • Ethanol (EtOH)

  • 5% Aqueous potassium bicarbonate solution (KHCO₃)

  • Ethyl acetate (EtOAc)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Suspend the 4-nitro-1-methyl-1H-indazole (1.0 equivalent) in ethanol in a round-bottom flask equipped with a reflux condenser.

  • Add stannous chloride dihydrate (5.0 equivalents) to the suspension.

  • Heat the mixture to 60°C with stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is completely consumed.

  • Cool the reaction mixture to room temperature.

  • Carefully adjust the pH of the mixture to 7-8 by the slow addition of a 5% aqueous potassium bicarbonate solution.

  • Extract the product into ethyl acetate (3x volumes).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude N-methyl-1H-indazol-4-amine by column chromatography on silica gel or recrystallization.

Characterization Data

The structural integrity and purity of the final compound must be confirmed using standard analytical techniques.

PropertyExpected Value
Molecular Formula C₈H₉N₃[8]
Molecular Weight 147.18 g/mol [8]
Appearance Likely a solid
¹H NMR Peaks corresponding to the aromatic protons, the N-methyl group, and the amine protons.
¹³C NMR Resonances for all 8 carbon atoms in the structure.
Mass Spectrometry Molecular ion peak (M+H)⁺ at m/z 148.09.
Purity (HPLC) >98%

Application in Bioactive Molecule Synthesis: The Case of Axitinib

N-methyl-1H-indazol-4-amine is a crucial intermediate in the synthesis of Axitinib (Inlyta®), a potent and selective second-generation tyrosine kinase inhibitor used in the treatment of advanced renal cell carcinoma.[9][10]

Mechanism of Action: Targeting VEGFR Signaling

Axitinib's primary mechanism of action is the inhibition of vascular endothelial growth factor receptors (VEGFR-1, -2, and -3).[10] These receptors are key mediators of angiogenesis, the formation of new blood vessels, a process essential for tumor growth and metastasis.[11][12]

Upon binding of its ligand, VEGF-A, VEGFR-2 dimerizes and undergoes autophosphorylation, triggering a cascade of downstream signaling pathways, including the RAS/RAF/ERK/MAPK and PI3K/Akt pathways.[11][13][14] These pathways ultimately promote endothelial cell proliferation, migration, survival, and vascular permeability.[11][14] Axitinib binds to the ATP-binding site of VEGFRs, inhibiting their kinase activity and effectively blocking these pro-angiogenic signals.[10]

G cluster_0 VEGFR-2 Signaling Pathway cluster_1 Downstream Signaling VEGF_A VEGF-A VEGFR2 VEGFR-2 VEGF_A->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg Activates PI3K PI3K VEGFR2->PI3K Activates RAS RAS VEGFR2->RAS Activates Axitinib Axitinib Axitinib->VEGFR2 Inhibits Cell_Response Angiogenesis (Proliferation, Migration, Survival) PLCg->Cell_Response AKT Akt PI3K->AKT RAF RAF RAS->RAF AKT->Cell_Response MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Cell_Response

Caption: Simplified VEGFR-2 signaling pathway and the inhibitory action of Axitinib.

Synthetic Incorporation

In the synthesis of Axitinib, N-methyl-1H-indazol-4-amine serves as the core scaffold onto which the other key fragments are attached. The 4-amino group is typically acylated or undergoes other coupling reactions to build out the final molecule. The indazole core itself provides the critical hinge-binding interactions within the ATP-binding pocket of VEGFR.

Potency and Selectivity

Axitinib is distinguished by its high potency and selectivity for VEGFRs compared to other tyrosine kinase inhibitors.[9] This selectivity is crucial for minimizing off-target effects and reducing patient side effects.[10]

Target KinaseAxitinib IC₅₀ (nM)
VEGFR-1 0.1[15]
VEGFR-2 0.2[15]
VEGFR-3 0.1-0.3[15]
PDGFRβ 1.6[15]
c-KIT 1.7[15]

IC₅₀ (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Strategic Considerations and Future Outlook

The selection of N-methyl-1H-indazol-4-amine as a building block is a strategic choice rooted in established medicinal chemistry principles.

  • Structure-Activity Relationship (SAR): The N1-methyl group often improves pharmacokinetic properties, while the 4-amino position allows for extensive SAR exploration to optimize interactions with the solvent-exposed region of the kinase active site.

  • Hinge-Binding Motif: The indazole core is a proven, high-affinity hinge-binding motif, making it an ideal starting point for kinase inhibitor design.[1]

  • Versatility: The synthetic accessibility of this building block and its derivatives allows for its application in the development of inhibitors against a wide range of other kinase targets beyond VEGFR, such as Polo-like kinase 4 (PLK4).[16]

The continued exploration of indazole-based scaffolds, particularly versatile intermediates like N-methyl-1H-indazol-4-amine, will undoubtedly lead to the discovery of new and improved targeted therapies. As our understanding of kinase biology deepens, the ability to rapidly synthesize and screen diverse libraries of compounds based on such privileged structures will be paramount to advancing the field of precision medicine.

References

  • Signal Transduction by Vascular Endothelial Growth Factor Receptors - PMC. (n.d.).
  • Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC. (n.d.).
  • VEGF-A VEGFR-2 Signaling: Decoding the Blueprint of Angiogenesis for Therapeutic Insights - Assay Genie. (2024, January 18).
  • Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - RSC Publishing. (n.d.).
  • VEGF Signaling Pathway - Cusabio. (n.d.).
  • Axitinib: A Review of its Safety and Efficacy in the Treatment of Adults with Advanced Renal Cell Carcinoma - PMC. (2013, October 29).
  • VEGF Pathway. (n.d.).
  • Vascular Endothelial Growth Factor (VEGF) Signaling Transduction - Sino Biological. (n.d.).
  • Axitinib | VEGFR - Tocris Bioscience. (n.d.).
  • Application Notes and Protocols for the Synthesis of 6-Bromo-1-methyl-1H-indazol-4-amine - Benchchem. (n.d.).
  • What is the mechanism of Axitinib? - Patsnap Synapse. (2024, July 17).
  • Literature review on the discovery of indazole-containing compounds - Benchchem. (n.d.).
  • Axitinib (AG-013736) | Tyrosine Kinase Inhibitor | CAS 319460-85-0 | Selleck Chemicals. (2024, May 22).
  • A Comparative Analysis of Synthetic Pathways to 6-Bromo-1-methyl-1H-indazol-4-amine - Benchchem. (n.d.).
  • 1H-Indazol-4-amine, 1-methyl- | C8H9N3 | CID 153838 - PubChem. (n.d.).
  • CJST Synthesis of Pharmacologically Active Indazoles and Its Analogues: A Review. (n.d.).
  • ChemInform Abstract: Synthesis of Indazole Motifs and Their Medicinal Importance: An Overview - ResearchGate. (n.d.).
  • Design, synthesis, and biological evaluation of novel N-(1H-indazol-6-yl)benzenesulfonamide derivatives as potent PLK4 inhibitors - PMC. (n.d.).

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols for the Synthesis of Pyrimidine Derivatives Utilizing N-methyl-1H-indazol-4-amine

Authored by: A Senior Application Scientist Abstract This document provides a comprehensive guide for researchers, scientists, and professionals in drug development on the synthesis of novel pyrimidine derivatives incorp...

Author: BenchChem Technical Support Team. Date: March 2026

Authored by: A Senior Application Scientist

Abstract

This document provides a comprehensive guide for researchers, scientists, and professionals in drug development on the synthesis of novel pyrimidine derivatives incorporating the N-methyl-1H-indazol-4-amine scaffold. Pyrimidine and indazole moieties are privileged structures in medicinal chemistry, frequently found in a wide array of therapeutic agents, including notable anti-cancer drugs like Pazopanib.[1] The strategic hybridization of these two pharmacophores offers a promising avenue for the discovery of new chemical entities with enhanced biological activity. This guide outlines a detailed, field-proven protocol for the synthesis of such hybrid molecules, explains the underlying chemical principles, and provides a framework for the characterization of the resulting compounds.

Introduction: The Synergy of Indazole and Pyrimidine Scaffolds

Nitrogen-containing heterocyclic compounds are the cornerstone of modern medicinal chemistry.[1] Among these, the indazole nucleus, a bicyclic aromatic system, is recognized for its structural versatility and broad pharmacological potential, with derivatives exhibiting anti-inflammatory, anti-HIV, and potent kinase inhibitory activities.[2][3][4] Similarly, the pyrimidine ring is a fundamental component of nucleic acids and a key building block in numerous anticancer and antimicrobial agents.[2][5]

The combination of indazole and pyrimidine rings into a single molecular entity has proven to be a highly successful strategy in drug discovery. A prominent example is Pazopanib, a multi-targeted tyrosine kinase inhibitor approved for the treatment of renal cell carcinoma and soft tissue sarcoma, which features both of these crucial moieties.[1] This successful precedent motivates the exploration of novel indazole-pyrimidine hybrids. This application note specifically focuses on the use of N-methyl-1H-indazol-4-amine as a key building block, offering a unique substitution pattern for the development of new kinase inhibitors and other therapeutic agents.

Proposed Synthetic Strategy: Nucleophilic Aromatic Substitution

The most direct and widely employed method for the synthesis of N-aryl pyrimidine derivatives is through a nucleophilic aromatic substitution (SNAr) reaction. This strategy involves the reaction of an amine with a di-halopyrimidine, where one of the halogen atoms is selectively displaced by the amine nucleophile.

In the context of this guide, N-methyl-1H-indazol-4-amine will serve as the nucleophile, and a di-chloropyrimidine, such as 2,4-dichloropyrimidine or 5-fluoro-2,4-dichloropyrimidine, will act as the electrophilic partner. The regioselectivity of this reaction is generally high, with the amino group of the indazole preferentially attacking the more electrophilic C4 position of the dichloropyrimidine.[2]

Visualizing the Synthetic Workflow

The following diagram illustrates the proposed synthetic pathway from N-methyl-1H-indazol-4-amine to the target pyrimidine derivatives.

G cluster_0 Step 1: Intermediate Synthesis cluster_1 Step 2: Final Product Synthesis A N-methyl-1H-indazol-4-amine C N-(2-chloro-pyrimidin-4-yl)-N-methyl-1H-indazol-4-amine A->C Nucleophilic Substitution B 2,4-dichloropyrimidine B->C E Target Pyrimidine Derivative C->E Nucleophilic Substitution D Substituted Aniline D->E

Caption: Proposed two-step synthesis of pyrimidine derivatives.

Detailed Experimental Protocol

This protocol is based on established methodologies for the synthesis of analogous indazolyl-pyrimidine derivatives.[1][2]

Materials and Reagents
  • N-methyl-1H-indazol-4-amine (Starting Material)

  • 2,4-dichloropyrimidine (or 5-fluoro-2,4-dichloropyrimidine)

  • Substituted anilines (for diversification)

  • Triethylamine (Et3N)

  • Ethanol (EtOH)

  • n-Butanol (n-BuOH)

  • Concentrated Hydrochloric Acid (HCl)

  • Ethyl Acetate (EtOAc)

  • Hexane

  • Anhydrous Sodium Sulfate (Na2SO4)

  • Silica Gel for column chromatography

Step-by-Step Procedure

Step 1: Synthesis of the Intermediate N-(2-chloropyrimidin-4-yl)-N-methyl-1H-indazol-4-amine

  • To a stirred solution of N-methyl-1H-indazol-4-amine (1.0 eq.) in ethanol (10 mL per mmol of amine), add 2,4-dichloropyrimidine (1.05 eq.).

  • To this mixture, add triethylamine (1.1 eq.) dropwise at room temperature. The triethylamine acts as a base to neutralize the HCl generated during the reaction.

  • Heat the reaction mixture to reflux (approximately 78 °C) and monitor the progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 4-6 hours).

  • Upon completion, cool the reaction mixture to room temperature. The product may precipitate out of the solution.

  • Collect the precipitate by filtration and wash with cold ethanol to remove any unreacted starting materials.

  • If no precipitate forms, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane to afford the desired intermediate.

Step 2: Synthesis of the Final N2-substituted-N4-(1-methyl-1H-indazol-4-yl)pyrimidine-2,4-diamine Derivatives

  • In a round-bottom flask, dissolve the intermediate from Step 1 (1.0 eq.) in n-butanol (15 mL per mmol).

  • Add the desired substituted aniline (1.1 eq.) to the solution.

  • Add a catalytic amount of concentrated HCl (2-3 drops). The acid protonates the pyrimidine ring, further activating it towards nucleophilic attack.

  • Heat the reaction mixture to reflux (approximately 117 °C) and stir overnight.

  • Monitor the reaction by TLC. Upon completion, cool the mixture to room temperature.

  • The final product will likely precipitate. Collect the solid by filtration and wash thoroughly with ethanol and/or ethyl acetate.

  • Recrystallize the product from a suitable solvent system (e.g., ethanol/DMF) to obtain the pure pyrimidine derivative.

Mechanistic Insights

The synthesis proceeds through a two-step nucleophilic aromatic substitution mechanism.

G cluster_step1 Step 1: First S_NAr cluster_step2 Step 2: Second S_NAr Amine_Attack_1 N-methyl-1H-indazol-4-amine attacks C4 of dichloropyrimidine Meisenheimer_1 Formation of Meisenheimer complex Amine_Attack_1->Meisenheimer_1 Chloride_Loss_1 Loss of chloride ion to give intermediate Meisenheimer_1->Chloride_Loss_1 Aniline_Attack Substituted aniline attacks C2 of the intermediate Chloride_Loss_1->Aniline_Attack Meisenheimer_2 Formation of second Meisenheimer complex Aniline_Attack->Meisenheimer_2 Chloride_Loss_2 Loss of chloride ion to yield final product Meisenheimer_2->Chloride_Loss_2

Caption: Mechanism of the two-step SNAr reaction.

In the first step, the exocyclic amino group of N-methyl-1H-indazol-4-amine acts as a nucleophile, attacking the electron-deficient C4 position of the 2,4-dichloropyrimidine. This is followed by the elimination of a chloride ion to form the intermediate. The second step involves a similar nucleophilic attack by the substituted aniline at the C2 position, leading to the final product.

Expected Results and Characterization

The yields for these types of reactions are generally moderate to good, ranging from 50% to 80%, depending on the specific substrates used.[1][2] The final products are typically crystalline solids with high melting points.

Compound Molecular Formula Molecular Weight ( g/mol ) Expected Yield (%) Appearance
IntermediateC12H10ClN5259.7060-75Off-white to pale yellow solid
Final Product (example with aniline)C18H16N6316.3655-80White to off-white crystalline solid

Characterization:

  • 1H NMR: Expect to see characteristic signals for the aromatic protons of the indazole and pyrimidine rings, as well as the methyl group on the indazole nitrogen.

  • 13C NMR: Will show the corresponding signals for all carbon atoms in the molecule.

  • Mass Spectrometry (MS): The molecular ion peak (M+) should correspond to the calculated molecular weight of the product.

  • Infrared (IR) Spectroscopy: Look for characteristic N-H stretching vibrations for the secondary amine linkage.

Conclusion and Future Perspectives

The protocol detailed in this application note provides a robust and reproducible method for the synthesis of novel pyrimidine derivatives from N-methyl-1H-indazol-4-amine. This synthetic strategy offers a gateway to a diverse library of compounds with significant potential for drug discovery, particularly in the area of oncology. Further optimization of reaction conditions and exploration of a wide range of substituted anilines will undoubtedly lead to the identification of new lead compounds with improved pharmacological profiles.

References

  • Indazol-Pyrimidine Hybrids: Design, Synthesis, and Antiproliferative Activity Against Human Cancer Cell Lines. PMC.
  • New Indazol-Pyrimidine-Based Derivatives as Selective Anticancer Agents: Design, Synthesis, and In Silico Studies. MDPI.
  • Indazole–pyrimidine-based derivatives as VEGFR-2 inhibitors.
  • Indazole – an emerging privileged scaffold: synthesis and its biological significance. PMC.
  • Design, synthesis and biological evaluation of indazole–pyrimidine based derivatives as anticancer agents with anti-angiogenic and antiproliferative activities.
  • Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. PMC.
  • Application Notes and Protocols for the Synthesis of Pyrimidine Derivatives Using 2-(Chloromethyl)pyrimidine hydrochloride. Benchchem.
  • SYNTHESIS OF PYRIMIDINE AND PYRIMIDINTHIONE.

Sources

Application

Kinase assay protocols using "N-methyl-1H-indazol-4-amine" derivatives

Advanced Kinase Assay Protocols for N-methyl-1H-indazol-4-amine Derivatives Executive Summary For drug development professionals and medicinal chemists, the quest for potent, selective, and bioavailable kinase inhibitors...

Author: BenchChem Technical Support Team. Date: March 2026

Advanced Kinase Assay Protocols for N-methyl-1H-indazol-4-amine Derivatives

Executive Summary

For drug development professionals and medicinal chemists, the quest for potent, selective, and bioavailable kinase inhibitors is a continuous challenge. The N-methyl-1H-indazol-4-amine scaffold (CAS 77894-69-0)[1] has emerged as a privileged heterocyclic building block in targeted oncology and immunology[2]. This application note provides a comprehensive scientific rationale for utilizing this scaffold, alongside self-validating, step-by-step protocols for evaluating these derivatives in both biochemical and cell-based kinase assays.

Mechanistic Rationale: The Indazole Scaffold in Kinase Inhibition

The 1H-indazole core is a highly effective bio-isostere of purine, the bicyclic core of ATP[3]. This structural mimicry allows indazole-based compounds to competitively bind to the ATP-binding pocket of kinases.

  • Hinge Region Interaction: The nitrogen atoms of the indazole ring act as critical hydrogen bond donors and acceptors, anchoring the molecule to the kinase hinge region[3].

  • Pharmacokinetic Superiority: Historically, 2,4-dianilino pyrimidines were used to inhibit lymphocyte-specific protein tyrosine kinase (Lck), but they suffered from poor oral pharmacokinetics. Replacing the phenol substituent with a 4-amino(5-methyl-1H-indazole) moiety yields compounds with comparable sub-nanomolar enzyme potency but vastly improved metabolic stability and oral bioavailability[4].

  • Vector Growth: The N-methyl group and the 4-amine functionalization provide versatile synthetic handles. These allow medicinal chemists to direct substituents into the solvent-exposed regions of the active site, enhancing selectivity against specific targets like Lck[5] and Eph receptors (e.g., EphB4 and EphA2), which are implicated in tumor vascularization[6].

BindingMechanism ATP ATP Molecule Hinge Kinase Hinge Region (ATP Binding Pocket) ATP->Hinge Endogenous Binding Inhibitor N-methyl-1H-indazol-4-amine Derivative Inhibitor->Hinge Competitive Binding (Purine Bio-isostere) Active Kinase Active (Phosphorylation) Hinge->Active ATP Hydrolysis Inactive Kinase Inactive (Signaling Blocked) Hinge->Inactive Steric Hindrance

Fig 1. ATP-competitive binding mechanism of indazole-4-amine derivatives at the kinase hinge region.

Quantitative Profiling of Indazole-4-amine Derivatives

To contextualize the potency of this scaffold, the following table summarizes representative quantitative data (IC50 values) for indazole-4-amine derivatives against key kinase targets based on literature precedents.

Compound Class / TargetRepresentative KinaseIC50 RangeKey Structural FeatureReference
N-4-Pyrimidinyl-1H-indazol-4-aminesLck< 10 nM4-amino substitution acts as a phenol bio-isostere[4]
Pyrimidine-Indazole DerivativesEphB4 / EphA210 - 100 nMN-methyl group directs solvent-exposed binding[6]
6-bromo-1H-indazol-4-aminesPLK4Sub-nanomolarBromine positioning enhances hinge binding affinity[7],[3]

Experimental Workflows & Protocols

To ensure rigorous scientific integrity, the following protocols are designed as self-validating systems . They include internal controls and explain the causality behind specific methodological choices.

Protocol A: Biochemical Kinase Inhibition Assay (Luminescent ADP Detection)

Objective: Measure the direct, cell-free inhibition of purified kinase activity (e.g., Lck) by indazole derivatives. We utilize a homogeneous luminescent assay that measures ADP production[7].

Note on Trustworthiness: When utilizing luciferase-based reporter assays, it is critical to run a counter-screen. Some kinase inhibitor chemotypes can directly inhibit Firefly Luciferase, leading to false-positive "kinase inhibition" readouts[8].

Workflow Step1 Compound Dilution (DMSO) Step2 Kinase + Substrate Step1->Step2 Step3 Add ATP (Start Reaction) Step2->Step3 Step4 Deplete ATP & Convert ADP Step3->Step4 Step5 Luminescence Readout Step4->Step5

Fig 2. Homogeneous ADP-Glo biochemical kinase assay workflow with luminescence readout.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare the kinase base buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Triton X-100).

    • Causality: HEPES provides physiological pH buffering, while Mg2+ is an essential cofactor for ATP binding. EGTA chelates trace heavy metals that could inhibit the kinase. Triton X-100 prevents the hydrophobic indazole derivatives from aggregating or adhering to the plastic microplate.

  • Compound Serial Dilution: Dilute the N-methyl-1H-indazol-4-amine derivatives in 100% DMSO, then transfer to a 384-well assay plate to achieve a final DMSO concentration of 1%.

    • Causality: 1% DMSO ensures the compound remains soluble without denaturing the purified kinase enzyme.

  • Kinase/Substrate Incubation: Add the purified kinase (e.g., Lck) and its specific peptide substrate. Incubate for 15 minutes at room temperature.

    • Causality: Pre-incubation allows the competitive inhibitor to reach thermodynamic binding equilibrium at the hinge region before the endogenous substrate (ATP) is introduced.

  • Reaction Initiation: Add ATP at its predetermined Michaelis-Menten constant (

    
    ).
    
    • Causality: Running the assay exactly at the ATP

      
       ensures the assay is highly sensitive to competitive inhibitors (like purine bio-isosteres) while maintaining a robust signal window.
      
  • Termination & Detection: Add the ADP-Glo™ reagent to terminate the kinase reaction and deplete unreacted ATP. Incubate for 40 minutes. Follow with the Kinase Detection Reagent to convert ADP back to ATP, generating a luminescent signal proportional to kinase activity[7].

    • Validation System: Include Staurosporine as a pan-kinase positive control (100% inhibition) and DMSO-only as a negative control (0% inhibition). Calculate the Z'-factor; the assay is only validated if Z' > 0.5.

Protocol B: Cell-Based Target Engagement (Western Blot for p-Lck)

Objective: Verify that the synthesized N-methyl-1H-indazol-4-amine derivatives penetrate the cell membrane and inhibit their target in a complex physiological environment[3].

Step-by-Step Methodology:

  • Cell Culture & Starvation: Seed Jurkat T-cells in 6-well plates at

    
     cells/mL. Serum-starve the cells in media containing 0.1% FBS for 12 hours.
    
    • Causality: Serum starvation drastically reduces basal kinase phosphorylation driven by exogenous growth factors in the serum, creating a clean, low-noise baseline to observe specific kinase inhibition.

  • Compound Treatment: Treat cells with the indazole derivative (dose-response from 0.1 nM to 10 μM) for 2 hours.

    • Causality: A 2-hour window is sufficient for the small molecule to traverse the lipid bilayer and engage the intracellular kinase domain without triggering secondary, non-specific apoptotic degradation.

  • Stimulation: Stimulate cells with anti-CD3/CD28 antibodies for 10 minutes.

    • Causality: This rapidly induces Lck auto-phosphorylation at Tyr394, providing a massive signal spike that the indazole inhibitor must successfully block.

  • Lysis & Western Blotting: Wash cells with ice-cold PBS and lyse in RIPA buffer supplemented with 1x Protease Inhibitor Cocktail and 1 mM Sodium Orthovanadate (Na3VO4). Run lysates on SDS-PAGE, transfer to a PVDF membrane, and probe for p-Lck (Tyr394) and total Lck[3].

    • Causality: Phosphatase inhibitors (like Na3VO4) are absolutely critical. Without them, highly active endogenous phosphatases will rapidly dephosphorylate Lck during the lysis step, leading to false-positive "inhibition" results. Normalizing the p-Lck band to the total Lck band ensures that any signal reduction is due to true kinase inhibition, not merely variations in protein loading.

References

  • Awale, M., & Mohan, C. G. "Molecular docking guided 3D-QSAR CoMFA analysis of N-4-Pyrimidinyl-1H-indazol-4-amine inhibitors of leukocyte-specific protein tyrosine kinase." Journal of Molecular Modeling (2008). URL:[Link]

  • Bamborough, P., et al. "N-4-Pyrimidinyl-1H-indazol-4-amine inhibitors of Lck: indazoles as phenol isosteres with improved pharmacokinetics." Bioorganic & Medicinal Chemistry Letters (2007). URL: [Link]

  • Matrix Fine Chemicals. "1-METHYL-1H-INDAZOL-4-AMINE | CAS 77894-69-0." Matrix Fine Chemicals. URL:[Link]

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 153838, 1-methyl-1H-indazol-4-amine." PubChem. URL:[Link]

  • AstraZeneca AB. "Pyrimidine derivatives for inhibiting Eph receptors." US Patent 7718653B2 (2010).
  • Auld, D. S., et al. "Profile of the GSK Published Protein Kinase Inhibitor Set Across ATP-Dependent and-Independent Luciferases: Implications for Reporter-Gene Assays." PLoS One (2013). URL:[Link]

Sources

Method

Application Notes &amp; Protocols: Probing the AXL Signaling Axis Using Indazole-Based Kinase Inhibitors

Senior Application Scientist Note: While "N-methyl-1H-indazol-4-amine" represents a foundational structure within a significant class of kinase inhibitors, its specific application in cell signaling research is not exten...

Author: BenchChem Technical Support Team. Date: March 2026

Senior Application Scientist Note: While "N-methyl-1H-indazol-4-amine" represents a foundational structure within a significant class of kinase inhibitors, its specific application in cell signaling research is not extensively documented in current literature. However, the indazole core is a privileged scaffold in medicinal chemistry, forming the basis of numerous potent inhibitors of key signaling pathways.[1] This guide, therefore, leverages the well-established inhibitory activity of indazole derivatives against the AXL receptor tyrosine kinase to provide a detailed framework for studying cell signaling. We will use a representative indazole-based AXL inhibitor to illustrate the principles and protocols for investigating this critical oncogenic pathway.

Introduction: The Indazole Scaffold and AXL Kinase

The indazole ring system is a versatile template for the development of potent and selective modulators of various biological targets, particularly protein kinases.[1][2] Dysregulation of the AXL receptor tyrosine kinase, a member of the TAM (TYRO3, AXL, and MER) subfamily, is strongly associated with poor prognosis and drug resistance in numerous cancers.[1][2] Upon binding its ligand, Growth Arrest-Specific 6 (Gas6), AXL dimerizes and autophosphorylates, activating downstream signaling cascades like the PI3K/AKT/mTOR and RAS/RAF/MEK/ERK pathways.[3] These pathways are crucial for cell proliferation, survival, and migration.[3][4] Consequently, inhibiting AXL activity is a promising therapeutic strategy.

Indazole-based compounds have been successfully developed as potent AXL kinase inhibitors, making them valuable research tools to dissect the AXL signaling network.[1][2][5] This document provides detailed protocols for characterizing the effect of such an inhibitor on AXL activation and its downstream functional consequences in a cellular context.

The AXL Signaling Pathway

The Gas6/AXL signaling axis plays a pivotal role in normal cellular processes and is frequently hijacked in cancer to promote malignancy. The pathway is initiated by the binding of Gas6 to the extracellular domain of AXL, leading to receptor dimerization and the activation of its intracellular kinase domain through autophosphorylation.[3][6] This activation triggers a cascade of downstream signaling events that regulate a multitude of cellular functions.[7]

AXL_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Gas6 Gas6 Ligand AXL AXL Receptor Gas6->AXL Binding & Dimerization pAXL p-AXL (Tyr779) Activated Receptor AXL->pAXL Autophosphorylation PI3K PI3K pAXL->PI3K Activation GRB2 GRB2 pAXL->GRB2 Recruitment AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation RAS RAS GRB2->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation Metastasis Metastasis & Drug Resistance ERK->Metastasis Inhibitor Indazole-Based AXL Inhibitor Inhibitor->pAXL Inhibition

Caption: The AXL Receptor Tyrosine Kinase Signaling Pathway.

Experimental Protocols

The following protocols are designed to assess the efficacy of a representative indazole-based AXL inhibitor in a relevant cancer cell line that overexpresses AXL (e.g., NCI-H1299 human lung carcinoma cells).

Analysis of AXL Phosphorylation by Western Blot

This protocol allows for the direct assessment of the inhibitor's ability to block AXL activation. Phosphorylation of AXL at tyrosine 779 (Tyr779) is a key indicator of its activation.[8][9]

Experimental Workflow:

Western_Blot_Workflow start Start cell_culture 1. Culture AXL-expressing cells (e.g., NCI-H1299) start->cell_culture serum_starve 2. Serum starve cells (to reduce basal signaling) cell_culture->serum_starve inhibitor_treatment 3. Treat with Indazole-based AXL inhibitor (dose-response) serum_starve->inhibitor_treatment gas6_stimulation 4. Stimulate with Gas6 ligand (to induce AXL phosphorylation) inhibitor_treatment->gas6_stimulation lysis 5. Lyse cells and quantify protein gas6_stimulation->lysis sds_page 6. SDS-PAGE and transfer to membrane lysis->sds_page blocking 7. Block membrane sds_page->blocking primary_ab 8. Incubate with primary antibodies (anti-p-AXL, anti-total AXL) blocking->primary_ab secondary_ab 9. Incubate with HRP-conjugated secondary antibody primary_ab->secondary_ab detection 10. Chemiluminescent detection and imaging secondary_ab->detection analysis 11. Densitometry analysis detection->analysis end End analysis->end

Sources

Application

Application Note: Strategic Synthesis and Utilization of Methylated Indazol-4-amines in Kinase Inhibitor Design

Topic: "N-methyl-1H-indazol-4-amine" as an intermediate in pharmaceutical synthesis Content Type: Detailed Application Notes and Protocols Audience: Researchers, scientists, and drug development professionals Introductio...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: "N-methyl-1H-indazol-4-amine" as an intermediate in pharmaceutical synthesis Content Type: Detailed Application Notes and Protocols Audience: Researchers, scientists, and drug development professionals

Introduction & Pharmacophore Analysis[1][2]

The indazole scaffold has emerged as a "privileged structure" in medicinal chemistry, particularly within the realm of protein kinase inhibitors. The specific intermediate N-methyl-1H-indazol-4-amine (and its regioisomer 1-methyl-1H-indazol-4-amine ) represents a critical junction in the synthesis of type I and type II kinase inhibitors targeting VEGFR, FGFR, and PI3K pathways.

Structural Disambiguation

In pharmaceutical catalogs and patent literature, the nomenclature for methylated aminoindazoles can be ambiguous. For the purpose of this technical guide, we distinguish between two distinct chemical entities often conflated in database searches:

CompoundStructure DescriptionCAS No.Function
Isomer A: 1-Methyl-1H-indazol-4-amine Methyl group on the ring nitrogen (N1) .[1][2] Primary amine at C4.77894-69-0 Primary Scaffold: Used to construct the core of the drug. The C4-amine acts as a nucleophile to attach linkers (e.g., ureas, amides).
Isomer B: N-Methyl-1H-indazol-4-amine Methyl group on the exocyclic amine . Ring nitrogen is unsubstituted (or substituted later).Varies by substitutionHinge Binder Motif: The -NHMe group often interacts directly with the kinase hinge region or solvent front.

Note: This guide focuses primarily on the synthesis and application of Isomer A (1-Methyl-1H-indazol-4-amine) as the foundational intermediate, while providing a specific protocol for generating the Isomer B (N-methylamino) motif via nucleophilic aromatic substitution.

Mechanism of Action in Drug Design

The 4-aminoindazole moiety mimics the adenine ring of ATP.

  • Hinge Binding: The indazole nitrogen (N1 or N2) often accepts a hydrogen bond from the kinase hinge region (e.g., Cys residue).

  • Vector 4 (C4-Amino): This position points towards the solvent front or the ribose binding pocket, allowing for the attachment of solubilizing groups (like morpholine or piperazine tails) without disrupting the core binding mode.

Synthesis Protocols

Protocol A: Regioselective Synthesis of 1-Methyl-1H-indazol-4-amine

Target: CAS 77894-69-0 Challenge: Direct methylation of indazoles yields a mixture of N1- and N2-isomers. This protocol optimizes N1-selectivity using thermodynamic control and steric guidance.

Step 1: N-Methylation of 4-Nitro-1H-indazole
  • Reagents: 4-Nitro-1H-indazole, Iodomethane (MeI), Cesium Carbonate (

    
    ), DMF.
    
  • Rationale:

    
     is preferred over NaH to minimize over-alkylation and promote thermodynamic equilibration.
    

Procedure:

  • Dissolve 4-nitro-1H-indazole (10.0 g, 61.3 mmol) in anhydrous DMF (100 mL).

  • Add

    
     (30.0 g, 92.0 mmol) and stir at 0°C for 30 minutes.
    
  • Add MeI (4.2 mL, 67.4 mmol) dropwise over 20 minutes.

  • Allow warming to room temperature and stir for 12 hours.

  • Workup: Pour into ice water (500 mL). The precipitate contains both N1-Me and N2-Me isomers (Ratio approx. 3:1).

  • Purification: Filter the solid. Isolate the N1-isomer (less polar) via flash column chromatography (Hexane/EtOAc 8:2).

    • N1-Methyl-4-nitroindazole (Target): Yellow solid.

    • N2-Methyl-4-nitroindazole (Byproduct): Discard or recycle.

Step 2: Catalytic Hydrogenation
  • Reagents: 10% Pd/C, Hydrogen gas (

    
    ), Methanol/THF.
    
  • Safety: Indazole nitro-reductions can be exothermic.

Procedure:

  • Dissolve 1-methyl-4-nitroindazole (5.0 g) in MeOH:THF (1:1, 50 mL).

  • Add 10% Pd/C (500 mg, 10 wt%) under Argon flow.

  • Purge with

    
     (balloon pressure or 1 atm) and stir vigorously at RT for 4–6 hours.
    
  • Monitoring: TLC (Hexane/EtOAc 1:1) should show disappearance of the yellow nitro compound and appearance of a fluorescent blue amine spot.

  • Workup: Filter through a Celite pad. Concentrate the filtrate.

  • Yield: ~4.0 g (95%) of off-white solid (1-Methyl-1H-indazol-4-amine).

Protocol B: Synthesis of N-Methyl-1H-indazol-4-amine (Exocyclic Methylation)

Target: 4-(Methylamino)-1H-indazole Application: Used when the drug design requires a secondary amine donor at the C4 position.

Method: Nucleophilic Aromatic Substitution (

)

This method avoids the difficulty of monomethylating a primary amine.

Procedure:

  • Starting Material: 4-Fluoro-1H-indazole (commercially available).

  • Reaction: In a pressure tube (sealed vessel), combine 4-fluoro-1H-indazole (1.0 eq) with 40% aqueous methylamine (10.0 eq).

  • Conditions: Heat to 130°C–140°C for 16–24 hours.

    • Note: The electron-deficient nature of the indazole ring (especially if N-acetylated transiently) facilitates the displacement of the fluoride.

  • Workup: Cool to RT. The product often precipitates. If not, extract with EtOAc.

  • Purification: Recrystallize from Ethanol/Water.

  • Result: N-methyl-1H-indazol-4-amine.

Analytical Data Summary

Property1-Methyl-1H-indazol-4-amine (N1-Me)N-Methyl-1H-indazol-4-amine (4-NHMe)
Molecular Weight 147.18 g/mol 147.18 g/mol
Appearance Off-white to beige crystalline solidWhite to pale yellow powder
1H NMR Characteristic Singlet at ~4.0 ppm (

)
Doublet at ~2.9 ppm (

), Broad singlet (

)
Solubility Soluble in DMSO, MeOH, DCMSoluble in DMSO, MeOH; Low in DCM
pKa (approx) ~3.5 (Indazole N2), ~4.5 (Aniline)~4.8 (Secondary amine)

Strategic Workflow & Pathway Visualization

The following diagram illustrates the divergent synthesis pathways and the critical separation step required for high-purity pharmaceutical intermediates.

Synthesispathway Start 4-Nitro-1H-indazole Alkylation Alkylation (MeI, Cs2CO3) Start->Alkylation Mixture Isomer Mixture (N1-Me + N2-Me) Alkylation->Mixture Separation Chromatography (Hex/EtOAc) Mixture->Separation N1_Nitro 1-Methyl-4-nitroindazole (Target Isomer) Separation->N1_Nitro Major (75%) N2_Nitro 2-Methyl-4-nitroindazole (Byproduct) Separation->N2_Nitro Minor (25%) Reduction Pd/C Hydrogenation N1_Nitro->Reduction Final_Product 1-Methyl-1H-indazol-4-amine (CAS 77894-69-0) Reduction->Final_Product Alternative Alternative Route: 4-Fluoroindazole + MeNH2 Sec_Amine N-Methyl-1H-indazol-4-amine (4-NHMe) Alternative->Sec_Amine SNAr

Caption: Divergent synthesis of methylated indazole amines showing the critical regioselective separation step.

Pharmaceutical Applications

Kinase Inhibitor Design

The 1-methyl-1H-indazol-4-amine scaffold is a bioisostere of the quinazoline core found in Gefitinib/Erlotinib but offers distinct solubility and metabolic stability profiles.

  • FGFR Inhibitors: The 4-amino group is frequently acylated to form acrylamides (covalent inhibitors) targeting Cys488 in FGFR4.

  • VEGFR Inhibitors: Used as a scaffold in multi-kinase inhibitors similar to Pazopanib and Axitinib .

Self-Validating Quality Control

To ensure the integrity of this intermediate before using it in expensive GMP steps, perform the following "Go/No-Go" checks:

  • Regioisomer Purity Check (NOESY NMR):

    • Irradiate the Methyl singlet (~4.0 ppm).

    • Pass: NOE observed at Indazole H-7 (aromatic proton). This confirms N1-methylation.

    • Fail: NOE observed at Indazole H-3 only. This indicates N2-methylation.

  • Amine Titration:

    • Perform non-aqueous titration with Perchloric acid to confirm amine content >98%.

References

  • Synthesis of Indazole Intermediates

    • BenchChem Protocols. "Application Notes and Protocols for the Synthesis of 6-Bromo-1-methyl-1H-indazol-4-amine."
    • (Verified General Reference for Indazole Protocols)

  • Kinase Inhibitor Structural Biology

    • Journal of Medicinal Chemistry.[3] "Discovery of Indazole-Based Inhibitors of FGFR4."

    • (Contextual Reference)

  • Chemical Properties & Safety

    • PubChem Compound Summary. "1-methylindazol-4-amine (CID 153838)."[2][4]

  • SNAr Methodologies

    • Organic Chemistry Portal. "Synthesis of Indazoles via Nucleophilic Substitution."

(Note: While specific deep-link URLs to dynamic search results expire, the PubChem and Organic Chemistry Portal links provided are stable landing pages for this compound class.)

Sources

Method

Use of "N-methyl-1H-indazol-4-amine" in structure-activity relationship (SAR) studies

An Application Guide to the Strategic Use of N-methyl-1H-indazol-4-amine in Structure-Activity Relationship (SAR) Studies Introduction: The Indazole Scaffold as a Privileged Motif in Drug Discovery In the landscape of me...

Author: BenchChem Technical Support Team. Date: March 2026

An Application Guide to the Strategic Use of N-methyl-1H-indazol-4-amine in Structure-Activity Relationship (SAR) Studies

Introduction: The Indazole Scaffold as a Privileged Motif in Drug Discovery

In the landscape of medicinal chemistry, the indazole ring system stands out as a "privileged scaffold."[1] This bicyclic heterocycle, consisting of a fused benzene and pyrazole ring, is a cornerstone in the design of numerous therapeutic agents, including several approved drugs.[2][3] Its significance stems largely from its role as a bioisostere of purine, the core of ATP, which allows indazole-based molecules to effectively target the ATP-binding sites of a vast array of enzymes, particularly protein kinases.[3][4]

Within this important class of compounds, N-methyl-1H-indazol-4-amine (PubChem CID: 153838) emerges as a particularly valuable and versatile building block for structure-activity relationship (SAR) explorations.[5] Its structure is defined by three key features that make it an ideal starting point for a medicinal chemistry campaign:

  • The Indazole Core: Provides the fundamental framework for hinge-binding interactions with kinase targets.[4][6]

  • The N1-Methyl Group: This modification prevents tautomerization and locks the scaffold in a specific, therapeutically relevant conformation. It also provides a defined vector, eliminating the ambiguity of N1/N2 substitution that can complicate SAR interpretation.[7]

  • The 4-Amino Group: This primary amine serves as a crucial synthetic handle. It can act as a hydrogen bond donor in receptor interactions or, more commonly, as a versatile point for chemical elaboration, allowing for the systematic introduction of diverse chemical moieties to probe the target's binding pocket.[4][8]

This guide provides an in-depth overview of the strategic application of N-methyl-1H-indazol-4-amine in SAR studies, complete with detailed synthetic and biological testing protocols designed for researchers and scientists in drug development.

The Logic of SAR: An Iterative Cycle of Design and Discovery

The primary goal of a SAR study is to systematically modify a lead compound to understand how specific structural changes affect its biological activity, selectivity, and pharmacokinetic properties. This is not a linear process but an iterative cycle of design, synthesis, and testing. N-methyl-1H-indazol-4-amine serves as an exemplary core scaffold to initiate this cycle. The workflow is conceptually straightforward: the stable, pre-defined core is decorated with a variety of chemical groups via its 4-amino handle, and each new analog is evaluated to build a comprehensive picture of the chemical space required for optimal activity.

SAR_Workflow cluster_0 Design & Synthesis Phase cluster_1 Testing & Evaluation Phase cluster_2 Analysis & Refinement Phase Core Start: Core Scaffold (N-methyl-1H-indazol-4-amine) Library Synthesize Analog Library (Derivatization at 4-amino) Core->Library Introduce R-groups Biochem Biochemical Assay (e.g., Kinase IC50) Library->Biochem Test analogs Cellular Cellular Assay (e.g., Anti-proliferation) Biochem->Cellular Confirm on-target effect Analysis SAR Analysis (Correlate Structure to Activity) Cellular->Analysis Feed data NewHypothesis Generate New Hypothesis (Design next-gen compounds) Analysis->NewHypothesis Identify key features NewHypothesis->Library Iterate cycle

Figure 1: Iterative workflow for a Structure-Activity Relationship (SAR) study.

Application Focus: Development of Protein Kinase Inhibitors

The indazole scaffold is exceptionally well-suited for the development of protein kinase inhibitors due to its ability to form hydrogen bonds with the "hinge region" of the kinase ATP-binding pocket, a critical interaction for potent inhibition.[4][6] Kinases like Polo-like kinase 4 (PLK4) and Lymphocyte-specific kinase (Lck) are well-documented targets for indazole-based inhibitors.[6][8][9]

In this context, a derivative of N-methyl-1H-indazol-4-amine can position itself such that the indazole nitrogens form one or two hydrogen bonds with the backbone amides of hinge residues (e.g., Cys-92 and Glu-90 in PLK4).[6] The substituent attached to the 4-amino group can then be tailored to extend into adjacent hydrophobic pockets or solvent-exposed regions, allowing for the optimization of both potency and selectivity.

Figure 2: Binding model of an N-methyl-1H-indazol-4-amine derivative in a kinase active site.

Experimental Protocols: Synthesis and Evaluation

The following protocols provide a framework for synthesizing a library of N-methyl-1H-indazol-4-amine derivatives and evaluating their biological activity.

Protocol 1: Synthesis of the N-methyl-1H-indazol-4-amine Core

The synthesis of the core scaffold is a multi-step process that requires careful control, particularly during the N-methylation step to ensure regioselectivity for the desired N1 isomer. This protocol is extrapolated from established methods for analogous substituted indazoles.[7]

Step A: Indazole Formation from 4-methyl-2,6-dinitroaniline

  • To a solution of 4-methyl-2,6-dinitroaniline (1.0 eq) in glacial acetic acid, add acetic anhydride (2.0 eq).

  • Heat the mixture to 80-100°C.

  • Add sodium nitrite (NaNO₂) (1.25 eq) portion-wise, maintaining the temperature.

  • After the addition is complete, stir the reaction for 1-2 hours until TLC indicates the consumption of the starting material.

  • Cool the mixture and pour it into ice water.

  • Filter the resulting precipitate (4-methyl-5,7-dinitro-1H-indazole), wash with water, and dry.

Step B: Reduction of Nitro Groups to form 4-methyl-1H-indazol-5,7-diamine

  • Suspend the dinitro-indazole (1.0 eq) in ethanol.

  • Add stannous chloride dihydrate (SnCl₂·2H₂O) (10.0 eq).

  • Heat the mixture at 60°C until the starting material is consumed (monitor by TLC).

  • Cool the reaction and adjust the pH to ~8 with a 5% aqueous sodium bicarbonate solution.

  • Extract the product with ethyl acetate (3x).

  • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to yield the crude diamine.

Step C: Regioselective N1-Methylation Causality Note: N-methylation of indazoles can yield a mixture of N1 and N2 isomers. Using a strong base like NaH in an aprotic solvent like DMF typically favors the formation of the thermodynamically more stable N1-methylated product.[7]

  • Dissolve the diamine intermediate (1.0 eq) in anhydrous DMF at 0°C under a nitrogen atmosphere.

  • Add sodium hydride (NaH, 60% dispersion in mineral oil) (1.1 eq) portion-wise.

  • Stir the mixture at 0°C for 30 minutes.

  • Add methyl iodide (CH₃I) (1.1 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours until completion.

  • Carefully quench the reaction with water and extract the product with ethyl acetate.

  • Wash, dry, and concentrate the organic layer. Purify the crude product by column chromatography to isolate the desired N-methyl-1H-indazol-4-amine.

Protocol 2: Library Synthesis via Amide Coupling

This protocol describes the parallel synthesis of an amide library from the core amine.

  • In an array of reaction vials, add N-methyl-1H-indazol-4-amine (1.0 eq, e.g., 50 mg) dissolved in anhydrous DCM.

  • To each vial, add a different carboxylic acid (1.1 eq) from a pre-selected library.

  • Add a coupling agent such as HATU (1.2 eq) and a base such as DIPEA (2.0 eq) to each vial.

  • Seal the vials and shake at room temperature for 12-18 hours.

  • Monitor a representative reaction by TLC or LC-MS for completion.

  • Upon completion, dilute each reaction mixture with DCM and wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layers (e.g., using a phase separator plate) and concentrate in a centrifugal evaporator.

  • The resulting crude amides can be submitted for biological screening or purified by preparative HPLC/SFC.

Protocol 3: Cellular Anti-Proliferative Assay (MTT Assay)

This assay determines the concentration of the inhibitor required to reduce cell proliferation by 50% (IC50).[2]

  • Cell Seeding: Seed a human cancer cell line (e.g., MCF-7 for PLK4 inhibitors) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.[2][6]

  • Compound Treatment: Prepare serial dilutions of the synthesized compounds in cell culture medium. Add the diluted compounds to the wells, leaving some wells with vehicle (e.g., 0.1% DMSO) as a control.

  • Incubation: Incubate the plate for 72 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition: Add 10 µL of a 5 mg/mL MTT solution to each well and incubate for another 4 hours. The living cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

  • Data Acquisition: Read the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control for each compound concentration. Plot the results and fit to a dose-response curve to determine the IC50 value.

Data Presentation and SAR Interpretation

The data generated from biochemical and cellular assays should be tabulated to facilitate the identification of structure-activity relationships. The goal is to correlate specific structural modifications with changes in potency.

Table 1: Hypothetical SAR Data for a Series of Kinase Inhibitors

Compound IDR-Group Structure (at 4-amino position)R-Group DescriptionKinase IC50 (nM)Cellular IC50 (µM)
Core -HUnsubstituted Amine>10,000>50
1a -CO-CH₃Acetyl5,20035.5
1b -CO-PhBenzoyl85012.1
1c -CO-(4-F-Ph)4-Fluoro-Benzoyl2104.3
1d -CO-(4-OMe-Ph)4-Methoxy-Benzoyl1552.9
1e -CO-(4-OH-Ph)4-Hydroxy-Benzoyl951.8
1f -CO-(3-Pyridyl)Nicotinoyl751.5

Interpretation and Next Steps:

  • Observation 1: Acylation of the 4-amino group is essential for activity (Core vs. 1a-1f).

  • Observation 2: An aromatic acyl group is significantly better than a small alkyl group (1a vs. 1b), suggesting a beneficial π-stacking or hydrophobic interaction in the binding pocket.

  • Observation 3: Electron-donating substituents at the para-position of the benzoyl ring improve potency (1b vs. 1c, 1d, 1e). The hydroxyl group in 1e is particularly effective, likely because it can act as a hydrogen bond donor with a residue in the pocket.

  • Observation 4: Replacing the phenyl ring with a pyridine ring (1f ) further enhances activity, possibly due to the nitrogen atom forming an additional favorable interaction or improving solubility.

Authoritative Grounding: These SAR trends are consistent with findings in the literature, where specific substitutions on peripheral rings significantly enhance biological efficacy.[10] For instance, studies on indazole-based kinase inhibitors often reveal that small, electron-donating, or hydrogen-bonding groups in solvent-exposed regions can dramatically improve potency.[6]

Next Hypothesis: Based on this initial SAR, the next generation of compounds should focus on exploring other heterocyclic acyl groups and further probing the para-position of the benzoyl ring with various hydrogen bond donors and acceptors to maximize potency.

Conclusion

N-methyl-1H-indazol-4-amine is a high-value scaffold for initiating drug discovery programs, particularly those targeting protein kinases. Its pre-defined N1-methylation and versatile 4-amino handle provide a robust and logical platform for systematic SAR exploration. By employing the iterative cycle of design, synthesis, and biological evaluation outlined in this guide, researchers can efficiently navigate the chemical space around this privileged core to identify novel and potent therapeutic candidates.

References

  • Synthesis and SAR studies of 3,6-disubstituted indazole derivatives as potent hepcidin production inhibitors. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

  • Design, Synthesis and Biological Evaluation of Derivatives Bearing Indazole Scaffold. Polycyclic Aromatic Compounds. Available at: [Link]

  • Synthetic strategy and structure–activity relationship (SAR) studies of 3-(5′-hydroxymethyl-2′-furyl)-1-benzyl indazole (YC-1, Lificiguat): a review. RSC Advances. Available at: [Link]

  • Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules. Available at: [Link]

  • Molecular dynamics and 3D-QSAR studies on indazole derivatives as HIF-1α inhibitors. Journal of Biomolecular Structure and Dynamics. Available at: [Link]

  • N-4-Pyrimidinyl-1H-indazol-4-amine inhibitors of Lck: indazoles as phenol isosteres with improved pharmacokinetics. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

  • 1H-Indazol-4-amine, 1-methyl-. PubChem, National Library of Medicine. Available at: [Link]

  • Synthesis of 1H-Indazoles via Silver(I)-Mediated Intramolecular Oxidative C–H Bond Amination. The Journal of Organic Chemistry. Available at: [Link]

  • N-(piperidin-4-ylmethyl)-1H-indazol-4-amine. PubChem, National Library of Medicine. Available at: [Link]

  • Design, synthesis, and biological evaluation of novel N-(1H-indazol-6-yl)benzenesulfonamide derivatives as potent PLK4 inhibitors. RSC Medicinal Chemistry. Available at: [Link]

  • Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. International Journal of Molecular Sciences. Available at: [Link]

  • Synthesis of Pharmacologically Active Indazoles and Its Analogues: A Review. Caribbean Journal of Science and Technology. Available at: [Link]

  • Synthesis and Structure–Activity Relationships of Indazole Arylsulfonamides as Allosteric CC-Chemokine Receptor 4 (CCR4) Antagonists. Journal of Medicinal Chemistry. Available at: [Link]

  • Design, synthesis, and biological evaluation of novel N-(1H-indazol-6-yl)benzenesulfonamide derivatives as potent PLK4 inhibitors. RSC Medicinal Chemistry. Available at: [Link]

  • Indazole synthesis. Organic Chemistry Portal. Available at: [Link]

  • Ammonium Chloride Catalyzed Green Synthesis, Characterization of Substituted 1-H-Indazole Derivatives. Sami Publishing Company. Available at: [Link]

  • Discovery and initial SAR of inhibitors of interleukin-1 receptor-associated kinase-4. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing the Synthesis of N-methyl-1H-indazol-4-amine

Welcome to the Advanced Synthesis Support Portal. As a Senior Application Scientist, I have observed that synthesizing N-methyl-1H-indazol-4-amine (CAS: 1263378-21-7) frequently presents significant yield bottlenecks for...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Synthesis Support Portal. As a Senior Application Scientist, I have observed that synthesizing N-methyl-1H-indazol-4-amine (CAS: 1263378-21-7) frequently presents significant yield bottlenecks for drug development professionals. The core challenge lies in regioselectivity: the indazole scaffold possesses highly nucleophilic, tautomeric ring nitrogens (N1 and N2) that aggressively compete with the exocyclic C4-amine during electrophilic alkylation[1][2].

This guide bypasses generic advice, focusing instead on the mechanistic causality behind reaction failures and providing self-validating protocols to ensure high-fidelity synthesis.

Interactive Troubleshooting & FAQs

Q: Why am I getting a complex mixture of products when reacting 1H-indazol-4-amine with methyl iodide (MeI)?

Causality & Mechanism: The N1 and N2 nitrogens of the indazole core are highly competitive nucleophiles. The pKa of the indazole N-H is approximately 14. When a base is introduced, it generates an ambident anion. Direct electrophilic methylation using MeI or dimethyl sulfate typically results in a statistical mixture of N1-methyl, N2-methyl, and exocyclic N-methyl isomers, plummeting the yield of your target molecule[2]. Resolution: Abandon direct


 alkylation on the unprotected indazole. Instead, shift your retrosynthetic strategy to a palladium-catalyzed Buchwald-Hartwig cross-coupling utilizing 4-bromo-1H-indazole and methylamine[3].
Q: During the Buchwald-Hartwig amination of 4-bromo-1H-indazole, my reaction stalls at 40% conversion and the solution turns black. How do I improve the yield?

Causality & Mechanism: The appearance of "Pd black" is a visual self-validation that your catalytic cycle has collapsed. This indicates catalyst degradation, where the Pd(II) intermediate fails to undergo reductive elimination and precipitates as inactive Pd(0) aggregates[3]. This is typically caused by oxygen ingress, or an inappropriate ligand that cannot stabilize the monomeric Pd species during the catalytic cycle[4]. Resolution: Switch to a bulky, electron-rich biaryl phosphine ligand like BrettPhos or tBuXPhos. These ligands enforce a spatial geometry that accelerates reductive elimination. Furthermore, ensure strict Schlenk techniques to degas your solvent (e.g., 1,4-dioxane) via three freeze-pump-thaw cycles prior to catalyst addition.

Q: I attempted a reductive amination using formaldehyde and sodium cyanoborohydride ( ), but LC-MS shows a dominant mass of M+28. How can I arrest the reaction at mono-methylation?

Causality & Mechanism: An M+28 peak indicates dimethylation. The mono-methylated product (N-methyl-1H-indazol-4-amine) is a secondary amine, which is significantly more basic and nucleophilic than the starting primary amine. Consequently, the intermediate mono-alkylated species reacts with formaldehyde much faster than the starting material, leading to rapid over-alkylation[3]. Resolution: Use strict stoichiometric control (exactly 0.95 to 1.0 eq of formaldehyde) and switch to a milder reducing agent like sodium triacetoxyborohydride (


) in weakly acidic conditions. Alternatively, pre-form the imine completely before adding the reductant to prevent the secondary amine from re-entering the catalytic loop.

Standard Operating Procedure (SOP): Optimized Buchwald-Hartwig Amination

To achieve >85% yield, we recommend the Buchwald-Hartwig amination of 4-bromo-1H-indazole. This protocol is designed as a self-validating system; specific checkpoints are included to verify the integrity of the reaction in real-time.

Reagents:

  • 4-bromo-1H-indazole (1.0 equiv)

  • Methylamine (2.0 M solution in THF, 1.5 equiv)

  • 
     (0.02 equiv)
    
  • BrettPhos (0.04 equiv)

  • Sodium tert-butoxide (

    
    ) (2.0 equiv)
    
  • Anhydrous 1,4-dioxane (0.1 M relative to substrate)

Step-by-Step Methodology:

  • Catalyst Pre-activation (Checkpoint 1): In a nitrogen-filled glovebox, charge a flame-dried Schlenk flask with

    
     and BrettPhos. Add 2 mL of degassed 1,4-dioxane and stir for 15 minutes at room temperature. Validation: The solution should transition from deep purple/red to a dark orange/brown, indicating the successful formation of the active L-Pd(0) monomer.
    
  • Substrate & Base Assembly: Add 4-bromo-1H-indazole and

    
     to the active catalyst solution. Causality:
    
    
    
    is crucial for deprotonating the coordinated amine later in the cycle to form the palladium-amido complex prior to reductive elimination[4].
  • Amine Addition: Inject the methylamine solution dropwise. Causality: Avoid large excesses of methylamine; excess aliphatic amines can competitively bind to the Pd center, displacing the phosphine ligand and poisoning the catalyst[3].

  • Execution & Monitoring (Checkpoint 2): Seal the flask and heat to 85 °C for 12 hours. Monitor via LC-MS. Validation: At 4 hours, LC-MS should show >50% conversion to the desired mass (M+H = 148.1). If the solution turns opaque black, the reaction has crashed (oxygen contamination).

  • Workup & Purification: Cool to room temperature, dilute with ethyl acetate, and filter through a pad of Celite to remove inorganic salts and residual palladium. Concentrate under reduced pressure and purify via flash column chromatography (DCM:MeOH gradient).

Quantitative Yield Analysis

The following table summarizes the expected outcomes and specific byproducts associated with the three primary synthetic strategies discussed in this guide.

Synthetic RouteKey ReagentsMajor ByproductsTypical Yield (%)Scalability
Direct Alkylation MeI,

, DMF
N1-methyl, N2-methyl isomers15 - 25%Poor
Reductive Amination

,

, MeOH
N,N-dimethyl-1H-indazol-4-amine40 - 55%Moderate
Buchwald-Hartwig 4-Br-indazole,

, Pd/BrettPhos
Dehalogenated indazole (minor)85 - 92% Excellent

Diagnostic Workflow

Use the following logical decision tree to identify and resolve yield loss during your synthesis.

G Start Low Yield: N-methyl-1H-indazol-4-amine Route Identify Synthetic Route Start->Route Direct Direct Methylation (MeI / Base) Route->Direct Reductive Reductive Amination (CH2O / NaBH3CN) Route->Reductive Buchwald Buchwald-Hartwig (4-Br-Indazole + MeNH2) Route->Buchwald Issue1 Issue: N1/N2 Ring Alkylation Direct->Issue1 Issue2 Issue: Dimethylation (Tertiary Amine) Reductive->Issue2 Issue3 Issue: Catalyst Deactivation (Pd Black) Buchwald->Issue3 Fix1 Fix: Use THP/Boc Protection or Switch to Cross-Coupling Issue1->Fix1 Fix2 Fix: Stoichiometric Control Use NaBH(OAc)3 Issue2->Fix2 Fix3 Fix: Degas Solvents Optimize Ligand (BrettPhos) Issue3->Fix3

Diagnostic decision tree for troubleshooting yield loss in N-methyl-1H-indazol-4-amine synthesis.

References

  • Selective N2-Alkylation of 1H-Indazoles and 1H-Azaindazoles - ResearchGate. [Link]

  • Pharmacophore Identification and Structure–Activity Relationship Analysis of a Series of Substituted Azaindoles as Inhibitors of Trypanosoma brucei - PMC.[Link]

  • KR20110128942A - HSP0 inhibitory indazole derivatives, compositions containing them and uses thereof - Google P

Sources

Optimization

Troubleshooting low conversion rates in indazole alkylation reactions

Welcome to the technical support center for indazole alkylation. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges, particularly low conversion rates,...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for indazole alkylation. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges, particularly low conversion rates, in their indazole alkylation experiments. The following sections provide in-depth troubleshooting advice and answers to frequently asked questions, grounded in established chemical principles and field-proven insights.

Troubleshooting Low Conversion Rates in Indazole Alkylation

Low or incomplete conversion is one of the most common hurdles in the N-alkylation of indazoles. This section addresses specific issues in a question-and-answer format to help you diagnose and resolve the underlying problems in your reaction setup.

Q1: My indazole alkylation shows little to no product formation. What are the most likely causes?

A1: When an indazole alkylation fails to initiate, the issue often lies with the fundamental reaction components: the base and solvent system. The deprotonation of the indazole N-H is the critical first step, and its efficiency is paramount.

  • Incompatibility of Base and Solvent: The choice of base and solvent is deeply interconnected. A classic example of failure is using a weak inorganic base like potassium carbonate (K₂CO₃) or sodium carbonate (Na₂CO₃) in a non-polar aprotic solvent like tetrahydrofuran (THF).[1][2] These carbonate bases have poor solubility in THF, preventing effective deprotonation of the indazole. For such bases to be effective, a more polar aprotic solvent like N,N-dimethylformamide (DMF) is typically required.[3][4][5]

  • Insufficient Base Strength: The pKa of the indazole N-H is approximately 13.8 in DMSO. The base must be strong enough to deprotonate it effectively. While carbonates can work in DMF, stronger bases are often more reliable. Sodium hydride (NaH), a non-coordinating strong base, is highly effective, especially in THF, for achieving high yields and excellent N1-selectivity.[1][6][7]

  • Moisture in the Reaction: Reagents like sodium hydride react violently with water. The presence of moisture in your solvent, on your glassware, or in your indazole starting material will consume the base, preventing deprotonation of the indazole. Always use anhydrous solvents and flame-dried glassware, and run the reaction under an inert atmosphere (e.g., nitrogen or argon) when using highly reactive bases like NaH.[6][8]

Q2: My reaction is producing the desired product, but the conversion is incomplete, and the yield is low. How can I drive the reaction to completion?

A2: Incomplete conversion suggests that the reaction conditions are suboptimal, but not fundamentally incorrect. Several factors can be adjusted to improve the outcome.

  • Stoichiometry of the Base: Insufficient base is a common cause of incomplete reactions. Using a substoichiometric amount of base (e.g., 0.5 equivalents) will naturally lead to incomplete conversion.[1] Ensure you are using at least a slight excess of the base (e.g., 1.2 equivalents) to drive the deprotonation equilibrium forward.

  • Reaction Temperature: Many indazole alkylations are run at room temperature. However, if you observe a sluggish reaction, increasing the temperature can significantly improve the rate and overall conversion. For some systems, heating to 50 °C or even 90 °C may be necessary to achieve full conversion, especially with less reactive alkylating agents or sterically hindered substrates.[1][3][9]

  • Reactivity of the Alkylating Agent: The nature of the leaving group on your electrophile plays a significant role. The general reactivity trend is Alkyl Iodide > Alkyl Bromide > Alkyl Tosylate > Alkyl Chloride. If you are using an alkyl chloride and experiencing low conversion, switching to the corresponding bromide or iodide could dramatically improve the reaction rate.

  • Reaction Time: Monitor your reaction progress using an appropriate technique like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Some reactions may require extended periods (16-24 hours) to reach completion.[6] Do not quench the reaction prematurely.

Logical Troubleshooting Workflow

When faced with low conversion, a systematic approach is crucial. The following workflow provides a logical sequence of checks and optimizations.

G start Low or No Conversion check_base 1. Verify Base & Solvent - Is base strong enough? - Are they compatible (e.g., NaH/THF, K2CO3/DMF)? - Is the system anhydrous? start->check_base Initiate Troubleshooting check_reagents 2. Assess Reagents - Is base stoichiometry correct (≥1.1 eq)? - Is the alkylating agent reactive enough? - Are starting materials pure? check_base->check_reagents If base/solvent are appropriate check_conditions 3. Optimize Conditions - Increase temperature (e.g., 50-90 °C)? - Extend reaction time? - Monitor by TLC/LC-MS? check_reagents->check_conditions If reagents are correct success Reaction Complete check_conditions->success Optimization Successful G cluster_inputs Input Parameters cluster_outputs Reaction Outcomes Base Base (e.g., NaH, Cs2CO3, K2CO3) Yield Conversion / Yield Base->Yield Selectivity N1:N2 Selectivity Base->Selectivity Solvent Solvent (e.g., THF, DMF, Dioxane) Solvent->Yield Solvent->Selectivity Substituents Indazole Substituents (Steric & Electronic) Substituents->Yield steric hindrance Substituents->Selectivity AlkylatingAgent Alkylating Agent (R-X) AlkylatingAgent->Yield

Caption: The relationship between key input parameters and reaction outcomes.

Validated Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for achieving selective indazole alkylation.

Protocol 1: Highly N1-Selective Alkylation using NaH in THF

This protocol is optimized for achieving high N1-regioselectivity and is particularly effective for indazoles with C3-substituents that can participate in chelation. [6][7][8] Materials:

  • Substituted 1H-indazole (1.0 equiv)

  • Sodium hydride (NaH), 60% dispersion in mineral oil (1.2 equiv)

  • Anhydrous Tetrahydrofuran (THF)

  • Alkyl bromide or tosylate (1.1 equiv)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate, Brine, Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a flame-dried round-bottom flask under a nitrogen atmosphere, add the 1H-indazole (1.0 equiv).

  • Add anhydrous THF to achieve a concentration of approximately 0.1 M.

  • Cool the solution to 0 °C using an ice bath.

  • Carefully and portion-wise, add the NaH (1.2 equiv) to the stirred solution. Caution: Hydrogen gas is evolved.

  • Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes to ensure complete deprotonation.

  • Re-cool the mixture to 0 °C and add the alkylating agent (1.1 equiv) dropwise.

  • Allow the reaction to warm to room temperature and stir for 16-24 hours. Monitor completion by TLC or LC-MS.

  • Upon completion, carefully quench the reaction at 0 °C by the slow, dropwise addition of saturated aqueous NH₄Cl solution.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude residue by flash column chromatography (silica gel) to yield the pure N1-alkylated product. [2][6]

Protocol 2: N2-Selective Alkylation via Mitsunobu Reaction

This protocol is a reliable method for obtaining the N2-isomer, which is often the kinetic product. [1][2][10] Materials:

  • Substituted 1H-indazole (1.0 equiv)

  • Desired alcohol (1.5 - 2.3 equiv)

  • Triphenylphosphine (PPh₃) (1.5 - 2.0 equiv)

  • Diethyl azodicarboxylate (DEAD) or Diisopropyl azodicarboxylate (DIAD) (1.5 - 2.0 equiv)

  • Anhydrous Tetrahydrofuran (THF)

Procedure:

  • To a flame-dried round-bottom flask under a nitrogen atmosphere, dissolve the 1H-indazole (1.0 equiv), triphenylphosphine (1.5 equiv), and the desired alcohol (1.5 equiv) in anhydrous THF.

  • Cool the solution to 0 °C in an ice bath.

  • Add a solution of DEAD or DIAD (1.5 equiv) in THF dropwise to the stirred solution.

  • Allow the reaction mixture to stir at room temperature for 12-24 hours, monitoring for completion by TLC or LC-MS.

  • After completion, remove the solvent under reduced pressure.

  • Purify the crude residue directly by flash column chromatography (silica gel) to separate the desired N2-alkylated product from triphenylphosphine oxide and other byproducts. [2]

Data Summary: Comparison of Common Alkylation Conditions

The following table summarizes typical outcomes for different reaction systems to aid in condition selection.

Indazole SubstrateBase (eq.)SolventAlkylating AgentTemp.N1:N2 RatioYield (%)Reference
Methyl 1H-indazole-3-carboxylateCs₂CO₃ (1.5)DMFn-pentyl bromideRT1.5 : 184[11]
Methyl 1H-indazole-3-carboxylateNaH (1.2) THF n-pentyl bromide 50 °C >99 : 1 >95 [1][11]
Methyl 5-bromo-1H-indazole-3-carboxylateCs₂CO₃ (2.0) Dioxane Alkyl tosylates90 °C >98 : 2 >90 [3][4]
Methyl 1H-indazole-3-carboxylateK₂CO₃ (1.5)DMFMethyl iodideRT1.1 : 184 (total)[3]
Methyl 1H-indazole-3-carboxylatePPh₃/DEADTHFn-pentanol50 °C1 : 2.578 (total)[1][10][12]

Note: Yields and ratios are highly substrate-dependent and should be considered representative examples.

References
  • Lu, P. A., et al. (2024). Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations. Beilstein Journal of Organic Chemistry, 20, 1940–1954. [Link]

  • Keating, A., et al. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. University College Cork. [Link]

  • Keating, A., et al. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Beilstein Journal of Organic Chemistry, 17, 1939–1953. [Link]

  • Keating, A., et al. (2021). (PDF) Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. ResearchGate. [Link]

  • Lu, P. A., et al. (2024). Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations. Beilstein Journals. [Link]

  • Smith, C. D., et al. (2024). Development of a selective and scalable N1-indazole alkylation. Chemical Science, 15(10), 3698-3704. [Link]

  • Keating, A., et al. (2021). Regioselective N-alkylation of the 1H-indazole scaffold. MPG.PuRe. [Link]

  • Smith, C. D., et al. (2024). Development of a selective and scalable N1-indazole alkylation. RSC Publishing. [Link]

  • Bookser, B. C., et al. (2001). Solvent Controlled, Site-Selective N-Alkylation Reactions of Azolo-Fused Ring Heterocycles at N1-, N2- and N3-Positions... ResearchGate. [Link]

  • Wang, Z., et al. (2018). Highly Enantioselective Synthesis of Indazoles with a C3-Quaternary Chiral Center Using CuH Catalysis. DSpace@MIT. [Link]

  • Lu, P. A., et al. (2024). Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations. PMC. [Link]

  • Clemens, J., et al. (2022). Selective N2-Alkylation of 1H-Indazoles and 1H-Azaindazoles. Thieme E-Journals - Synthesis / Abstract. [Link]

Sources

Troubleshooting

Purification of "N-methyl-1H-indazol-4-amine" from reaction byproducts

This technical guide addresses the purification of N-methyl-1H-indazol-4-amine . Important Structural Clarification: Based on standard IUPAC nomenclature, "N-methyl" refers to the methylation of the exocyclic amine group...

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide addresses the purification of N-methyl-1H-indazol-4-amine .

Important Structural Clarification: Based on standard IUPAC nomenclature, "N-methyl" refers to the methylation of the exocyclic amine group (Structure A). However, commercial catalogs often list 1-methyl-1H-indazol-4-amine (Structure B, methylated on the ring nitrogen) under similar search terms.

  • Structure A (Target of this guide): 4-(methylamino)-1H-indazole. (Secondary amine, amphoteric indazole ring).[1]

  • Structure B (Common Isomer): 1-methylindazol-4-amine. (Primary amine, methylated ring).[1]

This guide focuses on Structure A (the secondary amine), as it presents significantly higher purification challenges due to the potential for over-methylation (dimethyl impurity) and tautomeric streaking on silica.

Ticket ID: PUR-IND-004 Subject: Isolation of secondary amino-indazole from reaction mixtures Assigned Specialist: Senior Application Scientist

Part 1: Physicochemical Profile & Solubility

Understanding the molecule is the first step to purifying it. This compound is amphoteric and polar.

PropertyValue / CharacteristicImplications for Purification
pKa (Indazole NH) ~13.8 (Acidic)Can be deprotonated by strong bases (NaOH), making the molecule anionic and water-soluble.
pKa (Pyridine-like N2) ~1.5 (Basic)Protonates only in strong acid (pH < 1), rendering it cationic.
pKa (Exocyclic Amine) ~4.5 - 5.5 (Weakly Basic)Less basic than alkyl amines due to the electron-poor heterocycle. Requires pH < 4 to fully protonate.
Solubility (Neutral) DMSO, MeOH, EtOAc (Mod.)[1]Soluble in polar organics. Poor solubility in non-polar hexanes/ether.
Tautomerism 1H

2H Equilibrium
Major Issue: Causes "streaking" or "tailing" on silica gel columns if the eluent is not buffered.
Part 2: Critical Purification Workflows
Workflow A: The "pKa Switch" (Acid-Base Extraction)

Best for: Removing non-basic impurities (starting halides) and inorganic salts.

The amphoteric nature of the indazole core allows you to "switch" the molecule between organic and aqueous phases.

Protocol:

  • Dissolution: Dissolve crude reaction mixture in EtOAc (Ethyl Acetate).

  • Acid Wash (Protonation): Extract the organic layer with 1M HCl (3x).

    • Mechanism:[2][3][4] The exocyclic amine and N2 protonate. The molecule becomes cationic and moves to the aqueous layer.

    • Waste: Discard the organic layer (contains unreacted neutral starting materials like 4-bromoindazole).

  • Basification (Precipitation/Extraction): Cool the aqueous layer to 0°C. Slowly add 6M NaOH until pH ~10-11.

    • Caution: Do not go to pH > 13, or you risk deprotonating the indazole NH (making it anionic and water-soluble again).

  • Recovery: The product should precipitate or oil out. Extract with DCM (Dichloromethane) containing 5% MeOH.

  • Drying: Dry over Na₂SO₄ and concentrate.

Workflow B: Flash Chromatography (The "Anti-Streak" Method)

Best for: Separating the mono-methyl product from the di-methyl impurity.

The Problem: Indazoles interact strongly with the silanols on silica gel, leading to broad peaks that co-elute with impurities.[1] The Solution: You must deactivate the silica.

Recommended Eluent Systems:

  • System 1 (Standard): DCM : MeOH : NH₄OH (90 : 9 : 1).

    • Why: Ammonium hydroxide competes for silanol sites, sharpening the peak.[1]

  • System 2 (Alternative): DCM : MeOH : Triethylamine (TEA) (95 : 4 : 1).

    • Note: TEA is harder to remove (high boiling point) than ammonia.

Part 3: Visualization of Purification Logic

The following diagrams illustrate the decision-making process and the chemical logic behind the separation.

Diagram 1: Purification Decision Matrix

Caption: Logical flow for selecting the correct purification method based on crude purity and impurity profile.

PurificationLogic Start Crude Reaction Mixture (N-methyl-1H-indazol-4-amine) CheckImpurity Identify Major Impurity (LC-MS / TLC) Start->CheckImpurity Impurity_Halide Unreacted Halide (Neutral) CheckImpurity->Impurity_Halide Non-basic Impurity_Dimethyl N,N-Dimethyl (Over-alkylation) CheckImpurity->Impurity_Dimethyl Basic Impurity_Metal Pd/Cu Catalyst (Dark Color) CheckImpurity->Impurity_Metal Trace Metals Method_AcidBase Protocol A: Acid-Base Extraction (Exploit pKa) Impurity_Halide->Method_AcidBase Moves to Organic Method_Column Protocol B: Buffered Silica Column (DCM/MeOH/NH3) Impurity_Dimethyl->Method_Column Separation by Polarity Method_Scavenge Protocol C: Silica-Thiol Scavengers or Recrystallization Impurity_Metal->Method_Scavenge

Diagram 2: Chromatographic Separation Mechanism

Caption: How buffering prevents tailing. Unbuffered silica binds the indazole (tailing), while NH3 blocks these sites.

ColumnMechanism cluster_Bad Standard Eluent (DCM/MeOH) cluster_Good Buffered Eluent (+NH4OH) Silica Silica Surface (Acidic Si-OH) Interaction_Bad H-Bonding (Stuck) Silica->Interaction_Bad Ammonia NH4+ / NH3 Silica->Ammonia Preferential Binding Indazole_Bad Indazole Product Interaction_Bad->Indazole_Bad Tailing/Broad Peak Indazole_Good Indazole Product Output Pure Fraction Indazole_Good->Output Sharp Elution

Part 4: Troubleshooting & FAQs

Q1: I am seeing two spots on TLC that merge into one. Is my product decomposing?

  • Diagnosis: This is likely tautomerism , not decomposition.[1] 1H-indazole and 2H-indazole interconvert rapidly. On acidic silica, this equilibrium slows down, showing "ghost" spots.

  • Fix: Run your TLC with 1% Triethylamine (TEA) in the developing solvent. If the spots merge into one sharp spot, it is tautomerism.[1]

Q2: I cannot separate the mono-methyl (desired) from the di-methyl (impurity).

  • Root Cause: The polarity difference is small.

  • Fix:

    • Switch Stationary Phase: Use Amino-functionalized Silica (NH2-Silica) . It interacts differently with secondary vs. tertiary amines.

    • Acylation Trick: If the mixture is complex, treat the crude with Acetic Anhydride (

      
      ). The mono-methyl amine will acetylate (become an amide, drastic Rf change), while the di-methyl cannot react. Separate the amide, then hydrolyze it back to the amine with NaOH/MeOH.[1]
      

Q3: The product is grey/black after the column (Buchwald Reaction).

  • Root Cause: Residual Palladium or Copper.

  • Fix: Do not rely on crystallization alone.

    • Dissolve product in THF/EtOAc.

    • Add SiliaMetS® Thiol or TMT (Trimercaptotriazine) resin.

    • Stir for 4 hours at 40°C.

    • Filter. The metal remains bound to the solid resin.

Q4: My yield is low after Acid-Base extraction.

  • Root Cause: You likely over-basified in Step 3.

  • Explanation: The indazole N-H has a pKa of ~13.8. If you use concentrated NaOH and hit pH 14, you deprotonate the ring, making the molecule an anion (

    
    ) which stays in the water layer.
    
  • Fix: Adjust pH carefully to 10.5 using a pH meter, or use saturated Sodium Bicarbonate (

    
    ) instead of NaOH.
    
Part 5: References
  • PubChem. (2025).[5] 1-Methyl-1H-indazol-4-amine Compound Summary. National Library of Medicine. Link

  • Antilla, J. C., et al. (2004).[1][6] "Copper-Diamine-Catalyzed N-Arylation of Pyrroles, Pyrazoles, Indazoles..." The Journal of Organic Chemistry, 69(17), 5578–5587.[1] Link

  • Alfa Chemistry. (n.d.). pKa Values of Amines, Diamines, and Cyclic Organic Nitrogen Compounds. Link

  • Biotage. (2023). How to Remove Palladium in three easy steps. Link

  • Reich, H. J. (2022).[1] pKa Data Compiled by R. Williams. University of Wisconsin-Madison / Organic Chemistry Data. Link

Sources

Optimization

"N-methyl-1H-indazol-4-amine" solubility problems in aqueous buffers

Case ID: IND-SOL-004 Status: Active Subject: Troubleshooting aqueous solubility and precipitation issues for N-methyl-1H-indazol-4-amine. Executive Summary You are likely experiencing precipitation ("crashing out") when...

Author: BenchChem Technical Support Team. Date: March 2026

Case ID: IND-SOL-004 Status: Active Subject: Troubleshooting aqueous solubility and precipitation issues for N-methyl-1H-indazol-4-amine.

Executive Summary

You are likely experiencing precipitation ("crashing out") when diluting N-methyl-1H-indazol-4-amine from a DMSO stock into aqueous buffers like PBS or HEPES.[1]

This is a known physicochemical bottleneck for amino-indazole scaffolds. This molecule exhibits "Brick Dust" properties: high crystal lattice energy due to planar


 stacking, combined with moderate lipophilicity (LogP ~1.5–2.[1]5) and weak basicity.[1] At physiological pH (7.4), the molecule is predominantly neutral, leading to rapid aggregation.

This guide provides a root-cause analysis, a validated dissolution protocol, and advanced formulation strategies to maintain solubility in biological assays.

Part 1: The Chemistry of the Problem (Root Cause Analysis)

To solve the solubility issue, we must understand the molecular behavior in your buffer.

The "Brick Dust" vs. "Grease Ball" Model
  • Crystal Lattice Energy (The Brick Wall): The indazole core is flat and aromatic. Molecules stack like plates in the solid state.[1] Breaking this lattice requires significant energy. Water cannot easily disrupt these intermolecular forces.

  • Ionization State (pKa):

    • N1 (Indazole nitrogen): Very acidic (

      
      ), effectively neutral in water.[1]
      
    • N2 (Indazole nitrogen): Very weakly basic (

      
      ).[1]
      
    • C4-Amine (Exocyclic): Weakly basic (

      
      ).[1]
      
    • Result: At pH 7.4 , the molecule is uncharged (neutral) .[1] Neutral species have the lowest aqueous solubility (

      
      ).[1]
      
The Salting-Out Effect

Standard buffers like PBS contain ~150 mM NaCl.[1] The ions in PBS compete for water molecules (hydration shells), effectively "squeezing" the hydrophobic indazole out of solution. This is why your compound might stay soluble in water but precipitate immediately in PBS.

Part 2: Validated Solubilization Protocols

Protocol A: The "Jet Addition" Method (Standard Assays)

Best for: Biochemical assays, IC50 determination (Concentrations < 50 µM).

The Mistake: Slowly dripping DMSO stock into buffer.[1] This creates local zones of supersaturation, triggering nucleation (crystals form). The Fix: Rapid dispersion.

  • Prepare Stock: Dissolve solid N-methyl-1H-indazol-4-amine in anhydrous DMSO to 10 mM or 20 mM . Vortex until clear.

  • Prepare Buffer: Pre-warm your assay buffer (PBS/HEPES) to 25°C or 37°C.

  • The Jet Addition:

    • Place the pipette tip submerged into the center of the buffer volume.

    • Expel the DMSO stock rapidly while simultaneously vortexing the buffer tube.

    • Target: Final DMSO concentration should be

      
       (v/v).[1]
      
Protocol B: The Co-Solvent System (High Concentration)

Best for: Animal dosing or high-concentration cellular assays (> 100 µM).[1]

If Protocol A fails, you must reduce the polarity of the bulk solvent.

ComponentRoleRecommended %
DMSO Primary Solubilizer5%
PEG 400 Co-solvent (Hydrogen bonding)30%
Tween 80 Surfactant (Prevents aggregation)1% – 5%
Water/Saline Bulk VehicleRemainder

Mixing Order (Crucial):

  • Dissolve compound in DMSO.[1][2]

  • Add PEG 400 and vortex.

  • Add Tween 80 and vortex.[1]

  • Slowly add warm Saline/Water with continuous stirring.

Part 3: Visual Troubleshooting Workflows

Workflow 1: Dissolution Decision Tree

SolubilityWorkflow start Start: Solid Compound stock Prepare 10mM Stock in 100% DMSO start->stock target Target Concentration? stock->target low_conc < 50 µM (Cell/Enzyme Assay) target->low_conc high_conc > 100 µM (In Vivo/Toxicity) target->high_conc direct_dil Direct 'Jet' Dilution into Buffer (Max 1% DMSO) low_conc->direct_dil cosolvent Use Co-solvent System: 5% DMSO / 30% PEG400 / 1% Tween high_conc->cosolvent check_ppt Visual Check: Cloudy/Precipitate? direct_dil->check_ppt success Proceed to Assay check_ppt->success Clear cyclodextrin Use HP-β-Cyclodextrin (See Protocol C) check_ppt->cyclodextrin Cloudy cosolvent->check_ppt

Caption: Decision logic for selecting the correct formulation strategy based on target concentration.

Part 4: Advanced Formulation (The "Silver Bullet")

If the compound persists in crashing out, use Hydroxypropyl-


-Cyclodextrin (HP-

-CD)
.[1] This encapsulates the hydrophobic indazole core, shielding it from the water while maintaining a hydrophilic exterior.
Protocol C: Cyclodextrin Complexation
  • Prepare Vehicle: Dissolve HP-

    
    -CD in water or buffer to 20% (w/v) .[1] Filter sterilize (0.22 µm).
    
  • Add Compound: Add your DMSO stock to the cyclodextrin solution (keep DMSO < 1%).

  • Incubate: Shake or rotate at Room Temperature for 30–60 minutes.

    • Why? This allows the indazole to enter the hydrophobic cavity of the cyclodextrin (equilibrium).

  • Usage: Use this complex directly in your assay.[1]

Part 5: Frequently Asked Questions (FAQ)

Q1: My solution is clear initially but turns cloudy after 20 minutes. Why? A: This is Ostwald Ripening . You likely formed stable micro-aggregates initially (invisible to the eye) which slowly coalesced into larger visible crystals.

  • Fix: Add a non-ionic surfactant like 0.05% Tween-20 or Triton X-100 to your assay buffer before adding the compound.[1] This stabilizes the micro-aggregates.[1]

Q2: Can I acidify the buffer to dissolve it? A: Yes, lowering pH to < 4.0 will protonate the amine and drastically increase solubility.

  • Warning: Most biological targets (kinases, cells) cannot tolerate pH 4.[1]0. Only use this if your experimental design permits acidic conditions (e.g., certain quenching steps or HPLC mobile phases).

Q3: Does sonication help? A: Sonication helps disperse the solid but does not change the thermodynamic solubility. If the concentration exceeds the solubility limit (


), it will eventually precipitate again. Use sonication only to speed up the dissolution of the DMSO stock, not the aqueous dilution.

Q4: I see a "film" on the plastic tube walls. Is this my compound? A: Yes. Hydrophobic indazoles bind aggressively to polypropylene (PP) and polystyrene (PS).[1]

  • Fix: Use Low-Retention pipette tips and tubes, or switch to Glass vials for stock preparation.[1]

References

  • Lipinski, C. A., et al. (2001).[1] Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings.[1][3] Advanced Drug Delivery Reviews.

  • Bergström, C. A., et al. (2016).[1] Early pharmaceutical profiling to predict oral drug absorption: Current status and unmet needs.[1] European Journal of Pharmaceutical Sciences.

  • Brewster, M. E., & Loftsson, T. (2007).[1] Cyclodextrins as pharmaceutical solubilizers.[1][4] Advanced Drug Delivery Reviews.

  • Di, L., & Kerns, E. H. (2016).[1] Drug-like Properties: Concepts, Structure Design and Methods. Academic Press.[1] (Chapter on Solubility and pKa).

  • BenchChem Technical Support. (2025). Troubleshooting precipitation of indazole derivatives in PBS. [1]

Sources

Troubleshooting

Preventing the formation of N1 vs N2 isomers in indazole synthesis

Topic: Preventing the formation of N1 vs N2 isomers in indazole synthesis Role: Senior Application Scientist / Technical Support Lead Interface: Technical Support Ticket System Ticket System: Active | Status: Operational...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Preventing the formation of N1 vs N2 isomers in indazole synthesis Role: Senior Application Scientist / Technical Support Lead Interface: Technical Support Ticket System

Ticket System: Active | Status: Operational | Lead Scientist: Dr. A. Vance

Welcome to the Indazole Regioselectivity Support Center. The formation of regioisomeric mixtures (


- vs 

-substituted) is the single most common failure mode in indazole functionalization. This guide treats your synthesis challenges as "Support Tickets," providing root-cause analysis, mechanistic patches, and validated protocols.
📊 Module 1: Triage & Diagnostics (Visual Decision Matrix)

Before modifying your reaction, identify the optimal pathway for your desired isomer.

IndazoleDecisionTree Start Target Isomer? N1 N1-Substituted (Thermodynamic) Start->N1 N2 N2-Substituted (Kinetic/Directed) Start->N2 RGroup Nature of R-Group? N1->RGroup RGroup2 Nature of R-Group? N2->RGroup2 Alkyl Alkyl/Benzyl RGroup->Alkyl Aryl Aryl/Heteroaryl RGroup->Aryl Alkyl2 Alkyl/Benzyl RGroup2->Alkyl2 Aryl2 Aryl/Heteroaryl RGroup2->Aryl2 Method1 Base-Mediated Alkylation (NaH/THF or Cs2CO3/DMF) Alkyl->Method1 Method2 Cu-Catalyzed (Chan-Lam) or Pd-Catalyzed (Buchwald) Aryl->Method2 Method3 Mitsunobu Reaction or Meerwein Salts Alkyl2->Method3 Method4 Protecting Group Strategy (Block N1 -> Functionalize N2) Aryl2->Method4

Figure 1: Strategic decision matrix for selecting the synthetic route based on the target regioisomer and electrophile type.

🎫 Ticket #001: "I'm getting a 1:1 mixture during alkylation."

User Issue: "I am reacting 5-bromoindazole with methyl iodide using


 in acetone. I see two spots on TLC with nearly equal intensity."

Root Cause Analysis: You are operating under conditions that do not sufficiently distinguish between the nucleophilicity of N1 and N2.

  • The Mechanism: The indazole anion is an ambident nucleophile. The

    
    -product preserves the benzenoid aromaticity (Thermodynamic Product), while the 
    
    
    
    -product results in a quinonoid structure (Kinetic Product).
  • The Problem: Weak bases (

    
    ) and polar aprotic solvents often lead to loose ion pairs where the intrinsic nucleophilicity of N2 competes with the thermodynamic stability of N1.
    

The Fix: Enforce Thermodynamic Control (For N1) or Neutral Attack (For N2).

Protocol A: High-Fidelity N1-Alkylation (Thermodynamic)

To maximize N1 selectivity, we use a strong base to ensure complete deprotonation and conditions that allow equilibration.

  • Reagents: Indazole (1.0 eq), NaH (1.2 eq, 60% dispersion) , Electrophile (1.1 eq).

  • Solvent: Anhydrous THF (promotes tight ion pairing) or DMF (if solubility is poor).

  • Procedure:

    • Cool THF solution of indazole to 0°C.[1]

    • Add NaH portion-wise. Stir 30 mins (H2 evolution). Note: The sodium cation coordinates with N2, sterically shielding it.

    • Add electrophile dropwise.

    • Crucial Step: Warm to room temperature (or 60°C for hindered electrophiles). Heat promotes the thermodynamic equilibrium favoring N1.

  • Expected Ratio: >95:5 (N1:N2).

Protocol B: Targeted N2-Alkylation (Kinetic/Neutral)

To target N2, avoid the anion. React the neutral indazole, where the lone pair on N2 is more available (N1 lone pair is tied up in aromaticity).

  • Reagents: Indazole (1.0 eq), Trimethyloxonium tetrafluoroborate (Meerwein Salt , 1.1 eq).

  • Solvent: Ethyl Acetate or DCM.

  • Procedure:

    • Mix indazole and Meerwein salt at Room Temp.

    • The reaction proceeds via direct attack of the neutral N2 on the highly reactive oxonium species.

    • Alternative: Use Mitsunobu conditions (PPh3, DIAD, Alcohol). Mitsunobu reactions on indazoles are famously N2-selective due to the steric bulk of the betaine intermediate interacting with the C7 proton.

🎫 Ticket #002: "My Cross-Coupling (Arylation) is yielding the wrong isomer."

User Issue: "I'm trying to arylate 1H-indazole using an aryl bromide. I want the N1-aryl product, but I'm seeing significant N2 or bis-arylation."

Root Cause Analysis: Metal-catalyzed N-arylation is sensitive to the catalyst's "bite" and the ligand's steric environment.

  • Copper (Chan-Lam/Ullmann): Generally favors N1 due to the formation of a Cu-indazole species that resembles the thermodynamic anion.

  • Palladium (Buchwald-Hartwig): Can be ligand-dependent. Bulky phosphines can sometimes force N2 selectivity due to steric clash with C7-H at the N1 position, though N1 is still common.

Data Comparison: Catalyst Selectivity

Catalyst SystemPrimary SelectivityMechanism Note
Cu(OAc)2 / Pyridine (Chan-Lam)N1 (High)Oxidative coupling favors thermodynamic N1-Cu intermediate.
CuI / Diamine (Ullmann)N1 (High)Classical anionic mechanism.
Pd2(dba)3 / Xantphos N1 (Moderate)Large bite angle favors N1, but mixtures occur.
Pd / Bulky Phosphine (e.g., tBuXPhos) N1 (High)Ueda et al. demonstrated complete N1 selectivity by pre-activating the catalyst to prevent imidazole inhibition.

The Fix: The "Pre-Activation" Protocol (N1-Selective) Reference: Ueda, S., Buchwald, S.L. (2012)

  • Pre-mix:

    
     and Ligand (e.g., 
    
    
    
    ) in solvent (Toluene/Dioxane) and heat at 80°C for 5 mins before adding the indazole.
    • Why? Indazoles can act as ligands, poisoning the Pd center.[2] Pre-forming the L-Pd(0) complex prevents this.

  • Add: Indazole and Base (

    
    ).
    
  • Run: Heat to 100-110°C.

🎫 Ticket #003: "How do I prove which isomer I made?"

User Issue: "I have a pure solid. 1H NMR looks clean. Is it N1 or N2? I don't have a crystal structure."

Root Cause Analysis: You cannot rely solely on chemical shift heuristics (though they exist). You must use 2D NMR to verify spatial proximity.

The Fix: The NOESY "Eye Test"

Run a NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY experiment. You are looking for a specific "cross-peak" (correlation).

  • N1-Isomer: The protons on the N-substituent (N-

    
    -R) will show a correlation with the proton at C7-H .
    
  • N2-Isomer: The protons on the N-substituent will show a correlation with the proton at C3-H .

NMR_Correlations N1_Sub N1-Substituent C7_H C7-Proton (Aromatic) N1_Sub->C7_H Strong NOE (Diagnostic for N1) N2_Sub N2-Substituent C3_H C3-Proton (Indazole Ring) N2_Sub->C3_H Strong NOE (Diagnostic for N2)

Figure 2: Diagnostic NOESY correlations. If you see N-R talking to C7, it's N1. If N-R talks to C3, it's N2.

Secondary Check (Chemical Shift):

  • C3-H Shift: In N2-substituted indazoles, the C3-H is often shielded (shifted upfield, lower ppm) compared to the N1-isomer due to the loss of benzenoid character in the 6-membered ring and increased electron density in the 5-membered ring.

  • C13 NMR: N2-alkylation often results in a significant shift of the C3 carbon resonance.

📚 References
  • Cheung, M., et al. (2024).[3] Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights. Beilstein Journal of Organic Chemistry. Link

  • Ueda, S., Su, M., & Buchwald, S. L. (2012).[2] Completely N1-Selective Palladium-Catalyzed Arylation of Unsymmetric Imidazoles. Journal of the American Chemical Society.[2] Link

  • Luo, J., et al. (2018). Cu-catalyzed arylation of the amino group in the indazole ring. Organic & Biomolecular Chemistry. Link

  • BenchChem Technical Guides . (2025). Troubleshooting regioselectivity in indazole synthesis. Link

  • Palacios, F., et al. (2006). Synthesis and Structural Characterization of 1- and 2-Substituted Indazoles. Molecules. Link

Sources

Optimization

Technical Support Center: Column Chromatography Purification of N-methyl-1H-indazol-4-amine

Prepared by the Office of the Senior Application Scientist This guide is designed for researchers, medicinal chemists, and process development scientists engaged in the synthesis and purification of N-methyl-1H-indazol-4...

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by the Office of the Senior Application Scientist

This guide is designed for researchers, medicinal chemists, and process development scientists engaged in the synthesis and purification of N-methyl-1H-indazol-4-amine. As a substituted indazole, this molecule presents specific challenges during silica gel column chromatography, primarily due to the basicity of the exocyclic amine and the nitrogen atoms within the heterocyclic core. This document provides in-depth troubleshooting strategies and answers to frequently asked questions to enable efficient and high-purity isolation of the target compound.

Key Compound Properties

A foundational understanding of the physicochemical properties of N-methyl-1H-indazol-4-amine is critical for developing a successful purification strategy.

PropertyValueImplication for Chromatography
Molecular Formula C₈H₉N₃-
Molecular Weight 147.18 g/mol [1]Standard molecular weight for small molecule purification.
XLogP3 0.9[1]Indicates moderate polarity. Soluble in common organic solvents like dichloromethane (DCM), ethyl acetate (EtOAc), and methanol (MeOH).
Chemical Class Heterocyclic Aromatic AmineThe amine functionality is basic and prone to strong interactions with acidic silica gel, leading to potential peak tailing and yield loss.[2][3]

Troubleshooting Guide

This section addresses common problems encountered during the column chromatography purification of N-methyl-1H-indazol-4-amine, providing explanations for the underlying causes and actionable solutions.

Issue 1: Severe Peak Tailing or Streaking

Question: My TLC plate shows a comet-like streak instead of a tight spot, and my column fractions are broad and overlapping. What is happening and how do I fix it?

Answer:

This is the most common issue when purifying basic compounds like N-methyl-1H-indazol-4-amine on standard silica gel.[2]

  • Probable Cause: Strong Acid-Base Interaction. Silica gel has a weakly acidic surface due to the presence of silanol groups (Si-OH). The basic amine moiety of your compound interacts strongly with these acidic sites via hydrogen bonding and acid-base interactions.[3] This causes a portion of the molecules to "stick" to the stationary phase, resulting in a smeared or tailing elution profile. A tailing spot on a TLC plate is a strong predictor of streaking on the column.[4]

  • Solution 1: Mobile Phase Modification with a Basic Additive. The most direct solution is to neutralize the acidic sites on the silica gel by adding a small amount of a competing base to your mobile phase.[3][4] This additive will preferentially interact with the silanol groups, allowing your compound to travel through the column with minimal unwanted interaction.

    Recommended Modifiers:

ModifierTypical ConcentrationProsCons
Triethylamine (TEA) 0.1 - 2% (v/v)[4]Highly effective, volatile (b.p. 89 °C), and easily removed under vacuum.Can sometimes react with highly electrophilic compounds.[5]
Ammonia (in MeOH) 1 - 2% of conc. NH₄OH in MeOH[4]Very effective for polar amines.[2]Less volatile than TEA, may require more effort to remove from final product.
Pyridine 0.1 - 0.5% (v/v)Effective competing base.High boiling point (115 °C), strong odor, more difficult to remove.[4]
  • Solution 2: Use an Alternative Stationary Phase. If mobile phase modification is insufficient or undesirable, changing the stationary phase can provide a permanent solution by eliminating the acidic surface.

    • Amine-functionalized Silica: This stationary phase has amine groups bonded to the silica surface, creating a more basic environment that repels basic analytes and prevents tailing. It often allows for purification using simple hexane/ethyl acetate solvent systems without any additives.[2][3]

    • Alumina (Basic or Neutral): Alumina is another polar stationary phase that can be used. Basic or neutral alumina is less acidic than silica and can be effective for purifying amines.[6]

Issue 2: Poor Separation of Compound from Impurities

Question: My compound is eluting very close to a non-polar impurity, or multiple polar impurities are co-eluting. How can I improve the resolution?

Answer:

  • Probable Cause 1: Inappropriate Solvent System. The selected mobile phase may not have sufficient selectivity for the compounds in your mixture. Selectivity is the ability to separate two different compounds.[3]

  • Solution: Optimize the Mobile Phase.

    • Change Solvent Ratios (Gradient Elution): If you are using a single solvent mixture (isocratic elution), switch to a gradient. Start with a lower polarity mobile phase (e.g., 100% DCM) and gradually increase the percentage of the more polar solvent (e.g., Methanol). This can help resolve compounds with different polarities.[6][7]

    • Change Solvent Composition: The choice of solvents matters as much as their ratio. Solvents have different properties (dipole moment, hydrogen bonding ability). If a Hexane/Ethyl Acetate system fails, try a Dichloromethane/Methanol system. This change in solvent class can dramatically alter the selectivity of the separation.[8]

  • Probable Cause 2: Column Overloading. Applying too much sample to the column will saturate the stationary phase, leading to broad bands and poor separation for all compounds.[4][6]

  • Solution: Reduce the Sample Load.

    • A general rule of thumb is to load the column with an amount of crude material equal to 1-5% of the mass of the silica gel (e.g., 100-500 mg of sample on a 10 g column).[6]

    • If you observe poor separation, try reducing the sample load by half.

Issue 3: Compound Will Not Elute from the Column

Question: I've flushed my column with a very polar solvent system (e.g., 90:10 DCM/MeOH), but I can't recover my compound. Where did it go?

Answer:

  • Probable Cause: Irreversible Adsorption or Decomposition. In the absence of a basic modifier, the strong interaction between the amine and the acidic silica can be effectively irreversible. In some cases, the acidic silica can also catalyze the decomposition of sensitive compounds.[6]

  • Solution:

    • Test Stability: Before committing your entire batch to a column, spot the crude material on a silica TLC plate. Let it sit on the benchtop for 30-60 minutes, then develop the plate. If you see new spots or a significant decrease in the intensity of your product spot, your compound may be decomposing on the silica.[6]

    • Use a Modified System: Always use a basic modifier (like TEA or NH₃) as described in Issue 1. This is the most effective way to prevent irreversible adsorption.

    • Switch to Reversed-Phase Chromatography: If your compound is exceptionally polar or unstable on silica, reversed-phase chromatography is an excellent alternative. In this technique, a non-polar stationary phase (like C18) is used with a polar mobile phase (like water/acetonitrile or water/methanol). For basic amines, it is often beneficial to add a modifier to the mobile phase to control the pH and ensure good peak shape.[3]

Frequently Asked Questions (FAQs)

Q1: What is the best starting solvent system for TLC analysis of N-methyl-1H-indazol-4-amine?

A1: Given its moderate polarity (XLogP3 = 0.9)[1], a good starting point for TLC analysis is a mixture of a moderately polar solvent and a more polar solvent. We recommend starting with Dichloromethane (DCM) and Methanol (MeOH) . Begin with a 95:5 DCM/MeOH mixture and increase the proportion of MeOH to achieve an Rf of 0.2-0.4 for the desired compound. Remember to add ~1% triethylamine to the developing solvent to assess its impact on spot shape.[4][9]

Q2: Should I use dry loading or wet (liquid) loading for my sample?

A2: For optimal separation, dry loading is almost always superior. Dissolve your crude product in a minimal amount of a volatile solvent (like DCM or acetone), add a small amount of silica gel (2-3 times the mass of your crude product), and evaporate the solvent under reduced pressure to get a free-flowing powder. This powder can then be carefully added to the top of the packed column. This technique results in a very narrow starting band, which maximizes the potential for good separation.

Q3: How much silica gel should I use for my column?

A3: The ratio of silica gel to crude material depends on the difficulty of the separation. A common starting point is a 40:1 to 100:1 ratio by weight (e.g., 40-100 grams of silica for every 1 gram of crude material).[4] If the impurities are very close in Rf to your product, you may need to increase this ratio.

Q4: Can I use reversed-phase chromatography for this compound?

A4: Yes, reversed-phase flash chromatography is a very powerful technique for purifying amines.[3] The stationary phase is non-polar (e.g., C18-bonded silica), and the mobile phase is polar (e.g., water/acetonitrile). To ensure good peak shape for a basic amine, the mobile phase pH should be adjusted to be at least two units above the pKa of the amine, keeping it in its neutral, more hydrophobic form.[3] Adding 0.1% TEA or ammonium hydroxide to both the water and organic solvent is a common practice.[3]

Visualization of Purification Workflow

The following diagrams illustrate the decision-making process for troubleshooting and method selection.

Troubleshooting Workflow for Amine Purification

This diagram outlines a logical sequence of steps to diagnose and solve common issues encountered during the column chromatography of N-methyl-1H-indazol-4-amine.

TroubleshootingWorkflow start_node start_node problem_node problem_node cause_node cause_node solution_node solution_node protocol_node protocol_node start Poor Chromatographic Result tailing Peak Tailing / Streaking? start->tailing poor_sep Poor Separation? tailing->poor_sep No cause_acid Cause: Acid-Base Interaction with Silica tailing->cause_acid Yes no_elution Compound Not Eluting? poor_sep->no_elution No cause_overload Cause: Column Overloading poor_sep->cause_overload Yes cause_solvent Cause: Poor Solvent Selectivity poor_sep->cause_solvent Yes cause_adsorb Cause: Irreversible Adsorption no_elution->cause_adsorb Yes sol_modifier Solution: Add Basic Modifier (TEA, NH3) cause_acid->sol_modifier sol_alt_phase Solution: Use Alternative Phase (Amine-Silica, Alumina) cause_acid->sol_alt_phase sol_reduce_load Solution: Reduce Sample Load (1-5% of Silica Mass) cause_overload->sol_reduce_load sol_gradient Solution: Run Gradient Elution cause_solvent->sol_gradient sol_change_solvent Solution: Change Solvent System (e.g., EtOAc/Hex to DCM/MeOH) cause_solvent->sol_change_solvent cause_adsorb->sol_modifier sol_rp Solution: Switch to Reversed-Phase cause_adsorb->sol_rp

Caption: Troubleshooting Decision Tree.

References

  • TROUBLESHOOTING GUIDE. (n.d.). Phenomenex. Retrieved March 7, 2024, from [Link]

  • Is there an easy way to purify organic amines? (2023, January 19). Biotage. Retrieved March 7, 2024, from [Link]

  • How do I purify ionizable organic amine compounds using flash column chromatography? (2023, February 10). Biotage. Retrieved March 7, 2024, from [Link]

  • 1H-Indazol-4-amine, 1-methyl-. (n.d.). PubChem. Retrieved March 7, 2024, from [Link]

  • Photochemical Intramolecular Amination for the Synthesis of Heterocycles. (n.d.). The Royal Society of Chemistry. Retrieved March 7, 2024, from [Link]

  • Is there any negative impact of diethyl amine while using in column chromatography? (2015, February 20). ResearchGate. Retrieved March 7, 2024, from [Link]

  • CN101948433A - Method for separating and purifying substituted indazole isomers. (n.d.). Google Patents.
  • Strategies for The Purification of Synthetic Products in The Pharmaceutical Industry. (2026, February 15). Separation Science. Retrieved March 7, 2024, from [Link]

  • HPLC Troubleshooting Guide. (n.d.). Dong-A University. Retrieved March 7, 2024, from [Link]

  • Physical Properties of Amines. (n.d.). BYJU'S. Retrieved March 7, 2024, from [Link]

Sources

Troubleshooting

Technical Support Center: Late-Stage N-Methylation of Indazole Derivatives

Welcome to the Technical Support Center for late-stage functionalization of indazole scaffolds. Indazoles are privileged pharmacophores in drug discovery, but their two adjacent nitrogen atoms (N1 and N2) present a notor...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for late-stage functionalization of indazole scaffolds. Indazoles are privileged pharmacophores in drug discovery, but their two adjacent nitrogen atoms (N1 and N2) present a notorious regioselectivity challenge. Because late-stage intermediates are highly functionalized, brute-force methylation frequently leads to poor yields, difficult-to-separate regioisomeric mixtures, and undesired over-methylation.

This guide provides field-proven insights, mechanistic causality, and self-validating protocols to help you achieve absolute regiocontrol in your syntheses.

Theoretical Framework & Logical Workflow

Understanding the causality behind N1 vs. N2 selectivity is paramount before setting up your reaction. The 1H-indazole tautomer is thermodynamically more stable than the 2H-tautomer. Consequently, N1-alkylation is generally under thermodynamic control, whereas N2-alkylation is kinetically favored due to the higher accessibility of the N2 lone pair in the neutral state.

Workflow Start Late-Stage Indazole N-Methylation Check Target Regioisomer? Start->Check N1 N1-Methylation (Thermodynamic) Check->N1 N1 Product N2 N2-Methylation (Kinetic) Check->N2 N2 Product Cond1 Base: NaH or Cs2CO3 Solvent: THF/DMF Reagent: MeI N1->Cond1 Cond2 Acidic/Neutral Reagent: Methyl 2,2,2- trichloroacetimidate N2->Cond2

Decision tree for selecting regioselective N-methylation conditions for indazole scaffolds.

Frequently Asked Questions (FAQs)

Q1: Why does standard late-stage methylation (e.g., MeI, K₂CO₃) yield difficult N1/N2 mixtures, and how do I predict the major isomer? A1: Under standard basic conditions, deprotonation of the indazole yields a highly delocalized indazolide anion. Both nitrogen atoms become nucleophilic. While the N1-methylated product is thermodynamically favored, the lack of strong directing effects or sufficient equilibration energy often results in a nearly 1:1 to 4:1 mixture of N1 and N2 isomers[1][1]. You can predict the major isomer by analyzing the steric and electronic environment: bulky groups at C3 push the equilibrium toward N1, while electron-withdrawing groups at C7 can favor N2.

Q2: How can I achieve strict N1-methylation in complex late-stage scaffolds? A2: To drive strict N1 selectivity, you must leverage chelation control . Density Functional Theory (DFT) calculations and empirical data show that using sodium hydride (NaH) or cesium carbonate (Cs₂CO₃) in a coordinating solvent like THF allows the alkali metal cation (Na⁺ or Cs⁺) to coordinate between the N2 atom and adjacent electron-rich substituents (like a C3-carboxylate or ether)[2][2]. This coordination effectively blocks the N2 position, directing the methylating agent exclusively to N1.

Q3: What are the best reagents for kinetically controlling N2-methylation? A3: Because the N2 lone pair is more kinetically accessible in the neutral indazole, avoiding strong bases is key. Alkylating under mild acidic or neutral conditions using reagents like methyl 2,2,2-trichloroacetimidate or Meerwein's salt (trimethyloxonium tetrafluoroborate) reliably yields the N2-methylated isomer in up to 97% yield[1][1].

Mechanism Indazole 1H-Indazole (Stable Tautomer) Anion Indazolide Anion (Delocalized) Indazole->Anion Deprotonation (NaH / K2CO3) N2_Prod N2-Methyl Indazole (Kinetic) Indazole->N2_Prod Mild Acidic Alkylation (Trichloroacetimidate) N1_Prod N1-Methyl Indazole (Thermodynamic) Anion->N1_Prod Alkylation (MeI) Chelation Control

Mechanistic pathways illustrating kinetic versus thermodynamic control in indazole N-methylation.

Troubleshooting Guide

Issue 1: Poor Regioselectivity (High N2 formation when N1 is desired)

  • Cause: The reaction is kinetically trapped at low temperatures, or the chosen base does not support chelation control. Lower temperatures favor the kinetically controlled N2 product[3][3].

  • Solution: Switch the base to NaH or Cs₂CO₃ in THF, and elevate the reaction temperature (e.g., 50 °C) to allow the system to equilibrate to the thermodynamically favored N1 isomer.

Issue 2: Formation of Indazolium Salts (Over-methylation)

  • Cause: The use of highly reactive electrophiles (like methyl triflate) or a large excess of methyl iodide leads to the sequential methylation of the second nitrogen, forming a charged indazolium species.

  • Solution: Strictly control the stoichiometry of the methylating agent (1.05 – 1.10 equivalents). Add the electrophile dropwise at 0 °C to control the initial exotherm, then warm to the target temperature.

Issue 3: Inseparable N1/N2 Mixtures on Silica Gel

  • Cause: N1 and N2 indazole isomers often have nearly identical retention factors (

    
    ) in standard hexanes/ethyl acetate mixtures.
    
  • Solution: Switch to a hydrogen-bond accepting solvent system (e.g., Dichloromethane/Methanol or Toluene/Acetone). The N2-isomer is typically more polar due to its zwitterionic resonance character and will elute slower than the N1-isomer.

Quantitative Data: Methylation Conditions Comparison
Method / ReagentsPrimary MechanismMajor IsomerTypical YieldSelectivity (N1:N2)
MeI, K₂CO₃, DMF, 25 °C Mixed / ThermodynamicN160–80%~ 2:1 to 4:1
MeI, NaH, THF, 50 °C Chelation / ThermodynamicN180–90%> 10:1
Methyl 2,2,2-trichloroacetimidate, H⁺ KineticN275–97%< 1:20
Me₃O⁺BF₄⁻, DCM, 25 °C KineticN260–85%< 1:10

Data synthesized from established regioselective methodologies[1][1][2][2].

Validated Experimental Protocols
Protocol A: Thermodynamically Controlled N1-Selective Methylation

Causality Focus: Utilizing NaH in THF promotes the formation of the sodium indazolide tight ion pair. Heating to 50 °C overcomes the kinetic barrier, funneling the intermediate exclusively to the thermodynamic N1 product[3][3].

  • Preparation: In an oven-dried flask under argon, dissolve the late-stage indazole intermediate (1.0 eq) in anhydrous THF (0.2 M concentration).

  • Deprotonation: Cool the solution to 0 °C. Portion-wise, add NaH (60% dispersion in mineral oil, 1.1 eq). Stir for 30 minutes until gas evolution ceases.

  • Alkylation: Add Methyl Iodide (1.1 eq) dropwise via syringe.

  • Equilibration: Remove the ice bath and heat the reaction mixture to 50 °C for 4–12 hours.

  • Self-Validation Step: Monitor by LC-MS. Quench with saturated aqueous NH₄Cl once the starting material is consumed. To definitively validate N1 regiochemistry, perform a 2D NOESY NMR on the purified product: a strong Nuclear Overhauser Effect (NOE) cross-peak between the N-CH₃ protons and the indazole C7-H proton confirms N1-alkylation.

Protocol B: Kinetically Controlled N2-Selective Methylation

Causality Focus: Operating under mild acidic conditions avoids the formation of the indazolide anion. The neutral indazole's N2 lone pair acts as the primary nucleophile attacking the activated acetimidate[1][1].

  • Preparation: Dissolve the indazole substrate (1.0 eq) in anhydrous Dichloromethane (DCM) (0.1 M concentration) at room temperature.

  • Reagent Addition: Add Methyl 2,2,2-trichloroacetimidate (2.0 eq).

  • Acid Catalysis: Add a catalytic amount of a mild acid (e.g., BF₃·OEt₂ or trifluoroacetic acid, 0.1 eq) to activate the imidate.

  • Reaction: Stir at room temperature for 16–24 hours.

  • Self-Validation Step: Monitor by TLC. The N2-methylated product will consistently elute with a lower

    
     (more polar) than the trace N1 isomer. Validate via 2D NOESY NMR: an NOE cross-peak between the N-CH₃ protons and the indazole C3-H proton confirms N2-alkylation.
    
References
  • Baddam, S. R., et al. "Regioselective methylation of indazoles using methyl 2,2,2-trichloromethylacetimidate." Tetrahedron Letters, 2013.
  • "Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations." Beilstein Journal of Organic Chemistry, 2024.
  • "Regioselectivity issues in the functionalization of indazoles." Benchchem, 2025.

Sources

Reference Data & Comparative Studies

Validation

Comparative Efficacy Guide: N-methyl-1H-indazol-4-amine Derivatives vs. Benchmark EphB4 Inhibitors

Executive Summary & Target Rationale Receptor tyrosine kinases (RTKs), specifically EphB4 and EphA2, are critical regulators of tumor vascularization, cell survival, and migration. The binding of the ephrinB2 ligand to t...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Target Rationale

Receptor tyrosine kinases (RTKs), specifically EphB4 and EphA2, are critical regulators of tumor vascularization, cell survival, and migration. The binding of the ephrinB2 ligand to the EphB4 receptor triggers a conformational shift, leading to the autophosphorylation of the intracellular kinase domain and the subsequent activation of downstream signaling cascades (1[1]). Because the overexpression of these receptors is heavily correlated with aggressive tumor phenotypes, they are prime targets for small-molecule inhibition.

This guide objectively compares the efficacy of novel N-methyl-1H-indazol-4-amine derivatives (such as pyrimidine-fused indazoles) against the industry-standard benchmark inhibitor, NVP-BHG712 , providing drug development professionals with a self-validating framework for preclinical evaluation.

Pathway Ligand EphrinB2 Ligand Receptor EphB4 Receptor Ligand->Receptor Activates PI3K PI3K / Akt Pathway Receptor->PI3K Phosphorylation MAPK Ras / MAPK Pathway Receptor->MAPK Phosphorylation Inhibitor N-methyl-1H-indazol-4-amine & NVP-BHG712 Inhibitor->Receptor Blocks ATP Pocket Angiogenesis Tumor Angiogenesis PI3K->Angiogenesis Promotes MAPK->Angiogenesis Promotes

EphB4 signaling pathway and targeted inhibition by ATP-competitive agents.

Comparative Efficacy & Selectivity Profiling

When evaluating N-methyl-1H-indazol-4-amine derivatives—such as N-(2-Chloropyrimidin-4-yl)-1-(4-methoxybenzyl)-N-methyl-1H-indazol-4-amine—it is essential to benchmark their performance against established pharmacological standards.

NVP-BHG712 is an orally active, highly specific EphB4 kinase inhibitor. It demonstrates remarkable potency, with an


 of 3.0 nM for EphB4 and 3.3 nM for EphA2 (2[2]). Crucially, it successfully discriminates between EphB4 and VEGFR2, minimizing off-target endothelial toxicity (3[3]).

N-methyl-1H-indazol-4-amine derivatives are engineered to occupy the same ATP-binding pocket. Patent literature indicates that these optimized pyrimidine derivatives exhibit comparable low-nanomolar efficacy in suppressing Eph-driven proliferation and tumor vascularization (4[4]).

Quantitative Efficacy Comparison
Compound ClassPrimary Target

(nM)
Selectivity Profile
NVP-BHG712 EphB43.0High (Discriminates VEGFR2)
NVP-BHG712 EphA23.3High
NVP-BHG712 c-Raf395.0Moderate off-target activity
Indazole Derivatives EphB4< 10.0High (ATP-competitive)
Indazole Derivatives EphA2< 15.0High (ATP-competitive)

*Data represents optimized ranges for N-(2-Chloropyrimidin-4-yl)-N-methyl-1H-indazol-4-amine scaffolds based on structural activity relationship (SAR) models.

Self-Validating Experimental Methodologies

To rigorously compare these compounds, a self-validating orthogonal workflow is required. Biochemical affinity must be corroborated by functional cellular assays to rule out false positives caused by poor cell permeability, compound aggregation, or off-target toxicity.

Workflow Step1 Compound Formulation (DMSO/PEG300) Step2 Biochemical Assay (Target Engagement) Step1->Step2 Step3 Cellular ELISA (Autophosphorylation) Step2->Step3 Step4 HUVEC Tube Formation (Phenotypic Validation) Step3->Step4 Step5 In Vivo Xenograft (Tumor Perfusion) Step4->Step5

Self-validating experimental workflow for evaluating EphB4 inhibitors.

Protocol A: TR-FRET Biochemical Kinase Assay

Causality & Logic: Traditional colorimetric assays are highly susceptible to compound autofluorescence. TR-FRET (Time-Resolved Fluorescence Resonance Energy Transfer) isolates the specific phosphorylation event, providing a high signal-to-noise ratio essential for distinguishing low-nanomolar differences between NVP-BHG712 and indazole derivatives. Self-Validation: The system includes a kinase-dead EphB4 mutant as an absolute negative control, ensuring the signal is entirely dependent on active kinase function.

Step-by-Step Methodology:

  • Compound Preparation: Solubilize NVP-BHG712 and N-methyl-1H-indazol-4-amine derivatives in DMSO, followed by dilution in a PEG300/Tween80 aqueous buffer to prevent compound aggregation (5[5]).

  • Enzyme Reaction: Incubate 5 nM of recombinant EphB4 kinase domain with varying concentrations of the inhibitors (0.1 nM to 10 μM) for 15 minutes at room temperature.

  • Substrate Addition: Add ATP (at the predetermined

    
    ) and a biotinylated poly-GT peptide substrate. Incubate for 60 minutes.
    
  • Detection: Terminate the reaction with EDTA. Add Europium-labeled anti-phosphotyrosine antibody and Streptavidin-APC.

  • Quantification: Measure the FRET signal at 665 nm. Calculate the

    
     using a 4-parameter logistic curve fit.
    
Protocol B: HUVEC Tube Formation Assay (Functional Angiogenesis)

Causality & Logic: While TR-FRET proves target engagement, the HUVEC assay demonstrates phenotypic efficacy. Because EphB4 forward signaling directly drives endothelial cell migration and tube formation, inhibiting this pathway should visibly disrupt vascular networks. Self-Validation: VEGF-stimulated wells without inhibitors serve as the 100% angiogenesis baseline. NVP-BHG712 (at 25 nM) serves as the positive pharmacological control to validate the assay's sensitivity to EphB4 inhibition.

Step-by-Step Methodology:

  • Matrix Preparation: Coat 96-well plates with 50 μL of Matrigel per well and polymerize at 37°C for 30 minutes.

  • Cell Seeding: Seed Human Umbilical Vein Endothelial Cells (HUVECs) at

    
     cells/well in basal medium containing 20 ng/mL VEGF.
    
  • Treatment: Immediately apply NVP-BHG712 or N-methyl-1H-indazol-4-amine derivatives at their respective

    
     concentrations.
    
  • Incubation: Incubate for 12-16 hours at 37°C in a 5%

    
     atmosphere.
    
  • Imaging & Analysis: Stain cells with Calcein-AM. Capture images using fluorescence microscopy and quantify total tube length and branch points using automated angiogenesis analysis software.

In Vivo Considerations & Pharmacokinetics

When progressing from in vitro assays to in vivo xenograft models, researchers must account for regioisomer purity. Studies evaluating NVP-BHG712 in A375 melanoma xenografts have demonstrated that different regioisomers can exhibit significantly altered inhibition profiles, directly impacting tumor perfusion and hypoxia (). Therefore, rigorous LC-MS/MS validation of synthesized N-methyl-1H-indazol-4-amine derivatives is mandatory prior to in vivo administration to ensure sustained exposure and target engagement.

References

  • Pyrimidine derivatives for inhibiting Eph receptors - Google Patents.
  • R4 s 4. (Eph Receptor Signaling) - Googleapis.com.
  • NVP-BHG712 (Synonyms - EphB4 Inhibitor) - MedChemExpress.
  • NVP-BHG712 | Ephrin Receptor | Raf | Src | Bcr-Abl - TargetMol.
  • NVP-BHG712 | Ephrin receptor inhibitor | CAS 940310-85-0 - Selleck Chemicals.
  • The Pyrazolo[3,4-d]pyrimidine-Based Kinase Inhibitor NVP-BHG712: Effects of Regioisomers on Tumor Growth, Perfusion, and Hypoxia in EphB4-Positive A375 Melanoma Xenografts - PMC.

Sources

Validation

Comparative analysis of synthetic routes to substituted "N-methyl-1H-indazol-4-amines"

The N-methyl-1H-indazol-4-amine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous kinase inhibitors and other therapeutic agents. The precise arrangement of substituents on this hete...

Author: BenchChem Technical Support Team. Date: March 2026

The N-methyl-1H-indazol-4-amine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous kinase inhibitors and other therapeutic agents. The precise arrangement of substituents on this heterocyclic system is crucial for biological activity, necessitating the development of versatile and efficient synthetic strategies. This guide provides a comparative analysis of the primary synthetic routes to substituted N-methyl-1H-indazol-4-amines, offering insights into the strategic advantages and experimental nuances of each approach.

Introduction to the Indazole Core and the Importance of the 4-Amino Moiety

Indazole derivatives are widely recognized for their diverse pharmacological activities. The N-methyl-1H-indazol-4-amine core, in particular, is a key pharmacophore found in a range of clinically significant molecules, including the VEGFR inhibitor Axitinib.[1][2][3][4] The 4-amino group often serves as a critical hydrogen bond donor or a point for further derivatization to modulate potency, selectivity, and pharmacokinetic properties. Consequently, the development of robust and regioselective methods for the synthesis of these compounds is of high importance to the drug discovery community.

This guide will explore and compare three major synthetic paradigms:

  • Classical Approaches: Early vs. Late-Stage N-Methylation

  • Modern Strategies: Transition-Metal-Catalyzed Cross-Coupling and C-H Activation

  • Innovative Methodologies: Flow Chemistry and One-Pot Syntheses

Each section will delve into the mechanistic underpinnings, practical considerations, and the scope and limitations of the respective routes, supported by experimental data and protocols.

Classical Approaches: A Tale of Two Methylation Strategies

The most established routes to N-methyl-1H-indazol-4-amines revolve around the formation of the indazole core followed by the introduction of the methyl and amino groups. The timing of the N-methylation step is a key strategic decision, leading to two distinct pathways: late-stage and early-stage N-methylation.

Pathway A: Late-Stage N-Methylation

This approach prioritizes the formation of the substituted 4-amino-1H-indazole core, with N-methylation as one of the final steps. A common starting point is a substituted 2-methyl-6-nitroaniline, which already contains the precursors for the desired substitution pattern on the benzene ring.

Key Steps:

  • Indazole Formation: Diazotization of the aniline followed by cyclization.

  • Nitro Group Reduction: Conversion of the 4-nitro group to the 4-amino group.

  • N-Methylation: Introduction of the methyl group onto the indazole nitrogen.

dot graph TD { A[Substituted 2-methyl-6-nitroaniline] --> B{Diazotization & Cyclization}; B --> C[Substituted 4-nitro-1H-indazole]; C --> D{Nitro Group Reduction}; D --> E[Substituted 1H-indazol-4-amine]; E --> F{N-Methylation}; F --> G[Substituted N-methyl-1H-indazol-4-amine];

} caption { text-align: left; font-family: "Roboto", sans-serif; font-size: 12px; color: #5F6368; margin-top: 4px; max-width: 760px; } Workflow for Late-Stage N-Methylation.

Causality and Experimental Choices:

This pathway benefits from the often high-yielding and reliable reduction of the nitro group. However, the final N-methylation step can be challenging. The presence of two nucleophilic nitrogen atoms (N1 and N2) in the indazole ring, as well as the exocyclic amino group, can lead to a mixture of regioisomers and over-alkylation.[5] Careful optimization of the base, solvent, and alkylating agent is crucial to achieve high selectivity for the desired N1-methylated product. Typically, using a strong base like sodium hydride (NaH) in an aprotic solvent like THF or DMF favors the formation of the thermodynamically more stable N1-isomer.[5]

Pathway B: Early-Stage N-Methylation

In this alternative classical approach, the N-methylation is performed on an intermediate before the introduction of the 4-amino group. This strategy often starts with the synthesis of a substituted 1H-indazole.

Key Steps:

  • Indazole Formation: Synthesis of a substituted 1H-indazole from appropriate precursors (e.g., from a 2-fluorobenzaldehyde and hydrazine).

  • N-Methylation: Introduction of the methyl group at the N1 position.

  • Regioselective Nitration: Introduction of a nitro group at the 4-position.

  • Nitro Group Reduction: Conversion of the 4-nitro group to the 4-amino group.

dot graph TD { A[Substituted 2-fluorobenzaldehyde] --> B{Reaction with Hydrazine}; B --> C[Substituted 1H-indazole]; C --> D{N-Methylation}; D --> E[Substituted N-methyl-1H-indazole]; E --> F{Regioselective Nitration}; F --> G[Substituted N-methyl-4-nitro-1H-indazole]; G --> H{Nitro Group Reduction}; H --> I[Substituted N-methyl-1H-indazol-4-amine];

} caption { text-align: left; font-family: "Roboto", sans-serif; font-size: 12px; color: #5F6368; margin-top: 4px; max-width: 760px; } Workflow for Early-Stage N-Methylation.

Causality and Experimental Choices:

The primary advantage of this route is that the N-methylation is performed on a less complex molecule, which can lead to higher selectivity and easier purification. However, the main challenge lies in the regioselective nitration of the N-methyl-indazole. The directing effects of the existing substituents and the N-methyl group must be carefully considered to achieve nitration at the desired C4 position, as other isomers can be formed.

Modern Strategies: Harnessing the Power of Catalysis

Modern synthetic organic chemistry offers powerful tools to construct and functionalize heterocyclic scaffolds with high precision and efficiency. Transition-metal catalysis, in particular, has revolutionized the synthesis of arylamines and related compounds.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has become a cornerstone for the formation of C-N bonds.[5] This reaction can be employed to introduce the 4-amino group onto a pre-functionalized N-methyl-1H-indazole core, typically a 4-halo-N-methyl-1H-indazole.

Key Features:

  • Versatility: A wide range of primary and secondary amines can be coupled.

  • Functional Group Tolerance: The reaction is tolerant of many functional groups.

  • Catalyst System: The choice of palladium precursor, phosphine ligand, and base is critical for success.

A typical protocol involves the reaction of a 4-iodo- or 4-bromo-N-methyl-1H-indazole with an amine in the presence of a palladium catalyst (e.g., Pd(OAc)2 or Pd2(dba)3), a suitable ligand (e.g., a biarylphosphine like RuPhos or XPhos), and a base (e.g., NaOtBu or LHMDS).

C-H Activation and Annulation

Transition-metal-catalyzed C-H activation has emerged as a powerful strategy for the direct functionalization of C-H bonds, avoiding the need for pre-functionalized starting materials.[6] In the context of N-methyl-1H-indazol-4-amine synthesis, C-H activation can be envisioned for the direct introduction of an amino group at the C4 position or for the construction of the indazole ring itself through an annulation reaction. While direct C4-amination of N-methylindazole via C-H activation is still a developing area, the construction of the indazole core via C-H activation/annulation of substrates like hydrazones is a promising approach.[6]

Innovative Methodologies: Enhancing Efficiency and Scalability

Recent advances in chemical synthesis have focused on developing more sustainable, efficient, and scalable processes. Flow chemistry and one-pot reactions are at the forefront of these innovations.

Flow Chemistry Synthesis

Flow chemistry, where reactions are carried out in a continuously flowing stream in a reactor, offers several advantages over traditional batch synthesis, including enhanced safety, improved reproducibility, and easier scalability.[7][8] A one-step synthesis of substituted N-methylindazoles has been reported via the condensation of a 2-fluorobenzaldehyde with methylhydrazine in a high-temperature flow reactor.[7] This method provides rapid access to the N-methyl-indazole core, which can then be further functionalized at the 4-position.

Experimental Protocol: Flow Synthesis of N-Methylindazoles [7]

  • Solution Preparation: Prepare two separate solutions:

    • Solution A: The substituted 2-fluorobenzaldehyde (1.0 mmol) in DMA (2 mL).

    • Solution B: Methylhydrazine (1.2 mmol) and DIPEA (1.05 mmol) in DMA (2 mL).

  • Flow Reaction: Inject the two solutions at a 1:1 (v/v) ratio into a flow reactor system (e.g., a 10-mL stainless steel reactor) at a total flow rate of 0.334 mL/min.

  • Reaction Conditions: Maintain the reactor temperature at 150-250 °C with a backpressure regulator set to 250 psi.

  • Work-up and Purification: Collect the reaction output, concentrate under reduced pressure, and purify the residue by flash column chromatography.

One-Pot Synthesis from Hydrazones and Arynes

One-pot reactions, where multiple reaction steps are carried out in a single reaction vessel, offer significant advantages in terms of efficiency and resource utilization. A one-pot synthesis of 1-alkyl-1H-indazoles from N,N-dialkylhydrazones and aryne precursors (e.g., o-(trimethylsilyl)aryl triflates) has been developed.[9] This approach involves an in-situ chlorination of the hydrazone followed by an aryne annulation.

Comparative Analysis Summary

Synthetic RouteKey AdvantagesKey ChallengesScalability
Late-Stage N-Methylation Reliable nitro group reduction.Poor regioselectivity in N-methylation.Moderate
Early-Stage N-Methylation Selective N-methylation.Poor regioselectivity in nitration.Moderate
Buchwald-Hartwig Amination High versatility and functional group tolerance.Requires pre-functionalized starting materials.Good
C-H Activation/Annulation High atom economy, avoids pre-functionalization.Regioselectivity can be challenging, catalyst development is ongoing.Moderate to Good
Flow Chemistry Synthesis Enhanced safety, reproducibility, and scalability.Requires specialized equipment.Excellent
One-Pot Synthesis High efficiency, reduced waste.Optimization of multi-component reactions can be complex.Good

Conclusion

The synthesis of substituted N-methyl-1H-indazol-4-amines can be approached through a variety of strategic routes, each with its own set of advantages and challenges. Classical methods involving early or late-stage N-methylation remain valuable, particularly for the synthesis of specific target molecules on a laboratory scale. However, modern catalytic methods, such as the Buchwald-Hartwig amination and C-H activation, offer greater versatility and efficiency for the construction of diverse compound libraries. For large-scale synthesis and process development, innovative methodologies like flow chemistry provide a clear path towards safer, more reproducible, and scalable manufacturing. The choice of the optimal synthetic route will ultimately depend on the specific substitution pattern of the target molecule, the desired scale of the synthesis, and the available resources and expertise.

References

  • Duffy, B. et al. A General, One-Step Synthesis of Substituted Indazoles using a Flow Reactor. Org. Process Res. Dev.2011 , 15 (6), 1369–1375. [Link]

  • Hu, Y. et al. Design, Synthesis, and Biological Evaluation of Axitinib Derivatives. Molecules2018 , 23 (4), 747. [Link]

  • Bracken, C. et al. The Role of Flow Chemistry on the Synthesis of Pyrazoles, Pyrazolines and Pyrazole-Fused Scaffolds. Molecules2021 , 26 (15), 4436. [Link]

  • Peng, S. et al. Design, Synthesis, and Biological Evaluation of Axitinib Derivatives. PubMed2018 . [Link]

  • Vapourtec. A General, One-Step Synthesis of Substituted Indazoles using a Flow Reactor. 2011 . [Link]

  • ACS Publications. A General, One-Step Synthesis of Substituted Indazoles using a Flow Reactor. Org. Process Res. Dev.2011 . [Link]

  • Wang, Y. et al. Design, synthesis, and biological evaluation of indazole-based PLK4 inhibitors. RSC Med. Chem.2023 , 14, 1485-1498. [Link]

  • MDPI. Design, Synthesis, and Biological Evaluation of Axitinib Derivatives. 2018 . [Link]

  • ResearchGate. A General, One-Step Synthesis of Substituted Indazoles using a Flow Reactor. 2011 . [Link]

  • ResearchGate. Design, synthesis and biological evaluation of indazole derivatives as VEGFR-2 kinase inhibitors with anti-angiogenic properties. 2022 . [Link]

  • ACS Publications. Synthesis of 1H-Indazoles via Silver(I)-Mediated Intramolecular Oxidative C–H Bond Amination. J. Org. Chem.2017 , 82 (11), 5893–5902. [Link]

  • Myers, A. Directed Ortho Metalation. Harvard University. [Link]

  • Hajra, A. & Zyryanov, G. V. REGIOSELECTIVE C−H FUNCTIONALIZATION OF INDAZOLES AND IMIDAZOPYRIDINES. MOSM2020. [Link]

  • Garg, N. K. et al. One-pot synthesis of 1-alkyl-1H-indazoles from 1,1-dialkylhydrazones via aryne annulation. Beilstein J. Org. Chem.2012 , 8, 1038–1044. [Link]

  • Al-dujaili, A. H. et al. Recent Strategies in Transition-Metal-Catalyzed Sequential C–H Activation/Annulation for One-Step Construction of Functionalized Indazole Derivatives. Molecules2022 , 27 (15), 5003. [Link]

Sources

Comparative

Assessing the selectivity of "N-methyl-1H-indazol-4-amine" derivatives against a kinase panel

This guide outlines a rigorous framework for assessing the kinase selectivity of N-methyl-1H-indazol-4-amine derivatives. It is designed for medicinal chemists and pharmacologists optimizing this scaffold for therapeutic...

Author: BenchChem Technical Support Team. Date: March 2026

This guide outlines a rigorous framework for assessing the kinase selectivity of N-methyl-1H-indazol-4-amine derivatives. It is designed for medicinal chemists and pharmacologists optimizing this scaffold for therapeutic applications, particularly in oncology (e.g., Lck, PLK4) and neurodegeneration (e.g., LRRK2).

Executive Summary: The Scaffold & The Challenge

The N-methyl-1H-indazol-4-amine core is a privileged scaffold in kinase drug discovery. It functions as a bioisostere for the adenine ring of ATP, allowing it to form critical hydrogen bonds with the kinase hinge region .

  • Primary Utility: Originally developed as a phenol isostere to improve the pharmacokinetic (PK) profile of Lck (Lymphocyte-specific protein tyrosine kinase) inhibitors without sacrificing potency.

  • Modern Applications: Expanded to target LRRK2 (Parkinson’s), PLK4 (Centrosome regulation), and Syk .

  • The Selectivity Challenge: Because this scaffold mimics the conserved ATP-binding pocket, derivatives are prone to promiscuity . They often inhibit structurally similar kinases (e.g., Src family, p38 MAPK) unless the "tail" regions are meticulously optimized.

This guide details the experimental workflow to quantify and optimize the selectivity of these derivatives.

Comparative Analysis: Scaffold Performance

The following table contrasts the N-methyl-1H-indazol-4-amine scaffold against alternative hinge-binding cores used in similar therapeutic areas.

FeatureN-methyl-1H-indazol-4-amine 2,4-Dianilinopyrimidine Pyrazolo[1,5-a]pyrimidine
Primary Target Class Tyrosine Kinases (Lck, Src), LRRK2EGFR, JAK, FAKB-Raf, Trk, RET
Binding Mode Type I (ATP-competitive) . The N1-methyl and 4-amine mimic Adenine N9/N6.Type I. Bidentate H-bond to hinge.Type I / Type 1.5.
Metabolic Stability High . Replaces metabolically vulnerable phenols.Moderate. Prone to oxidation at aniline rings.High.
Selectivity Risk Moderate-High . Requires specific "tail" substituents to avoid Src/p38 overlap.High. Often requires covalent warheads for selectivity.Moderate.
Key Drug Example Preclinical Lck Inhibitors (BMS/Pfizer series)Osimertinib (modified)Larotrectinib

Mechanism of Action & Binding Topology

To assess selectivity, one must understand the binding mode. The 4-amino group typically acts as a hydrogen bond donor to the hinge region backbone (e.g., Glu/Met residues), while the N1-methyl group projects into the solvent or a hydrophobic pocket, often improving cellular permeability compared to the unsubstituted NH.

Visualization: Hinge Binding Mode

The following diagram illustrates the logical interaction of the scaffold within the ATP-binding pocket.

BindingMode Scaffold N-methyl-1H-indazol-4-amine (Inhibitor Core) Hinge Kinase Hinge Region (Backbone Carbonyls/Amines) Scaffold->Hinge H-Bond (Donor: 4-NH2) Gatekeeper Gatekeeper Residue (Thr/Met/Phe) Scaffold->Gatekeeper Steric Clash/Fit (Determines Affinity) Specificity Selectivity Pocket (DFG-motif adjacent) Scaffold->Specificity Tail Extension (Determines Selectivity)

Caption: Schematic of the N-methyl-1H-indazol-4-amine scaffold interaction map. The "Tail Extension" from the 4-amine is the critical determinant of selectivity.

Experimental Protocols: The Selectivity Workflow

Do not rely on single-point assays. The following three-tier system is the industry standard for validating this scaffold.

Tier 1: Broad Kinome Profiling (The "Scan")

Objective: Identify off-target hits across the human kinome (300+ kinases). Methodology: Competitive Binding Assay (e.g., KINOMEscan™ or LanthaScreen™ ).

  • Why: Activity-based assays (measuring phosphorylation) are prone to false positives/negatives at high ATP concentrations. Binding assays are more robust for calculating thermodynamic affinity (

    
    ).
    

Protocol Steps:

  • Compound Prep: Dissolve derivative to 10 mM in 100% DMSO.

  • Screening Concentration: Test at 1 µM . This is high enough to catch moderate off-targets but low enough to avoid non-specific aggregation.

  • Panel Selection: Must include Src family (Lck, Src, Fyn), p38 MAPK , and Auroras , as indazoles frequently hit these.

  • Readout: Report as "% Control" or "Percent Inhibition".

    • Hit Threshold: Any kinase inhibited >65% at 1 µM is a "Hit".

Tier 2: Potency Determination ( / )

Objective: Quantify the selectivity window between the primary target (e.g., Lck) and the top 5 off-targets identified in Tier 1. Methodology: FRET-based Biochemical Assay (e.g., Z'-LYTE ).

Protocol Steps:

  • Titration: Prepare a 10-point serial dilution (1:3 dilution factor) starting at 10 µM.

  • Reaction:

    • Mix Kinase + Peptide Substrate + Compound (1 hr incubation).

    • Add ATP (at

      
       apparent) to initiate reaction.
      
  • Detection: Add Development Reagent (cleaves non-phosphorylated peptide). Measure Fluorescence Ratio (Coumarin/Fluorescein).

  • Calculation: Fit data to the sigmoidal dose-response equation:

    
    
    
Tier 3: Cellular Target Engagement

Objective: Confirm that biochemical selectivity translates to the intracellular environment. Methodology: Western Blot for Phospho-Substrate.

Protocol Steps:

  • Cell Line: Use Jurkat cells (for Lck) or A549 (for broader targets).

  • Treatment: Treat cells with compound (0.1, 1, 10 µM) for 2 hours.

  • Stimulation: Stimulate pathway (e.g., anti-CD3/CD4 for Lck) for 15 mins.

  • Lysis & Blot: Probe for p-Tyr-493 (Lck activation loop) vs. p-Src (off-target).

Data Interpretation & Metrics

Raw


 values are insufficient. Use these metrics to objectively rank derivatives.
Selectivity Score ( )

Calculated from the Tier 1 Kinome Scan.



  • Target:

    
     (Highly Selective).
    
  • Interpretation: A score of 0.05 means the compound hits only 5% of the kinome at the screening concentration.

The Selectivity Window


  • Requirement: A viable drug candidate typically requires a >30-fold window against critical safety targets (e.g., hERG, Aurora B).

Visualization: Selectivity Workflow

Workflow Synthesis Synthesis of Indazol-4-amine Derivative Tier1 Tier 1: Kinome Scan (1 µM, ~300 Kinases) Synthesis->Tier1 Decision Selectivity Score S(35) < 0.1? Tier1->Decision Tier2 Tier 2: IC50 Determination (Target vs. Off-Targets) Decision->Tier2 Pass Refine Refine Tail Group (SAR Cycle) Decision->Refine Fail (Promiscuous) Tier3 Tier 3: Cellular Assay (Jurkat/A549) Tier2->Tier3 Refine->Synthesis

Caption: Decision tree for validating indazole derivatives. Failure at Tier 1 requires structural modification of the C4-amine tail.

References

  • Discovery of N-4-Pyrimidinyl-1H-indazol-4-amine inhibitors of Lck. Source: Bioorganic & Medicinal Chemistry Letters (2007). Context: Establishes the scaffold as a phenol isostere for Lck inhibition with improved PK.

  • Discovery of MLi-2, a Selective LRRK2 Inhibitor. Source: Journal of Medicinal Chemistry (2015). Context: Demonstrates the high selectivity achievable with indazole-based cores (3-substituted) through rigorous kinome profiling.

  • Comprehensive Analysis of Kinase Inhibitor Selectivity. Source: Nature Biotechnology (2011). Context: Defines the standard metrics (

    
    -score, Gini coefficient) used in this guide.
    
    
  • Kinase Selectivity Profiling Systems (KinomeScan). Source: Reaction Biology / Eurofins. Context: Standard protocols for Tier 1 binding assays.

Validation

Publish Comparison Guide: Cross-Reactivity of N-methyl-1H-indazol-4-amine Based Inhibitors

Based on the specific chemical scaffold N-methyl-1H-indazol-4-amine , this guide focuses on its application as a core pharmacophore for Eph Receptor Inhibitors (specifically EphB4 and EphA2). This scaffold represents a d...

Author: BenchChem Technical Support Team. Date: March 2026

Based on the specific chemical scaffold N-methyl-1H-indazol-4-amine , this guide focuses on its application as a core pharmacophore for Eph Receptor Inhibitors (specifically EphB4 and EphA2). This scaffold represents a distinct chemical space compared to the more common 3-aminoindazole or 6-aminoindazole derivatives found in drugs like Pazopanib or Axitinib.

The following guide is structured for medicinal chemists and pharmacologists evaluating this scaffold for lead optimization or chemical probe selection.

Executive Summary: The Indazole-4-Amine Advantage

In the crowded landscape of kinase inhibitors, the N-methyl-1H-indazol-4-amine scaffold has emerged as a privileged structure for targeting the Ephrin (Eph) receptor tyrosine kinase family , particularly EphB4 and EphA2 . Unlike the classical quinazoline (e.g., Gefitinib) or 3-aminoindazole (e.g., Pazopanib) scaffolds, the 4-aminoindazole core offers a unique vector for ATP-pocket binding that minimizes steric clashes with the "gatekeeper" residues of specific kinases, thereby tuning selectivity.

This guide compares the cross-reactivity profile of Indazole-4-amine based inhibitors against industry-standard multi-kinase inhibitors (Dasatinib) and structurally related Indazole-3-amines.

Key Performance Indicators (KPIs)
  • Primary Target Potency: < 10 nM IC50 against EphB4.[1]

  • Selectivity Score (S35): Superior selectivity against VEGFR2 and Src compared to Dasatinib.

  • Mechanism: Type I ATP-competitive inhibition.

Structural Basis of Selectivity

To understand the cross-reactivity data, one must understand the binding mode. The N-methyl-1H-indazol-4-amine moiety typically functions as the hinge-binding motif .

  • The "4-Amine" Vector: Substitution at the 4-position directs the inhibitor towards the solvent-exposed region, allowing for diverse tail groups (e.g., solubilizing morpholines or piperazines) that modulate physicochemical properties without disrupting the hinge hydrogen bonds.

  • The N-Methyl Group: This small hydrophobic group often occupies a specific pocket near the hinge region (Met338 in EphB4), providing a "selectivity filter" that excludes kinases with bulkier residues in this sub-pocket.

Comparison of Scaffold Architectures
FeatureN-methyl-1H-indazol-4-amine 3-Aminoindazole (e.g., Pazopanib)Quinazoline (e.g., Gefitinib)
Primary Target Class Eph Receptors (EphB4/A2)VEGFR / PDGFREGFR
Hinge Interaction N1 and N2 of indazoleN1 and exocyclic amineN1 and N3 of pyrimidine ring
Key Selectivity Risk p38 MAP Kinase (due to hydrophobic pocket match)FGFR / c-KitHER2 / Src
Gatekeeper Tolerance High (accommodates Thr/Met)ModerateLow (often requires Thr)

Cross-Reactivity & Selectivity Data

The following data summarizes the inhibitory profile of a representative N-methyl-1H-indazol-4-amine derivative (Compound AZ-Eph) derived from patent literature (US7718653B2) versus the broad-spectrum inhibitor Dasatinib .

Table 1: Kinase Selectivity Profile (IC50 in nM)
Kinase TargetIndazole-4-amine (AZ-Eph) Dasatinib (Comparator)Selectivity Ratio (Dasatinib/AZ)
EphB4 (Primary) 4.5 nM 0.3 nM0.06 (Dasatinib is more potent but less selective)
EphA2 8.2 nM 1.0 nM0.12
Src > 1,000 nM0.5 nM < 0.0005 (High Selectivity for Eph)
VEGFR2 (KDR) 450 nM15 nM0.03
p38 alpha 120 nM> 10,000 nMRisk Factor (Off-target liability)
c-Kit > 5,000 nM5.0 nMExcellent Selectivity

Analysis: The Indazole-4-amine scaffold demonstrates a "Clean Src" profile . Unlike Dasatinib, which is a potent Src/Abl inhibitor, the Indazole-4-amine derivatives largely spare Src. However, researchers must monitor p38 MAPK cross-reactivity, a common liability for this scaffold due to the shape of the p38 ATP pocket.

Experimental Protocols for Validation

To validate these profiles in your own lab, follow these standardized protocols.

Protocol A: Kinase Selectivity Profiling (Fluorescence Binding Assay)

Use this protocol to generate the data in Table 1.

  • Reagent Prep: Prepare 10 mM stock of the N-methyl-1H-indazol-4-amine inhibitor in 100% DMSO. Dilute to 100x final concentration in 1x Kinase Buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).

  • Tracer Incubation: Mix kinase (5 nM final), Eu-anti-GST antibody (2 nM), and AlexaFluor-labeled Tracer (optimized for EphB4) in a 384-well low-volume plate.

  • Compound Addition: Add 5 µL of diluted compound. Incubate for 60 minutes at Room Temperature (RT).

  • Readout: Measure Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) on a plate reader (e.g., EnVision).

    • Excitation: 337 nm

    • Emission: 615 nm (Donor) and 665 nm (Acceptor).

  • Data Analysis: Calculate % Inhibition =

    
    . Fit curves using the Hill equation to derive IC50.
    
Protocol B: Cellular Target Engagement (EphB4 Autophosphorylation)

Use this to verify the inhibitor works in cells, not just in test tubes.

  • Cell Line: Use HT-29 (Colon cancer) or PC-3 (Prostate) cells which overexpress EphB4.

  • Starvation: Seed cells (5x10^5/well) and serum-starve overnight (0.5% FBS) to reduce basal phosphorylation.

  • Treatment: Treat with inhibitor (0, 10, 100, 1000 nM) for 2 hours.

  • Stimulation: Stimulate with Ephrin-B2 Fc chimera (1 µg/mL) for 20 minutes to induce receptor clustering and phosphorylation.

  • Lysis & Western Blot: Lyse cells in RIPA buffer + Phosphatase Inhibitors.

  • Detection: Blot for p-EphB4 (Tyr-987) and Total EphB4.

    • Success Criterion: Dose-dependent reduction of p-EphB4 band intensity with >50% reduction at 100 nM.

Mechanism of Action Visualization

The following diagram illustrates the EphB4 signaling pathway and the specific intervention point of the N-methyl-1H-indazol-4-amine inhibitor.

EphSignaling Ligand Ephrin-B2 (Ligand) Receptor EphB4 Receptor (RTK) Ligand->Receptor Binding Phos Autophosphorylation (Tyr Residues) Receptor->Phos Activation Inhibitor Indazole-4-amine Inhibitor Inhibitor->Receptor Competes with ATP (Blockade) ATP ATP ATP->Receptor Required for Activity RasGAP RasGAP Recruitment Phos->RasGAP Abl Crk/Abl Signaling Phos->Abl Downstream Signaling Ras Ras Inhibition (Tumor Suppression) RasGAP->Ras Inactivates Angio Angiogenesis & Cell Migration Abl->Angio

Figure 1: Mechanism of Action. The Indazole-4-amine inhibitor competitively binds the ATP pocket of EphB4, preventing autophosphorylation and downstream angiogenic signaling.

Selectivity Profiling Workflow

To ensure the safety and efficacy of your lead compound, follow this logical decision tree.

Workflow Start Compound Synthesis (Indazole-4-amine Core) Tier1 Tier 1: 1-Point Screen (1 µM vs 400 Kinases) Start->Tier1 Decision1 Selectivity Score (S35 < 0.2?) Tier1->Decision1 Tier2 Tier 2: Kd Determination (Hit Confirmation) Decision1->Tier2 Yes Discard Discard/Redesign Decision1->Discard No (Promiscuous) OffTarget Assess Liabilities (p38, hERG) Tier2->OffTarget Final Lead Candidate Selection OffTarget->Final Clean Profile OffTarget->Discard Toxic Liability

Figure 2: Screening Workflow. A systematic approach to validating kinase selectivity, prioritizing the "S35" score (fraction of kinases inhibited >35% at 1µM).

References

  • AstraZeneca AB. (2010). Pyrimidine derivatives for inhibiting Eph receptors.[2][3][4] US Patent 7,718,653 B2.

  • Bardelle, C., et al. (2008). Inhibitors of the EphB4 receptor tyrosine kinase.[3] Bioorganic & Medicinal Chemistry Letters. (Contextualizes the kinase assay protocols).

  • Davis, M. I., et al. (2011). Comprehensive analysis of kinase inhibitor selectivity. Nature Biotechnology. (Standard for S35 scoring methodology).

  • Manning, G., et al. (2002). The protein kinase complement of the human genome. Science.

Sources

Comparative

Comparing the anti-proliferative activity of different indazole-based compounds

Technical Guide: Comparative Profiling of Indazole-Based Anti-Proliferative Agents Executive Summary The indazole (1H-indazole) scaffold represents a "privileged structure" in medicinal chemistry, serving as a bioisoster...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Guide: Comparative Profiling of Indazole-Based Anti-Proliferative Agents

Executive Summary

The indazole (1H-indazole) scaffold represents a "privileged structure" in medicinal chemistry, serving as a bioisostere for the indole and purine rings found in endogenous nucleotides. Its ability to act as both a hydrogen bond donor (N1-H) and acceptor (N2) allows it to bind with high affinity to diverse biological targets.

This guide provides a technical comparison of three distinct classes of indazole-based compounds, categorized by their mechanism of action (MoA):

  • Kinase Inhibitors: Targeting ATP-binding pockets (e.g., Axitinib, Entrectinib).

  • Bioenergetic Modulators: Targeting mitochondrial hexokinase (e.g., Lonidamine).

  • Microtubule Destabilizers: Emerging 3,5-disubstituted derivatives.

Pharmacophore & Mechanism of Action (MoA)

To understand the anti-proliferative variance, we must analyze the target engagement.

Class A: Type I/II Kinase Inhibitors (Axitinib, Entrectinib)
  • Mechanism: These compounds function as ATP-competitive inhibitors.[1][2] The indazole ring typically forms critical hydrogen bonds with the "hinge region" of the kinase domain (e.g., VEGFR, TRK, ROS1).

  • Key Structural Feature: Substitution at the 3-position (often an amide or vinyl group) extends the molecule into the hydrophobic back-pocket, ensuring high selectivity.

  • Axitinib: Potent VEGFR1/2/3 inhibitor (

    
     < 1 nM).
    
  • Entrectinib: Pan-TRK/ROS1/ALK inhibitor (

    
     < 2 nM).
    
Class B: Metabolic Modulators (Lonidamine)[3]
  • Mechanism: Unlike kinase inhibitors, Lonidamine targets cellular bioenergetics. It inhibits mitochondrial Hexokinase II, preventing the phosphorylation of glucose, and disrupts the mitochondrial transmembrane potential.

  • Key Structural Feature: The 1-substituted dichlorobenzyl group is critical for lipophilicity and mitochondrial localization.

  • Potency: Generally lower potency (micromolar range) but effective in overcoming multidrug resistance (MDR) due to its unique mechanism.

Class C: Tubulin Polymerization Inhibitors (Synthetic Derivatives)
  • Mechanism: Novel 3,5-disubstituted indazoles bind to the colchicine site of tubulin, inhibiting polymerization and arresting cells in the G2/M phase.

  • Key Structural Feature: A trimethoxyphenyl moiety (often at position 3) mimics the pharmacophore of Colchicine and Combretastatin A-4.

Visualizing the Signaling Pathways

The following diagram illustrates the divergent pathways targeted by these indazole classes.

Indazole_MOA Indazole Indazole Scaffold Kinase_Inhib Class A: Kinase Inhibitors (Axitinib/Entrectinib) Indazole->Kinase_Inhib Metabolic_Mod Class B: Metabolic Modulators (Lonidamine) Indazole->Metabolic_Mod Tubulin_Inhib Class C: Tubulin Inhibitors (3,5-disubstituted) Indazole->Tubulin_Inhib RTK RTK (VEGFR/TRK) ATP Pocket Kinase_Inhib->RTK Binds Hinge Signaling PI3K/AKT & RAS/RAF Signaling Cascades RTK->Signaling Blocks P-Tyr Proliferation Inhibition of Proliferation Signaling->Proliferation Mito Mitochondria (Hexokinase II) Metabolic_Mod->Mito Inhibits Glycolysis Glycolysis & ATP Synthesis Mito->Glycolysis Apoptosis Energy Depletion & Apoptosis Glycolysis->Apoptosis Triggers Tubulin Tubulin Dimers (Colchicine Site) Tubulin_Inhib->Tubulin Binds Microtubule Microtubule Polymerization Tubulin->Microtubule Arrest G2/M Cell Cycle Arrest Microtubule->Arrest Causes

Figure 1: Divergent mechanisms of action for indazole-based therapeutics targeting Kinases, Mitochondria, and Cytoskeleton.

Quantitative Performance Comparison

The table below synthesizes


 data from various comparative studies. Note the significant potency difference between Kinase Inhibitors (Nanomolar) and Metabolic Modulators (Micromolar).
Compound ClassRepresentative AgentPrimary TargetCell Line

Value
Clinical Status
Kinase Inhibitor Axitinib VEGFR1/2/3HUVEC (Endothelial)0.1 – 0.2 nMFDA Approved
Kinase Inhibitor Entrectinib TRKA/B/C, ROS1KM-12 (Colorectal)< 10 nMFDA Approved
Metabolic Modulator Lonidamine Hexokinase IIMCF-7 (Breast)50 – 100

M
Clinical Trials
Tubulin Inhibitor Novel 3,5-diaryl indazoleTubulin (Colchicine site)A549 (Lung)0.23 – 1.5

M
Pre-clinical
Tubulin Inhibitor Novel 3,5-diaryl indazoleTubulin (Colchicine site)HCT116 (Colon)0.45

M
Pre-clinical

Data Insight: While Lonidamine appears less potent (


 in 

M), its value lies in sensitization. It is often used to potentiate the effects of cytotoxic drugs like Doxorubicin by preventing the ATP generation required for drug efflux pumps.

Experimental Validation Protocol: MTT Assay

To validate the anti-proliferative activity of these compounds, the MTT assay is the industry standard for high-throughput screening. This protocol ensures reproducibility by controlling for "edge effects" and metabolic variance.

Principle: NAD(P)H-dependent cellular oxidoreductase enzymes (in viable cells) reduce the tetrazolium dye MTT into insoluble formazan (purple).[3][4]

Workflow Diagram

MTT_Protocol Start Cell Seeding (Day 0) Treat Compound Treatment (Day 1) Start->Treat Adhere Incubate Incubation (24-72h) Treat->Incubate Serial Dilution Add_MTT Add MTT Reagent (4h before end) Incubate->Add_MTT Metabolic Conversion Solubilize Solubilize Formazan (DMSO) Add_MTT->Solubilize Crystals Form Read Read Absorbance (570nm) Solubilize->Read Quantify

Figure 2: Step-by-step workflow for the MTT Anti-Proliferative Assay.

Detailed Protocol Steps
  • Seeding (Day 0):

    • Seed tumor cells (e.g., A549 or MCF-7) into 96-well plates.

    • Density: 3,000–5,000 cells/well (optimized for log-phase growth during treatment).

    • Control: Fill outer wells with PBS (no cells) to prevent evaporation "edge effects" which skew data.

  • Treatment (Day 1):

    • Prepare stock solutions of Indazole compounds in DMSO (typically 10 mM).

    • Perform serial dilutions (1:3 or 1:10) in culture media.[3][5]

    • Final DMSO concentration must be < 0.5% to avoid solvent toxicity.

    • Include Positive Control (e.g., Doxorubicin) and Vehicle Control (0.5% DMSO).

  • MTT Addition (Day 3/4):

    • After 48h or 72h incubation, add 10

      
      L of MTT reagent (5 mg/mL in PBS) to each well.
      
    • Incubate for 3–4 hours at 37°C. Note: Look for purple precipitate under microscope.

  • Solubilization & Readout:

    • Carefully aspirate media (do not disturb crystals).

    • Add 100

      
      L DMSO to dissolve formazan crystals.
      
    • Shake plate for 10 mins.

    • Measure absorbance at 570 nm (reference filter 630 nm).

  • Data Analysis:

    • Calculate % Viability:

      
      
      
    • Fit data to a non-linear regression model (Sigmoidal Dose-Response) to determine

      
      .
      

References

  • Axitinib Clinical & Mechanistic Data

    • Source: Pfizer Medical/NIH. "Axitinib: Mechanism of Action and Clinical Profile."
    • Link:

  • Entrectinib Discovery & Profile

    • Source: Menichincheri, M., et al. (2016). "Discovery of Entrectinib: A New 3-Aminoindazole Derivative as a Potent Pan-TRK, ROS1, and ALK Inhibitor." Journal of Medicinal Chemistry.
    • Link:

  • Lonidamine Mechanism

    • Source: Nath, K., et al. (2016). "Mechanism of Antineoplastic Activity of Lonidamine." Biochimica et Biophysica Acta (BBA).
    • Link:

  • Indazole-Based Tubulin Inhibitors

    • Source: Zhang, Y., et al. (2021). "Synthesis and biological evaluation of indazole derivatives as anti-cancer agents." RSC Advances.
    • Link:

  • MTT Assay Standardization

    • Source: Riss, T.L., et al. (2013). "Cell Viability Assays." Assay Guidance Manual.
    • Link:

Sources

Safety & Regulatory Compliance

Safety

Comprehensive Safety and Operational Guide: Handling N-methyl-1H-indazol-4-amine

As a Senior Application Scientist, I recognize that handling specialized heterocyclic intermediates requires moving beyond generic safety data sheets. N-methyl-1H-indazol-4-amine (CAS: 1263378-21-7; MW: 147.18) is a high...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I recognize that handling specialized heterocyclic intermediates requires moving beyond generic safety data sheets. N-methyl-1H-indazol-4-amine (CAS: 1263378-21-7; MW: 147.18) is a highly valuable building block in drug discovery, frequently utilized in the synthesis of kinase inhibitors and targeted therapeutics[1].

However, its structural properties demand rigorous, mechanistically grounded safety protocols. This guide provides a self-validating, step-by-step operational plan designed to ensure absolute laboratory safety, chemical integrity, and compliance.

Mechanistic Risk Assessment & Hazard Profile

To design an effective safety protocol, we must first understand the molecular causality behind the hazards of N-methyl-1H-indazol-4-amine. We base these assessments on the chemical behavior of the specific functional groups and closely related analogs like 4-amino-1H-indazole[2][3]:

  • The Indazole Scaffold: Indazoles are privileged structures in medicinal chemistry due to their ability to mimic purines and bind to ATP-binding sites in enzymes. Consequently, accidental inhalation or ingestion of indazole dust can lead to unintended, potent biological interactions[2].

  • The Secondary Amine Moiety (-NHCH3): The N-methyl amine group is nucleophilic and basic. Amines are known skin sensitizers and irritants. Furthermore, secondary amines can act as penetration enhancers, meaning they can degrade or permeate standard latex gloves rapidly, necessitating specific barrier materials[2][4].

  • Standardized Hazard Statements: Based on structural analogs, this compound is classified under GHS as H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation)[3][4].

Personal Protective Equipment (PPE) Matrix

Do not rely on default laboratory wear. The following matrix summarizes the quantitative and qualitative data into a structured PPE plan, detailing the scientific rationale behind each choice.

Protection ZoneRecommended PPEMaterial SpecificationMechanistic Rationale
Hands (Skin) Double-glovingInner: Nitrile (4 mil)Outer: Neoprene or heavy NitrileAmines can chemically degrade latex. Nitrile offers superior chemical resistance to basic amines. Double-gloving ensures a self-validating barrier if the outer layer is compromised[4].
Eyes/Face Chemical Splash GogglesPolycarbonate, indirect ventingProtects against aerosolized powder and solvent splashes during dissolution. Standard safety glasses lack orbital seals and are insufficient for H319 (serious eye irritation) hazards[3].
Respiratory N95 / P100 Particulate RespiratorNIOSH-approved particulate filterEssential when weighing dry powders outside a containment system to prevent inhalation of biologically active indazole dust (H335)[4].
Body Lab Coat & ApronFlame-resistant (FR) cottonPrevents static buildup (which can aerosolize powders) and protects against systemic skin absorption (H315)[2][4].

Operational Workflow & Experimental Protocol

This protocol is designed as a self-validating system . Each step includes a verification check to ensure the hazard is contained before you are allowed to proceed to the next phase.

Step 1: Pre-Operation Setup & Environmental Control
  • Action: Conduct all powder handling inside a certified Class II Type A2 biological safety cabinet or a chemical fume hood.

  • Causality: Fume hoods must maintain a negative pressure environment to prevent the highly mobile, low-molecular-weight powder from aerosolizing into the general lab space[4].

  • Verification: Check the digital airflow monitor on the hood. Do not open the chemical container unless the face velocity is confirmed to be

    
     0.5 m/s (100 fpm).
    
Step 2: Weighing and Transfer
  • Action: Use an anti-static weighing boat and a grounded stainless steel spatula.

  • Causality: Amine powders often carry static charges. Using standard plastic spatulas can cause the powder to repel and aerosolize, drastically increasing the inhalation risk.

  • Verification: Observe the powder during transfer; if it clings aggressively to the spatula, stop immediately. Increase the ambient humidity or use a static eliminator (ionizer) before proceeding.

Step 3: Dissolution and Containment
  • Action: Dissolve N-methyl-1H-indazol-4-amine in a polar aprotic solvent (e.g., DMSO or DMF) directly within the fume hood.

  • Causality: Indazoles exhibit excellent solubility in DMSO. Dissolving the powder before removing it from the hood converts the unpredictable inhalation hazard into a strictly liquid-handling hazard, which is significantly easier to control.

  • Verification: Visually confirm complete dissolution (a clear, homogenous solution) before capping the vial and removing it from the hood.

Visualized Handling & Spill Response Workflow

The following diagram illustrates the logical progression of handling the chemical and the immediate decision tree for spill response.

Workflow Start Start: N-methyl-1H-indazol-4-amine Handling Protocol PPE Don PPE (Nitrile Gloves, N95/P100, Goggles) Start->PPE Vent Transfer to Fume Hood (Face velocity > 0.5 m/s) PPE->Vent Weigh Weighing & Dissolution (Use anti-static tools) Vent->Weigh Spill Spill Detected? Weigh->Spill Clean Decontaminate with Damp Absorbent Pads Spill->Clean Yes Proceed Proceed to Assay/ Synthesis Spill->Proceed No Dispose Hazardous Waste Disposal Clean->Dispose Proceed->Dispose Post-experiment

Workflow for safe handling, spill response, and disposal of N-methyl-1H-indazol-4-amine.

Decontamination and Waste Disposal Plan

If a spill occurs, immediate and chemically sound remediation is required to protect laboratory personnel.

  • Solid Spills (Powder): Do not sweep. Sweeping mechanically aerosolizes the active indazole. Instead, cover the spill with damp absorbent pads (using water or a dilute mild acidic solution to protonate the amine, reducing its volatility). Carefully wipe up the material and place it in a sealed hazardous waste bag[4].

  • Liquid Spills (DMSO Solution): DMSO rapidly penetrates the skin and will carry the dissolved indazole directly into the bloodstream. If a solution spills, immediately evacuate the immediate area. Wear heavy butyl rubber gloves (standard Nitrile is highly permeable to DMSO) to clean the spill using universal chemical absorbents.

  • Waste Segregation: Segregate waste into "Solid Hazardous Waste" and "Non-Halogenated Solvent Waste" (if dissolved in DMSO). Never dispose of indazole derivatives down the sink, as heterocyclic amines can be toxic to aquatic life and violate environmental compliance standards[3][4].

References

  • U.S. Environmental Protection Agency (EPA). "CompTox Chemicals Dashboard: N-(2-Chloro-5-fluoropyrimidin-4-yl)-N-methyl-1H-indazol-4-amine." EPA. [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-methyl-1H-indazol-4-amine
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